Technical Documentation Center

His-Glu Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: His-Glu
  • CAS: 53634-28-9

Core Science & Biosynthesis

Foundational

Conformational dynamics of histidyl-glutamate dipeptides

An In-Depth Technical Guide to the Conformational Dynamics of Histidyl-Glutamate Dipeptides This guide provides a comprehensive exploration of the conformational dynamics of the histidyl-glutamate (His-Glu) dipeptide, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Conformational Dynamics of Histidyl-Glutamate Dipeptides

This guide provides a comprehensive exploration of the conformational dynamics of the histidyl-glutamate (His-Glu) dipeptide, a model system with significant implications for biochemistry, drug discovery, and materials science. We will delve into the theoretical underpinnings of peptide conformation, detail state-of-the-art experimental and computational methodologies for its characterization, and discuss its application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the relationship between peptide structure, dynamics, and function.

Introduction: The Significance of a Simple Dipeptide

Dipeptides, the simplest peptide units, serve as powerful models for understanding the fundamental principles of protein folding and molecular recognition.[1] The histidyl-glutamate (His-Glu) dipeptide, formed from L-histidine and L-glutamic acid residues, is of particular interest due to the unique properties of its constituent amino acids.[2] Histidine's imidazole side chain can act as both a hydrogen bond donor and acceptor, and its protonation state is sensitive to the local pH environment.[3][4] Glutamate possesses a negatively charged carboxylate side chain, enabling strong electrostatic interactions.

The interplay between these side chains, combined with the inherent flexibility of the peptide backbone, gives rise to a complex and dynamic conformational landscape. Understanding these dynamics is crucial, as the biological activity and bioavailability of peptides are often dictated by a specific three-dimensional structure or an ensemble of conformations.[5][6] Elucidating the preferred conformations of His-Glu is a critical step in designing peptidomimetics and other small molecules for therapeutic intervention.[7] This guide will explore the synergistic use of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, alongside computational methods like Molecular Dynamics (MD) simulations, to build a holistic picture of His-Glu's dynamic behavior.

The Theoretical Framework of Dipeptide Conformation

A peptide's conformation is defined by a series of rotational angles (dihedral angles) along its backbone and side chains. The conformational space available to a dipeptide is not infinite but is constrained by steric hindrance and the energetic favorability of certain arrangements.

Backbone Flexibility: The Ramachandran Plot

The conformation of a peptide backbone can be largely described by two dihedral angles for each amino acid residue: phi (φ) and psi (ψ).[1] The φ angle describes the rotation around the N-Cα bond, while the ψ angle describes rotation around the Cα-C bond. In the 1960s, G.N. Ramachandran and colleagues systematically analyzed the sterically allowed combinations of φ and ψ angles, creating a foundational tool in structural biology known as the Ramachandran plot.[8][9] This plot visually distinguishes between energetically favored, allowed, and disallowed regions of conformational space.[10] For a simple dipeptide like His-Glu, the Ramachandran plot provides a roadmap of the possible backbone arrangements, with most conformations clustering in regions corresponding to secondary structures like β-strands and α-helices.[1]

Side-Chain Orientations and Intramolecular Forces

Beyond the backbone, the orientation of the histidine and glutamate side chains, described by chi (χ) torsional angles, adds further layers of complexity. The overall conformational preference of His-Glu is governed by a delicate balance of intramolecular non-covalent interactions:

  • Electrostatic Interactions: A primary driving force is the potential for a salt bridge between the protonated imidazole ring of histidine (positively charged) and the deprotonated carboxyl group of glutamate (negatively charged).[11]

  • Hydrogen Bonding: The imidazole ring and the side-chain carboxyl group, as well as the backbone amide and carbonyl groups, can participate in a network of intramolecular hydrogen bonds that stabilize specific conformations.

  • Van der Waals Forces: Attractive and repulsive van der Waals forces prevent atomic clashes and favor compact structures.[12]

The aqueous solvent environment also plays a critical role, mediating electrostatic interactions and competing for hydrogen bonds, thereby influencing the equilibrium between different conformational states.[13][14]

Experimental Characterization of Conformational Ensembles

No single experimental technique can fully capture the dynamic nature of a flexible molecule. Therefore, a multi-pronged approach is necessary, combining methods that provide complementary information across different timescales.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the preeminent technique for determining the solution-state structure and dynamics of peptides.[5][15] It provides an ensemble-averaged picture of the conformations present in solution.

Causality Behind Experimental Choices: We use a combination of 1D and 2D NMR experiments because they provide different, yet complementary, structural constraints. 1D ¹H spectra give initial information on the chemical environment of protons, while 2D experiments like COSY and NOESY/ROESY reveal through-bond and through-space connectivities, respectively. This allows us to build a detailed 3D model.[15][16]

Key NMR Parameters for Conformational Analysis:

ParameterInformation DerivedRelevance to His-Glu Dynamics
Chemical Shifts (δ) Provides information about the local electronic environment of each nucleus.Sensitive to hydrogen bonding and the proximity of aromatic (imidazole) rings.
³J(HN,Hα) Coupling Constant Related to the backbone dihedral angle φ via the Karplus equation.Helps define the allowed regions on the Ramachandran plot for both residues.[17]
Nuclear Overhauser Effect (NOE) Provides distance constraints between protons that are close in space (< 5 Å).Crucial for determining the overall fold and relative orientation of the side chains.

Experimental Protocol: 2D ROESY for Dipeptide Structure Determination

This protocol outlines the steps for acquiring and interpreting a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment, which is often preferred for small molecules like dipeptides to avoid spin diffusion artifacts that can occur in NOESY.

  • Sample Preparation:

    • Dissolve the His-Glu dipeptide in a suitable deuterated solvent (e.g., D₂O or a H₂O/D₂O mixture) to a concentration of 1-5 mM.

    • Adjust the pH to the desired value (e.g., physiological pH ~7.4) using dilute NaOD or DCl to ensure the relevant protonation states of the side chains.

    • Transfer the sample to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H spectrum to verify sample integrity and optimize spectral parameters (e.g., spectral width, transmitter offset).

    • Set up a 2D ROESY experiment on the spectrometer. Key parameters to optimize include the mixing time (typically 100-300 ms for dipeptides) and the spin-lock field strength.

    • Acquire the 2D ROESY spectrum, ensuring sufficient signal-to-noise ratio. This may require several hours of acquisition time.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., TopSpin, NMRPipe) by applying window functions, Fourier transformation, and phase correction.

    • Assign the diagonal peaks in the spectrum to the corresponding protons based on the 1D spectrum.

    • Identify cross-peaks, which indicate spatial proximity between two different protons. The volume of each cross-peak is inversely proportional to the sixth power of the distance between the protons.

    • Calibrate the cross-peak volumes using a known, fixed distance (e.g., the distance between geminal protons) to generate a set of semi-quantitative distance restraints.

  • Structure Calculation:

    • Use the derived distance restraints, along with any φ angle restraints from ³J coupling constants, as input for structure calculation software (e.g., CYANA, CNS).[15]

    • The software will generate an ensemble of structures that satisfy the experimental restraints, representing the conformational space sampled by the dipeptide in solution.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy probe molecular vibrations, which are sensitive to conformation on a much faster timescale (femtoseconds to picoseconds) than NMR.[17][18] This allows for the detection of short-lived conformational states. The Amide I band (1600-1700 cm⁻¹) is particularly informative, as its frequency is sensitive to the backbone conformation (e.g., β-turn, extended).[17]

Computational Microscopy: Simulating His-Glu Dynamics

While experiments provide invaluable data, they often represent an average over time and molecules. Computational methods, particularly molecular dynamics (MD) simulations, allow us to visualize the dynamic motions of a single molecule with atomic resolution.[19]

Trustworthiness Through Self-Validation: The protocols described below are designed to be self-validating. An MD simulation is not merely run; its output is rigorously compared against known experimental data (like NMR J-couplings). If the simulation fails to reproduce experimental observations, it indicates a potential issue with the chosen force field or simulation parameters, prompting a re-evaluation of the model.

Molecular Dynamics (MD) Simulations

MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.[20]

Workflow for His-Glu Molecular Dynamics Simulation

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Execution cluster_analysis Trajectory Analysis start 1. Build Initial Structure (His-Glu Dipeptide) ff 2. Choose Force Field (e.g., AMBER ff14SB) start->ff solvate 3. Solvate in Water Box (e.g., TIP3P water model) ff->solvate ions 4. Add Counter-ions (Neutralize System) solvate->ions minimize 5. Energy Minimization ions->minimize heat 6. Heating (NVT Ensemble) minimize->heat equil 7. Equilibration (NPT Ensemble) heat->equil prod 8. Production Run (NPT Ensemble) equil->prod rmsd 9a. RMSD/RMSF prod->rmsd rama 9b. Ramachandran Plot prod->rama hbond 9c. Hydrogen Bonds prod->hbond cluster 9d. Cluster Analysis prod->cluster

Caption: Workflow for a typical all-atom molecular dynamics simulation.

Experimental Protocol: All-Atom MD Simulation of His-Glu

This protocol details the steps for running a simulation using the AMBER software package, a common choice for biomolecular simulations.[20][21]

  • System Setup (tleap):

    • Create a PDB file of the His-Glu dipeptide in a chosen initial conformation (e.g., an extended conformation).

    • Load the AMBER ff14SB force field, which is well-parameterized for proteins.[22]

    • Define the protonation states of the residues. For pH 7, histidine is typically modeled as the neutral HIE form (proton on the epsilon nitrogen), and glutamate is deprotonated (GLU).

    • Solvate the dipeptide in a periodic box of TIP3P water molecules, ensuring a buffer of at least 10 Å from the peptide to the box edge.[20]

    • Add counter-ions (e.g., Na⁺) to neutralize the net charge of the system.

    • Save the resulting topology (prmtop) and coordinate (inpcrd) files.

  • Minimization and Equilibration (pmemd):

    • Energy Minimization: Perform a multi-stage energy minimization to remove any steric clashes. First, hold the peptide fixed and minimize the water and ions. Then, apply restraints to the peptide backbone and minimize. Finally, minimize the entire system without restraints.

    • Heating: Gradually heat the system from 0 K to the target temperature (e.g., 300 K) over 50-100 ps using an NVT (constant volume) ensemble with a Langevin thermostat. Restraints on the peptide are typically maintained.

    • Equilibration: Switch to an NPT (constant pressure) ensemble and run for 1-2 ns to allow the system density to equilibrate. Gradually release the restraints on the peptide during this phase.

  • Production Simulation (pmemd):

    • Run the production simulation in the NPT ensemble for the desired length of time (e.g., 500 ns or longer) without any restraints.[21]

    • Use the SHAKE algorithm to constrain bonds involving hydrogen, allowing for a 2 fs time step.[21]

    • Employ the Particle Mesh Ewald (PME) method to accurately calculate long-range electrostatic interactions.[21]

    • Save the coordinates (trajectory) and energy information at regular intervals (e.g., every 10 ps).

  • Analysis (cpptraj):

    • Analyze the resulting trajectory to calculate properties such as Root Mean Square Deviation (RMSD) to assess stability, Ramachandran plots to map conformational sampling, hydrogen bond lifetimes, and clustering to identify dominant conformational states.

Synergy: Integrating Experiment and Computation

The most powerful insights emerge when experimental and computational approaches are combined. MD simulations can generate atomic-level hypotheses that can be tested experimentally. Conversely, experimental data, such as NOE-derived distance restraints from NMR, can be used to guide or validate simulations, ensuring the computational model accurately reflects physical reality.[15][23]

Integrated Workflow for Conformational Analysis

Integrated_Workflow cluster_exp Experimental cluster_comp Computational nmr NMR Spectroscopy (NOEs, J-couplings) model Refined Conformational Ensemble Model nmr->model Structural Restraints vib Vibrational Spectroscopy (Amide I, III bands) vib->model Conformational Populations md Molecular Dynamics (Conformational Sampling) dft Quantum Mechanics (DFT) (Energetic Validation) md->dft Single-Point Energies md->model Dynamic Behavior model->md Validation/Refinement

Caption: A synergistic workflow combining experimental and computational methods.

Applications in Drug Development

A detailed understanding of the His-Glu conformational landscape is not merely an academic exercise; it has direct applications in the rational design of therapeutics.[24]

  • Structure-Based Drug Design: The dominant, low-energy conformations identified through integrated analysis can be used as templates for pharmacophore modeling. This allows for the virtual screening of small molecule libraries to find compounds that mimic the shape and electrostatic properties of the dipeptide in its bioactive state.[7]

  • Designing Peptide Therapeutics: For peptide-based drugs, conformational control is key to improving properties like target affinity, selectivity, and proteolytic stability.[6][7] By understanding the natural conformational tendencies of sequences like His-Glu, chemists can introduce modifications (e.g., N-methylation, cyclization) to "lock" the peptide into its active conformation, enhancing its therapeutic potential.[7]

  • Biomaterials: The principles governing His-Glu conformation also apply to how dipeptides self-assemble. Specific conformations can promote the formation of ordered nanostructures like fibrils or hydrogels, which have applications in drug delivery and tissue engineering.[25][26]

Conclusion

The conformational dynamics of the histidyl-glutamate dipeptide are a product of the intricate interplay between backbone flexibility, side-chain interactions, and the solvent environment. By employing a synergistic combination of high-resolution experimental techniques like NMR spectroscopy and powerful computational tools like molecular dynamics simulations, we can build a detailed, dynamic picture of its behavior. The insights gained from studying this seemingly simple system provide a robust foundation for the rational design of more complex peptide-based therapeutics and novel biomaterials, ultimately accelerating the drug discovery and development pipeline.[27]

References

  • The amino acid dipeptide: Small but still influential after 50 years. PNAS. [Link]

  • Molecular Dynamics Simulations Study of the Interactions between Human Dipeptidyl-Peptidase III and Two Substrates. PMC. [Link]

  • Insight Into the Dipeptide Self-Assembly Process Using Density Functional Theory. ACS Publications. [Link]

  • A Molecular Dynamics Simulation Study of Two Dipeptide Based Molecular Micelles: Effect of Amino Acid Order. PMC. [Link]

  • Coarse-Grained Simulation Study of the Association of Selected Dipeptides. PMC. [Link]

  • His-Glu | C11H16N4O5 | CID 7010583. PubChem. [Link]

  • Ramachandran Plot for Alanine Dipeptide as Determined from Raman Optical Activity. ACS Publications. [Link]

  • Molecular Dynamics Simulations of the Ala-Pro Dipeptide in Water: Conformational Dynamics of Trans and Cis Isomers Using Different Water Models. ACS Publications. [Link]

  • A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. PMC. [Link]

  • Polarizable Molecular Dynamics Simulations of Aqueous Dipeptides. ACS Publications. [Link]

  • Ramachandran plot. Wikipedia. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]

  • Conformational origins of dipeptide phase properties. ChemRxiv. [Link]

  • The emerging role of computational design in peptide macrocycle drug discovery. Taylor & Francis Online. [Link]

  • Computational Design of Peptide Assemblies. ACS Publications. [Link]

  • Biological functions of histidine-dipeptides and metabolic syndrome. PMC. [Link]

  • Dipeptides promote folding and peptide binding of MHC class I molecules. PMC. [Link]

  • Determination of conformational preferences of dipeptides using vibrational spectroscopy. PubMed. [Link]

  • On the Use of the Discrete Constant pH Molecular Dynamics to Describe the Conformational Space of Peptides. PMC. [Link]

  • Interaction of a Histidine-Rich Antimicrobial Saliva Peptide with Model Cell Membranes. PMC. [Link]

  • Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. ACS Publications. [Link]

  • Computational Peptide Design: Advancing Biomolecular Engineering through Computation. University of Limerick. [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Publications. [Link]

  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC. [Link]

  • Ramachandran Plot as a Tool for Peptide and Protein Structures' Quality Determination. Mol-Inst. [Link]

  • Histidine, the Less Interactive Cousin of Arginine. PMC. [Link]

  • Employing Molecular Dynamics Simulations to Explore the Behavior of Diphenylalanine Dipeptides in Graphene-Based Nanocomposite Systems. MDPI. [Link]

  • Determination of Conformational Preferences of Dipeptides Using Vibrational Spectroscopy. ResearchGate. [Link]

  • An investigation into the biological activity of the selected histidine-containing diketopiperazines cyclo(His-Phe) and cyclo(His-Tyr). ResearchGate. [Link]

  • Conformational Dynamics of Intrinsically Disordered Proteins Regulate Biomolecular Condensate Chemistry. ACS Publications. [Link]

  • Computational design of peptide ligands. PubMed. [Link]

  • Understanding Structure and Dynamics of Peptides Using Simulations and Experiments. University of South Florida. [Link]

  • Histidine biochemistry - why it's my favorite amino acid and why you may see it drawn many ways. YouTube. [Link]

  • Switching conformation of cyclo(histidyl-histidyl) dipeptide: dynamics and density functional theory study. ResearchGate. [Link]

  • Interaction of a Histidine-Rich Antimicrobial Saliva Peptide with Model Cell Membranes: The Role of Histidines. ACS Publications. [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

  • Leveraging the Thermodynamics of Protein Conformations in Drug Discovery. ACS Publications. [Link]

  • The multiple roles of histidine in protein interactions. ResearchGate. [Link]

  • Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. PMC. [Link]

  • Draw the structure of the dipeptide Gly-His in its fully protonated form. Bartleby. [Link]

  • The transcriptional regulation effects of histidine, isoleucine and glutamate on free exopolysaccharide biosynthesis of Streptococcus thermophilus 937. Frontiers. [Link]

Sources

Exploratory

Engineering the Catalytic Engine: Mechanistic and Structural Insights into Histidine-Glutamic Acid Interactions in Enzyme Active Sites

Executive Summary The spatial and electrostatic interplay between histidine (His) and glutamic acid (Glu) residues forms the energetic core of numerous enzyme active sites, from classic serine proteases to complex metall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spatial and electrostatic interplay between histidine (His) and glutamic acid (Glu) residues forms the energetic core of numerous enzyme active sites, from classic serine proteases to complex metalloenzymes. For drug development professionals and structural biologists, understanding this interaction is not merely an academic exercise; it is the prerequisite for rational, structure-based drug design. This whitepaper deconstructs the His-Glu interaction, exploring the quantum mechanical phenomena that drive it—specifically pKa modulation and Low-Barrier Hydrogen Bonds (LBHBs)—and provides field-proven protocols for capturing these elusive protonation states using neutron crystallography and hybrid QM/MM simulations.

The Mechanistic Foundation: pKa Modulation and Proton Shuttling

The ubiquity of the His-Glu dyad (often part of a Ser-His-Glu catalytic triad) stems from the unique chemical properties of the histidine imidazole ring. With an intrinsic pKa near 6.0, histidine is uniquely positioned to act as both a general acid and a general base at physiological pH. However, to achieve the rapid turnover rates required for biological catalysis, this pKa must be dynamically tuned.

Glutamic acid acts as the electrostatic anchor in this system. The negatively charged carboxylate group of Glu hydrogen-bonds with the Nδ1 or Nε2 atom of the His imidazole ring. This interaction serves a dual purpose:

  • Steric Orientation: It locks the histidine into the optimal rotameric conformation required for substrate interaction.

  • Electrostatic Polarization: The electronegative environment provided by Glu increases the basicity (pKa) of the His residue, allowing it to efficiently abstract a proton from a nucleophile (such as the hydroxyl group of a catalytic serine or a water molecule)[1].

The Low-Barrier Hydrogen Bond (LBHB) Hypothesis

In highly optimized active sites, the His-Glu interaction transcends classical hydrogen bonding. When the pKa values of the hydrogen bond donor and acceptor become nearly equal in the transition state, the energy barrier between the two proton wells drops below the zero-point energy of the hydrogen atom[2]. The proton becomes delocalized, forming a Low-Barrier Hydrogen Bond (LBHB).

LBHBs are characterized by exceptionally short donor-acceptor distances (< 2.6 Å) and high bond energies (10–20 kcal/mol), compared to the 2–5 kcal/mol of standard hydrogen bonds[3]. This massive stabilization energy is channeled directly into lowering the activation energy of the transition state, accelerating the catalytic rate by orders of magnitude.

CatalyticTriad Glu Glutamate (Glu) Carboxylate (-) His Histidine (His) Imidazole Glu->His LBHB Formation (pKa Matching) Ser Serine (Ser) Hydroxyl (-OH) His->Ser Proton Abstraction (Base Catalysis) Substrate Substrate Carbonyl Carbon Ser->Substrate Nucleophilic Attack

Electron flow and proton shuttling in a canonical Ser-His-Glu catalytic triad.

Case Studies in Enzymatic Architecture

Acetylcholinesterase (AChE): The Classic Ser-His-Glu Triad

Acetylcholinesterase is critical for terminating neurotransmission by hydrolyzing acetylcholine. AChE utilizes a highly conserved Ser203-His447-Glu334 catalytic triad[1][4]. During the acylation step, Glu334 stabilizes the transition state through electrostatic interactions, allowing His447 to abstract a proton from Ser203[4]. The activated Ser203 then performs a nucleophilic attack on the substrate. The resulting tetrahedral intermediate is stabilized by an "oxyanion hole" formed by the peptidic NH groups of Gly121, Gly122, and Ala204[4]. Ab initio QM/MM studies calculate the potential energy barrier for this process at ~10.5 kcal/mol, perfectly aligning with experimental reaction rates[4].

GNAT Superfamily: Noncanonical Triads and Antibiotic Resistance

Recent structural studies have revealed that the His-Glu interaction is not limited to activating amino acid nucleophiles. In a unique subfamily of the GCN5-related N-acetyltransferase (GNAT) superfamily—enzymes that confer resistance to aminoglycoside antibiotics—a noncanonical triad is formed by a glutamic acid, a histidine, and the antibiotic substrate itself[5][6]. The substrate acts as the nucleophile, activated by the enzyme's His-Glu dyad via a verified low-barrier hydrogen bond, highlighting the evolutionary adaptability of this electrostatic pairing[5][6].

Quantitative Signatures of His-Glu Interactions

To distinguish between standard hydrogen bonds and LBHBs in enzyme active sites, researchers rely on specific structural and spectroscopic signatures.

ParameterCanonical Hydrogen BondLow-Barrier Hydrogen Bond (LBHB)Primary Measurement Methodology
Donor-Acceptor Distance 2.8 – 3.2 Å2.4 – 2.6 ÅUltra-high resolution X-ray / Neutron Crystallography
Proton Chemical Shift 10 – 15 ppm18 – 22 ppm^1H NMR Spectroscopy[2]
Bond Energy 2 – 5 kcal/mol10 – 20 kcal/molQM/MM Simulations / Gas-phase Photoelectron Spectroscopy[3]
Isotope Effect (Fractionation) ~ 1.0< 0.6Isotope Ratio Mass Spectrometry

Structural Validation: Neutron Crystallography

While X-ray crystallography routinely resolves the heavy atoms of the His-Glu dyad, it is virtually blind to hydrogen atoms due to their single electron. To definitively prove the existence of specific protonation states or LBHBs, Neutron Protein Crystallography (NPC) is the gold standard[7]. Neutrons scatter off the atomic nucleus rather than the electron cloud. By replacing hydrogen (protium) with deuterium (D), which has a strong, coherent, and positive neutron scattering length, researchers can directly visualize protonation states, as demonstrated in studies of Carbonic Anhydrase II and various hydrolases[7].

NeutronWorkflow Step1 1. Recombinant Expression in D2O Minimal Media Step2 Step2 Step1->Step2 Step3 3. Spallation Neutron Beam Diffraction Step2->Step3 Step4 4. Nuclear Density Map (mFo-DFc) Step3->Step4 Step5 5. Joint X-ray/Neutron (XN) Refinement Step4->Step5

Workflow for determining enzyme protonation states via Neutron Crystallography.

Protocol 1: Preparation and Execution of Neutron Crystallography for Active Sites

Causality Note: This protocol relies on H/D exchange. Because protium (^1H) causes incoherent scattering that creates background noise, >90% deuteration is required for high-resolution nuclear density maps.

  • Perdeuteration: Adapt the E. coli expression strain to D2O by serial passaging in minimal media containing increasing concentrations of D2O (25% -> 50% -> 75% -> 99.8%) and deuterated carbon sources (e.g., d8-glycerol).

  • Purification: Purify the target enzyme using standard affinity and size-exclusion chromatography, ensuring all buffers are prepared in 99.8% D2O to maintain the deuteration of exchangeable active-site protons.

  • Crystallization: Set up vapor diffusion crystallization. Critical Step: Neutron beams have lower flux than X-ray sources. Optimize conditions to yield massive crystals (minimum 0.5 to 1.0 mm³). Use macroseeding techniques if spontaneous nucleation yields microcrystals[8].

  • Data Collection: Mount the crystal in a quartz capillary. Collect time-of-flight (TOF) neutron diffraction data at a spallation neutron source (e.g., SNS at Oak Ridge National Laboratory) at room temperature to avoid cryo-cooling artifacts in proton positioning.

  • Map Generation & Refinement: Generate 2Fo-Fc and mFo-DFc nuclear density maps. A strongly positive peak between the His Nδ/Nε and Glu Oε atoms indicates a localized deuteron. If the density is continuous between the two heteroatoms, it is highly indicative of an LBHB[7]. Perform joint X-ray/Neutron (XN) refinement using PHENIX to constrain heavy atoms while refining deuteron positions.

Computational Validation: QM/MM Simulations

Because neutron crystallography provides a static snapshot, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are required to validate the dynamic causality of the His-Glu interaction during the reaction coordinate.

Protocol 2: Ab Initio QM/MM Setup for Proton Transfer Pathways

Causality Note: Standard molecular dynamics (MM) cannot break or form bonds. QM/MM partitions the system so that the active site is treated with quantum mechanics (allowing electron redistribution), while the bulk protein is treated with classical mechanics to save computational cost[4].

  • System Partitioning: Define the QM region. For a Ser-His-Glu triad, the QM region must include the side chains of the triad, the substrate, and any critical oxyanion hole backbone atoms. Cap the truncated bonds (Cα-Cβ) with hydrogen link atoms.

  • Level of Theory: Assign the QM region to a Density Functional Theory (DFT) method, such as B3LYP or MP2, with a sufficiently large basis set (e.g., 6-31+G*) to account for diffuse electrons in the Glu carboxylate[4]. Assign the MM region to the AMBER or CHARMM force field.

  • Reaction Coordinate Definition: Define the reaction coordinate as the distance between the His imidazole nitrogen and the proton being abstracted from the nucleophile.

  • Umbrella Sampling: Run constrained optimizations along the reaction coordinate in 0.1 Å increments.

  • Energy Profiling: Extract the potential energy surface (PES). A successful LBHB model will show a significant flattening of the energy barrier near the transition state, correlating with the experimental catalytic turnover rate (k_cat).

Conclusion

The interaction between histidine and glutamic acid is a masterpiece of evolutionary engineering. By utilizing precise steric positioning and quantum mechanical phenomena like pKa modulation and low-barrier hydrogen bonds, enzymes achieve catalytic efficiencies that synthetic chemistry still struggles to replicate. For drug developers, targeting the specific protonation states of these active sites—rather than just their static topographies—opens new avenues for designing highly specific transition-state analogs and covalent inhibitors.

References

  • Acetylcholinesterase - M-CSA Mechanism and Catalytic Site Atlas. ebi.ac.uk. [Link]

  • Proton Occupancies in Histidine Side Chains of Carbonic Anhydrase II by Neutron Crystallography and NMR – Differences, Similarities and Opportunities. National Institutes of Health. [Link]

  • A low-barrier hydrogen bond mediates antibiotic resistance in a noncanonical catalytic triad. Oak Ridge National Laboratory. [Link]

  • A low-barrier hydrogen bond mediates antibiotic resistance in a noncanonical catalytic triad. National Institutes of Health. [Link]

  • Role of the Catalytic Triad and Oxyanion Hole in Acetylcholinesterase Catalysis: An ab initio QM/MM Study. ResearchGate. [Link]

  • “Seeing Is Believing”: How Neutron Crystallography Informs Enzyme Mechanisms by Visualizing Unique Water Species. MDPI. [Link]

  • Using neutron protein crystallography to understand enzyme mechanisms. National Institutes of Health. [Link]

  • Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. National Institutes of Health. [Link]

  • Low-Barrier Hydrogen Bond Hypothesis in the Catalytic Triad Residue of Serine Proteases: Correlation between Structural Rearrangement and Chemical Shifts in the Acylation Process. ACS Publications. [Link]

  • Strong, Low-Barrier Hydrogen Bonds May Be Available to Enzymes. Johns Hopkins University. [Link]

Sources

Foundational

The Architecture of pH-Sensing: The Role of His-Glu Sequence Motifs in Protein Folding and Engineering

Executive Summary In the landscape of protein folding and structural biology, non-covalent interactions dictate the thermodynamic stability of the native state. While Arg-Asp and Lys-Glu salt bridges provide robust, pH-i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of protein folding and structural biology, non-covalent interactions dictate the thermodynamic stability of the native state. While Arg-Asp and Lys-Glu salt bridges provide robust, pH-insensitive structural anchoring, the Histidine-Glutamate (His-Glu) motif represents a highly specialized, dynamic electrostatic interaction. Because the side-chain pKa of Histidine (~6.0) falls near physiological pH, and Glutamate (~4.2) can be modulated by its microenvironment, the His-Glu pair acts as a highly sensitive pH sensor.

This technical guide dissects the mechanistic causality behind His-Glu motif behavior, explores its evolutionary integration into catalytic triads and zinc-binding domains, and provides self-validating experimental workflows for characterizing and engineering these motifs in drug development and biomaterials.

Thermodynamic and Electrostatic Causality of His-Glu Pairs

The formation of a salt bridge requires an inter-residue distance of less than 4.0 Å between the charged groups (e.g., the imidazole nitrogen of His and the carboxylate oxygen of Glu)[1]. Unlike static salt bridges, the His-Glu interaction is transient and highly dependent on the local dielectric constant and solvent accessibility.

The Causality of pH-Dependent Folding

The net contribution of a salt bridge to protein stability ( ΔGSB​ ) is a balance between the favorable electrostatic attraction and the entropic penalty of desolvating the charged side chains. In the His-Glu pair, stability is strictly gated by protonation states:

  • At pH > 7.0: Histidine is predominantly neutral ( His0 ), and Glutamate is negatively charged ( Glu− ). The interaction is reduced to a weaker hydrogen bond.

  • At pH 5.0 - 6.5: Histidine becomes protonated ( His+ ), forming a strong electrostatic ion pair with Glu− . This protonation event can drive massive conformational shifts, such as the pH-dependent gating observed in Acid-Sensing Ion Channels (ASIC1a)[2].

  • At pH < 4.0: Glutamate becomes protonated ( Glu0 ), neutralizing the salt bridge and often triggering localized unfolding or structural swelling.

G A Acidic pH (< 4.5) His(+) / Glu(0) No Salt Bridge C Mild Acidic pH (5.0 - 6.5) His(+) / Glu(-) Strong Salt Bridge A->C Deprotonation of Glu B Physiological pH (~7.4) His(0) / Glu(-) Weak Hydrogen Bond B->C Protonation of His C->A Protonation of Glu C->B Deprotonation of His

Caption: pH-dependent conformational shifts mediated by the protonation states of the His-Glu salt bridge.

Structural Archetypes: Catalysis and Metal Coordination

Beyond global protein stability, His-Glu motifs are evolutionarily conserved in specific catalytic and structural archetypes.

The Unconventional Ser-His-Glu Catalytic Triad

While classic serine proteases utilize a Ser-His-Asp triad, convergent evolution has generated the Ser-His-Glu triad, most notably in aspartyl dipeptidases[3]. The substitution of Asp with Glu extends the carboxylate group by one methylene unit, altering the steric geometry of the active site. The Glu residue hydrogen-bonds with the His imidazole ring, polarizing it to act as a stronger general base, which subsequently abstracts a proton from the Ser hydroxyl group to initiate nucleophilic attack.

Triad S Serine (Nucleophile) H Histidine (Base) Nε2 / Nδ1 S->H Proton Transfer E Glutamate (Acid) Oε1 / Oε2 H->E Electrostatic Polarization

Caption: Electron flow and interaction network within the Ser-His-Glu catalytic triad.

The HExxH Motif in Zincins

In metalloproteases (zincins), the His-Glu-x-x-His (HExxH) motif is strictly conserved[4]. Here, the causality of the sequence is structural: the two Histidine residues coordinate a catalytic Zn2+ ion, while the intervening Glutamate residue acts as a catalytic base that activates a water molecule for the hydrolysis of peptide bonds. The spacing (x-x, typically two alpha-helical turns) perfectly positions the imidazole rings for tetrahedral metal coordination.

Quantitative Data: Thermodynamic Contributions

To engineer proteins, one must understand the energetic weight of these interactions. Mutational analyses utilizing double-mutant cycles reveal that the energetic contribution of salt bridges is highly context-dependent[5].

Table 1: Comparative Thermodynamic Parameters of Protein Salt Bridges

Salt Bridge PairTypical LocationAverage ΔG (kJ/mol)pH DependencyPrimary Structural Role
His-Glu Surface-1.0 to -3.0High (pKa ~6.0)pH-sensing, conformational gating
His-Glu Buried Core-3.0 to -5.0HighCatalytic polarization, rigidification
Lys-Glu Surface-0.5 to -1.5Low (pKa ~10.5)General thermostability
Arg-Asp Buried Core-4.0 to -6.0LowPermanent structural anchoring

Note: Removing charges via mutation often overestimates the overall energetic contribution due to the immediate charge-charge effect[5]. Isosteric mutations are required for accurate quantification.

Self-Validating Experimental Protocols

To rigorously characterize the role of His-Glu motifs, empirical workflows must isolate electrostatic contributions from steric effects. As an Application Scientist, I mandate the following two-pronged approach: computational prediction followed by biophysical validation.

Protocol 1: Constant pH Molecular Dynamics (CpHMD)

Standard MD simulations use fixed protonation states, which completely fail to capture the dynamic coupling between the His-Glu salt bridge and the protein fold[6]. CpHMD allows residues to titrate dynamically.

Step-by-Step Methodology:

  • Structure Preparation: Import the high-resolution PDB file into GROMACS or AMBER. Remove crystallographic waters unless tightly bound in the active site.

  • Parameterization: Define titratable residues (His, Glu, Asp). For His, explicitly allow sampling of both the δ and ϵ tautomers, as well as the doubly protonated state.

  • Background Salt Concentration: Set the ionic strength to 150 mM NaCl to mimic physiological screening effects, which directly impact the Debye length of the His-Glu interaction.

  • Simulation Runs: Execute replica-exchange CpHMD across a pH gradient (pH 4.0 to 8.0) in 0.5 pH unit increments. Run each replica for a minimum of 200 ns to ensure conformational sampling.

  • Validation: Calculate the macroscopic pKa of the His and Glu residues from the titration curves. A shift in the His pKa from 6.0 to >6.5 indicates strong stabilization by the adjacent Glu.

Protocol 2: Isosteric Mutagenesis & Thermodynamic Profiling

To prove causality, we must disrupt the salt bridge without altering the steric bulk of the side chains. Alanine scanning introduces cavities; therefore, isosteric mutations are the gold standard[5].

Step-by-Step Methodology:

  • Construct Design: Generate two mutant variants using site-directed mutagenesis:

    • Mutant A (Charge removal, steric retention): Mutate Glu to Gln (E Q).

    • Mutant B (Charge reversal): Mutate His to Arg (H R) to create a permanent, pH-insensitive salt bridge.

  • Protein Expression: Express the wild-type and mutant proteins in E. coli BL21(DE3) and purify via IMAC and Size Exclusion Chromatography (SEC) to >95% purity.

  • Thermal Shift Assay (TSA):

    • Prepare a 96-well plate with a buffer gradient from pH 4.0 to 8.0 (using a broad-range buffer system like Britton-Robinson).

    • Add 5 μM protein and 5X SYPRO Orange dye to each well.

    • Run a melt curve from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Data Analysis: Extract the melting temperature ( Tm​ ). The wild-type should show a bell-shaped Tm​ curve peaking around pH 6.0. Mutant A (E Q) will lose this pH-dependent peak, validating the specific electrostatic contribution of the His-Glu pair.

Workflow N1 Identify Target His-Glu Motif (Structural Bioinformatics) N2 Constant pH MD Simulations (pKa & Conformational Sampling) N1->N2 N3 Isosteric Mutagenesis (Glu->Gln, His->Arg) N1->N3 N5 Data Synthesis & Stability Engineering N2->N5 N4 Thermal Shift Assay (TSA) (Thermodynamic Profiling) N3->N4 N4->N5

Caption: Integrated computational and biophysical workflow for characterizing His-Glu motifs.

Applications in Drug Development and Biomaterials

Understanding His-Glu causality directly translates to advanced protein engineering.

pH-Responsive Elastin-Like Polypeptides (ELPs): Drug delivery systems often target the acidic microenvironment of solid tumors (pH ~6.5). Researchers engineer pH-responsive ELPs by introducing specific ratios of His and Glu guest residues[7]. By tuning the His/Glu ratio, the isoelectric point (pI) and the inverse transition temperature ( Tt​ ) can be precisely calibrated. When the ELP enters the acidic tumor microenvironment, the His residues protonate, interacting with Glu, causing the polypeptide to undergo a rapid, sharp phase transition into condensate droplets that release their therapeutic payload.

Antibody Engineering: Monoclonal antibodies (mAbs) can be engineered with His-Glu switches in their FcRn binding domains. This ensures tight binding at the acidic pH of the endosome (pH 6.0) for recycling, while promoting rapid release at the physiological pH of the blood (pH 7.4), thereby extending the serum half-life of the biologic.

References

  • Electrostatic interactions in leucine zippers: thermodynamic analysis of the contributions of Glu and His residues and the effect of mutating salt bridges Source: PubMed / NIH URL
  • Contribution of Salt Bridges near the Surface of a Protein to the Conformational Stability Source: Biochemistry - ACS Publications URL
  • The structure of aspartyl dipeptidase reveals a unique fold with a Ser-His-Glu catalytic triad Source: PNAS URL
  • Source: Max Planck Society (mpg.de)
  • pH-Responsive Elastin-Like Polypeptide Designer Condensates Source: ACS Publications URL
  • CLCAs - A Family of Metalloproteases of Intriguing Phylogenetic Distribution and with Cases of Substituted Catalytic Sites Source: PLOS One URL
  • A Combined Computational and Functional Approach Identifies New Residues Involved in pH-dependent Gating of ASIC1a Source: PMC / NIH URL

Sources

Exploratory

Predictive and Experimental Determination of the Isoelectric Point (pI) for His-Glu Dipeptides: A Mechanistic Guide

Executive Summary The isoelectric point (pI) is a fundamental physicochemical property of peptides, dictating solubility minima, aggregation propensity, and chromatographic behavior [[1]](). For drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoelectric point (pI) is a fundamental physicochemical property of peptides, dictating solubility minima, aggregation propensity, and chromatographic behavior [[1]](). For drug development professionals and formulation scientists, accurately determining the pI of short peptides is critical for optimizing purification workflows. The His-Glu (Histidine-Glutamic acid) dipeptide presents a unique analytical model due to the presence of two highly reactive, ionizable side chains: the imidazole ring of histidine and the γ-carboxyl group of glutamic acid.

This technical guide provides an in-depth mechanistic framework for calculating the pI of the His-Glu dipeptide by analyzing structural pKa shifts, and it establishes a self-validating experimental protocol using high-efficiency capillary isoelectric focusing (cIEF) to empirically confirm these predictions.

Part 1: Theoretical Framework and pKa Microenvironments

The calculation of a peptide's pI relies on the Henderson-Hasselbalch equation and the specific acid dissociation constants (pKa) of its ionizable groups 2. However, utilizing standard pKa values derived from free amino acids often leads to predictive inaccuracies. In the context of a dipeptide, the proximity of the N-terminus, C-terminus, and adjacent side chains alters the local electrostatic environment, causing significant pKa shifts 3.

To accurately calculate the pI of His-Glu, we must account for these context-specific shifts. Table 1 outlines the causality behind the deviation from free amino acid baselines to sequence-specific values.

Table 1: Ionizable Groups and pKa Values in the His-Glu Dipeptide
Ionizable GroupLocationFree Amino Acid pKa 4Dipeptide pKa 5Mechanistic Rationale for pKa Shift
α-Carboxyl C-terminus (Glu)2.193.15The positive charge of the N-terminus is spatially further away in a dipeptide than in a free amino acid, reducing its electrostatic stabilization of the carboxylate anion, thereby raising the pKa.
γ-Carboxyl Side Chain (Glu)4.254.27Minimal shift; the side chain is solvent-exposed and sufficiently distant from the electron-withdrawing peptide bond.
Imidazole Side Chain (His)6.006.86Hydrogen bonding and electrostatic stabilization from the adjacent negatively charged Glu side chain raise the pKa of the imidazolium ion.
α-Amino N-terminus (His)9.178.32The electron-withdrawing nature of the adjacent peptide bond destabilizes the protonated amine, lowering its pKa compared to the free amino acid.

Part 2: Charge State Progression and pI Calculation

To calculate the exact pI, we must determine the net charge of the His-Glu dipeptide across the pH spectrum and identify the two pKa values that bracket the zwitterionic (zero net charge) state.

Table 2: Charge State Progression of His-Glu
pH RangeN-term (α-NH3+)His (Imidazole)Glu (γ-COOH)C-term (α-COOH)Net Charge
< 3.15 +1+100+2
3.15 - 4.27 +1+10-1+1
4.27 - 6.86 +1+1-1-10 (Zwitterion)
6.86 - 8.32 +10-1-1-1
> 8.32 00-1-1-2
Mathematical Calculation

The isoelectric point is defined mathematically as the arithmetic mean of the two pKa values bounding the neutral species. As shown in Table 2, the zwitterion exists strictly between the deprotonation of the γ-carboxyl group and the deprotonation of the imidazole ring.

pI = (pKa_Glu-γ + pKa_His-imidazole) / 2 pI = (4.27 + 6.86) / 2 = 5.565

Charge State Visualization

ChargeStates S1 State 1 (pH < 3.15) Net Charge: +2 S2 State 2 (pH 3.15 - 4.27) Net Charge: +1 S1->S2 Deprotonation of α-COOH (pKa = 3.15) S3 State 3 (pH 4.27 - 6.86) Net Charge: 0 (Zwitterion) S2->S3 Deprotonation of γ-COOH (pKa = 4.27) S4 State 4 (pH 6.86 - 8.32) Net Charge: -1 S3->S4 Deprotonation of Imidazole (pKa = 6.86) S5 State 5 (pH > 8.32) Net Charge: -2 S4->S5 Deprotonation of α-NH3+ (pKa = 8.32)

Fig 1: Protonation state transitions of the His-Glu dipeptide across the pH scale.

Part 3: Experimental Validation via Capillary Isoelectric Focusing (cIEF)

While predictive models provide a robust baseline, experimental validation is mandatory for regulatory and formulation confidence. Capillary isoelectric focusing (cIEF) is the gold standard for this validation, capable of resolving peptides with pI differences as small as ΔpI ~0.01 while simultaneously concentrating the sample up to 500-fold 6.

To ensure trustworthiness, the following protocol is designed as a self-validating system . By incorporating internal synthetic pI markers, the pH gradient is empirically calibrated in real-time, ensuring that the calculated pI of 5.56 can be directly verified against the migration time of the markers.

Step-by-Step Methodology: High-Efficiency cIEF of His-Glu

Step 1: Capillary Preparation & Coating

  • Action: Flush a bare fused-silica capillary (50 µm ID) with 1 M NaOH, followed by deionized water. Coat the inner wall with linear polyacrylamide (LPA).

  • Causality: LPA neutralizes the silanol groups on the capillary wall, effectively suppressing the electroosmotic flow (EOF). If EOF is not suppressed, the ampholytes and dipeptides will be swept out of the capillary before they can reach their steady-state isoelectric points 7.

Step 2: Sample Preparation & Desalting

  • Action: Desalt the His-Glu dipeptide using solid-phase extraction (SPE) and lyophilize. Reconstitute the peptide in a solution containing 2% (v/v) carrier ampholytes (pH 3–10 range) and two synthetic pI markers (e.g., pI 4.5 and pI 7.0). Ensure the final salt concentration is < 50 mM.

  • Causality: High salt concentrations compress the carrier ampholyte pH gradient and cause excessive Joule heating, which degrades resolution. The pI markers provide internal calibration to validate the calculated pI of 5.56 6.

Step 3: Focusing Phase

  • Action: Submerge the anodal end of the capillary in 1% acetic acid (anolyte) and the cathodal end in 1% ammonium hydroxide (catholyte). Apply a constant voltage of 20 kV for 15 minutes.

  • Causality: The electric field drives the ampholytes to establish a linear, stable pH gradient. The His-Glu dipeptide migrates through the capillary until it reaches the pH zone matching its pI (5.56), where its net charge becomes zero and migration ceases, effectively concentrating the sample 6.

Step 4: Mobilization & Detection

  • Action: Apply a low hydrodynamic pressure (e.g., 50 mbar) while maintaining the 20 kV voltage, sweeping the focused zones past a UV detector set to 200 nm, or directly into an ESI-MS interface.

  • Causality: Because His-Glu lacks aromatic residues (Trp, Tyr, Phe), standard 280 nm UV detection is insufficient. Detection at 200 nm captures the peptide bond absorbance, while an in-line ESI-MS interface provides definitive mass-to-charge validation of the focused zwitterion 7.

References

  • pIChemiSt — Free Tool for the Calculation of Isoelectric Points of Modified Peptides. Journal of Chemical Information and Modeling (ACS Publications). URL:[Link]

  • Capillary Isoelectric Focusing of Proteins and Peptides Using an In-Line cIEF-ESI Interface with Improved MS Characteristics. National Institutes of Health (PMC). URL:[Link]

  • High-Efficiency Capillary Isoelectric Focusing of Peptides. Analytical Chemistry (ACS Publications). URL:[Link]

  • Determination of pKa Values of Individual Histidine Residues in Proteins Using Mass Spectrometry. Analytical Chemistry (ACS Publications). URL:[Link]

  • Amino acid pKa and pKi values. Isca Biochemicals. URL:[Link]

  • Assume the following pKas for the titratable protons in the dipeptide His-Glu. Chegg Structural Datasets. URL:[Link]

Sources

Foundational

Decoding His-Glu Hydrogen Bonding Mechanisms in Aqueous Solutions: A Technical Whitepaper

Introduction: The Mechanistic Importance of His-Glu Pairs Histidine (His) and Glutamic Acid (Glu) form one of the most functionally versatile hydrogen-bonding pairs in structural biology. Unlike rigid structural scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Importance of His-Glu Pairs

Histidine (His) and Glutamic Acid (Glu) form one of the most functionally versatile hydrogen-bonding pairs in structural biology. Unlike rigid structural scaffolds, the His-Glu interaction is highly dynamic, frequently serving as a catalytic proton shuttle, a pH-sensing switch, or a stabilizing salt bridge in aqueous environments. The complexity of this interaction arises from the unique physicochemical properties of histidine, which possesses an imidazole side chain with a pKa near physiological pH (~6.0), and glutamate, which acts as a robust proton acceptor with a pKa of ~4.1 [].

In aqueous solutions, water molecules fiercely compete for hydrogen bonds, acting as a high-dielectric shield that attenuates electrostatic interactions. Understanding the causality behind His-Glu bonding requires a deep dive into tautomeric equilibria, solvation thermodynamics, and the advanced analytical techniques used to measure them.

Thermodynamic Landscape and Tautomeric Equilibria

The local electrostatic environment and the aqueous solvation shell directly impact the pKa and tautomeric equilibria of the histidine side chain [1[1]]. Histidine exists in a delicate equilibrium between its protonated state (histidinium) and two neutral tautomers: the τ -tautomer (protonated at N ϵ 2) and the π -tautomer (protonated at N δ

When interacting with the deprotonated carboxylate of glutamate, a protonated histidine forms a strong salt bridge, while a neutral histidine forms a moderate hydrogen bond. The strength of these bonds is highly context-dependent.

Quantitative Data Summary
Amino Acid / InteractionAqueous pKaPhysiological ChargeTautomeric / Structural StatesDissociation Energy (DE)
Histidine (His) ~6.0 - 6.5Neutral (0) or Positive (+1) τ (N ϵ 2-H), π (N δ 1-H), HistidiniumN/A
Glutamate (Glu) ~4.1Negative (-1)Deprotonated (Carboxylate)N/A
His(+)-Glu(-) Salt Bridge N/AZwitterionic ContactElectrostatic + H-Bond~700 - 1070 kJ/mol (Gas Phase)
His(0)-Glu(0) Neutral Contact N/ANeutral ContactStandard H-Bond~86 kJ/mol (Gas Phase)

Note: Aqueous solvation drastically reduces the effective DE of salt bridges due to dielectric screening and mobile proton transfer.

Thermodynamic_Cycle His_Protonated Histidinium (+1) Strong H-Bond Donor His_Tau His τ-Tautomer (0) Nε2 Protonated His_Protonated->His_Tau -H+ (pKa ~6.0) His_Pi His π-Tautomer (0) Nδ1 Protonated His_Protonated->His_Pi -H+ (pKa ~6.0) Salt_Bridge His(+)-Glu(-) Salt Bridge Maximal Electrostatic Stabilization His_Protonated->Salt_Bridge + Glu(-) H_Bond His(0)-Glu(-) H-Bond Moderate Stabilization His_Tau->H_Bond + Glu(-) Glu_Deprotonated Glutamate (-1) Strong H-Bond Acceptor Glu_Deprotonated->Salt_Bridge + His(+) Glu_Deprotonated->H_Bond + His(0)

Thermodynamic cycle of His-Glu interactions and tautomeric equilibria.

Molecular Dynamics (MD) Simulation Workflows

Standard molecular dynamics (MD) simulations often fail to accurately model the His-Glu interaction because they assign fixed protonation states at the start of the simulation. In reality, mobile protons limit the stability of salt bridges; while isolated salt bridges exhibit immense dissociation energies, aqueous environments and proton mobility reduce these contacts significantly, sometimes neutralizing them to weaker interactions [].

To resolve this, Constant pH Molecular Dynamics (CpHMD) is required.

Protocol: Constant pH Molecular Dynamics (CpHMD) for Salt Bridges
  • System Solvation & Neutralization : Immerse the protein in an explicit TIP3P water box.

    • Causality: Implicit solvent models fail to capture the highly specific water coordination networks that attenuate the pKa and tautomeric equilibria of histidine. Explicit water is mandatory to model dielectric screening accurately.

  • Titratable Site Definition : Define His and Glu as active titratable residues.

    • Causality: Standard MD fixes protonation states, which cannot model the dynamic proton transfer that limits salt bridge stability in aqueous phases.

  • Replica Exchange / pH Sampling : Run simulations across a range of pH values (e.g., pH 4.0 to 8.0).

    • Causality: This ensures adequate sampling of protonation/deprotonation events, overcoming the high energy barriers of proton transfer in buried microenvironments.

  • Hydrogen Bond Analysis : Calculate donor-acceptor distances (< 3.2 Å) and angles (< 30°).

    • Causality: These strict geometric cutoffs differentiate between a true, stabilized hydrogen bond and a transient electrostatic contact.

  • Self-Validation (Energetic Convergence) : Calculate the dissociation energy (DE) of the simulated salt bridge.

    • Validation: If the simulated pKa shift of the interacting histidine does not quantitatively match the electrostatic stabilization energy provided by the glutamate, the dielectric parameter of the solvent boundary must be recalibrated. The system must natively reproduce experimental pKa shifts to be considered valid [3[3]].

MD_Workflow Solvation 1. Explicit Solvation TIP3P Water Box Titratable 2. Define Titratable Sites His & Glu Residues Solvation->Titratable Sim 3. Constant pH MD Dynamic Protonation Sampling Titratable->Sim Analysis 4. Trajectory Analysis Distance < 3.2Å, Angle < 30° Sim->Analysis Valid 5. Energetic Validation Match DE to Experimental pKa Analysis->Valid

Constant pH Molecular Dynamics (CpHMD) protocol for salt bridge analysis.

NMR Spectroscopy: Probing His-Glu Interactions in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for interrogating electrostatic interactions and site-specific protonation states without perturbing the native protein environment [4[4]]. By analyzing the chemical shifts of 15N and 13C nuclei within the imidazole ring, researchers can precisely determine the tautomeric state and pKa of histidine residues [2[2]].

Protocol: pH-Dependent Multi-Nuclear NMR Relaxation
  • Sample Preparation : Express 15N/13C-labeled protein. Buffer in a predominantly H2O solution with a D2O inner coaxial tube.

    • Causality: Isotopic labeling is mandatory to observe the 15N and 13C chemical shifts within the imidazole ring. D2O is isolated in an inner tube to provide a spectrometer lock signal while avoiding N δ 1H/D exchange in the main sample, which would dynamically alter 15N chemical shifts and ruin the measurement [5[5]].

  • pH Titration : Adjust sample pH sequentially from 5.0 to 9.0.

    • Causality: This range perfectly brackets the expected pKa of histidine (~6.0-6.5), ensuring both fully protonated and fully deprotonated states are sampled to generate a complete titration curve.

  • Data Acquisition : Acquire 15N-HSQC and 13C-1H correlation spectra at each pH step.

    • Causality: The 13C δ 2 chemical shift is highly diagnostic of the HN δ 1 tautomeric state, while the 13C γ shift indicates the HN ϵ 2 state.

  • Relaxation Measurements : Measure transverse (R2) and longitudinal (R1) relaxation rates.

    • Causality: Cross-correlation rates for 15N chemical shift anisotropy (CSA) and 15N-1H dipole-dipole relaxation reveal the internal mobility of the side chain. This distinguishes between a rigid, locked His-Glu hydrogen bond and a mobile, transient solvent-exposed state [5[5]].

  • Self-Validation (Chemical Shift Convergence) : Compare the microscopic pKa values derived from 15N shifts with those derived from 13C shifts.

    • Validation: The protocol is self-validating. The pKa values derived from 15N chemical shifts must mathematically converge with those derived independently from 13C shifts. Any divergence indicates off-target conformational exchange rather than a simple protonation event [2[2]].

NMR_Workflow Prep 1. Isotopic Labeling 15N/13C Protein in H2O/D2O Titration 2. pH Titration Bracket pKa (pH 5-9) Prep->Titration Acq 3. Multi-Nuclear NMR 15N-HSQC & 13C-1H Titration->Acq Relax 4. Relaxation Rates R1, R2, Cross-Correlation Acq->Relax Valid 5. Self-Validation Cross-check 15N & 13C pKa Relax->Valid

Self-validating pH-dependent multi-nuclear NMR spectroscopy workflow.

Conclusion

The His-Glu hydrogen bond is an exquisitely sensitive structural motif. Because the pKa of histidine is perilously close to physiological pH, the interaction is heavily dictated by the local aqueous microenvironment. By employing self-validating methodologies—such as Constant pH MD to account for mobile protons and multi-nuclear NMR relaxation to cross-verify tautomeric states—researchers can accurately map the thermodynamics and kinetics of these critical biological switches.

References

  • Newly Identified C–H···O Hydrogen Bond in Histidine Physical Chemistry Chemical Physics
  • Probing Electrostatic Interactions along the Reaction Pathway of a Glycoside Hydrolase: Histidine Characterization by NMR Spectroscopy Biochemistry (ACS Public
  • Mobile Protons Limit the Stability of Salt Bridges in the Gas Phase: Implications for the Structures of Electrosprayed Protein Ions ACS Public
  • The Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation D
  • Which Amino Acid is the Strongest H-Bonder McConnellsMedchem
  • Improved Structure-Based Histidine pKa Prediction for pH-Responsive Protein Design Journal of Chemical Inform
  • Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation Journal of the American Chemical Society

Sources

Exploratory

Structural Characterization of L-Histidyl-L-Glutamic Acid (His-Glu) Dipeptide Crystals: A Multi-technique Approach

An In-Depth Technical Guide: Abstract: The precise three-dimensional arrangement of atoms within a crystal lattice dictates its physicochemical properties, which is of paramount importance in drug development and materia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract: The precise three-dimensional arrangement of atoms within a crystal lattice dictates its physicochemical properties, which is of paramount importance in drug development and materials science. Dipeptides, as the simplest building blocks of proteins, offer a unique window into the fundamental principles of molecular recognition, self-assembly, and bioavailability. This guide provides a comprehensive, multi-faceted workflow for the structural characterization of L-Histidyl-L-Glutamic Acid (His-Glu) dipeptide crystals. We will move beyond a simple recitation of methods to explore the causal reasoning behind experimental choices, integrating single-crystal X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and computational modeling to construct a holistic and validated structural portrait. This document is intended for researchers, scientists, and drug development professionals seeking to apply these techniques with scientific rigor.

Introduction: The Significance of Dipeptide Crystal Structures

The His-Glu dipeptide, formed from L-histidine and L-glutamic acid, possesses a rich chemical functionality with its imidazole and carboxylic acid side chains, making it an excellent model for studying complex intermolecular interactions.[1] The characterization of its crystalline form is not merely an academic exercise; it provides critical insights into:

  • Solid-State Stability: Understanding the crystal packing and hydrogen bond network is essential for predicting the stability of a potential active pharmaceutical ingredient (API). Different crystalline forms, or polymorphs, can have dramatically different stabilities and dissolution rates.[2]

  • Drug Development: A high-resolution crystal structure is the foundation for rational drug design and understanding structure-activity relationships (SAR).[3] It reveals the precise conformation and available interaction sites of the molecule.

  • Biomaterials: Self-assembling peptides are at the forefront of nanomaterial and hydrogel development. The principles governing His-Glu crystallization can inform the design of novel, functional biomaterials.[4]

This guide presents an integrated workflow, emphasizing how data from orthogonal techniques are used to validate and enrich one another, leading to a robust and unambiguous structural determination.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Analysis & Application Synthesis Dipeptide Synthesis (Fmoc-SPPS) Purification Purification & Verification (RP-HPLC, MS) Synthesis->Purification Crystallization Crystallization Screening (Vapor Diffusion) Purification->Crystallization XRD X-Ray Diffraction (XRD) (Primary Structure) Crystallization->XRD NMR NMR Spectroscopy (Solution Conformation) Crystallization->NMR FTIR FTIR Spectroscopy (Secondary Structure/H-Bonds) Crystallization->FTIR Analysis Integrated Structural Analysis XRD->Analysis NMR->Analysis FTIR->Analysis Computational Computational Modeling (Interaction Analysis) Computational->Analysis Implications Implications for Drug Development & Materials Science Analysis->Implications

Figure 1: A comprehensive workflow for the structural characterization of His-Glu dipeptide crystals.

Synthesis and Crystallization: The Foundation of Structural Analysis

A high-quality crystal is the single most critical prerequisite for successful structural analysis. This begins with the synthesis of high-purity dipeptide.

Peptide Synthesis and Purification

The synthesis of His-Glu is reliably achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[5] The rationale for choosing SPPS is its efficiency and the high purity of the crude product. However, impurities, such as truncated or deletion sequences, can significantly inhibit crystallization and must be removed.[5]

Field Insight: We mandate a purity of >98% as determined by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) before proceeding to crystallization trials. This stringent requirement is a self-validating checkpoint; failure to obtain crystals often traces back to insufficient purity.

Protocol 1: His-Glu Synthesis and Purification

  • Resin Preparation: Start with a pre-loaded Fmoc-L-Glu(OtBu)-Wang resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group from the glutamic acid.

  • Amino Acid Coupling: Activate Fmoc-L-His(Trt)-OH using a coupling agent like HBTU/DIPEA in DMF and couple it to the deprotected resin for 2 hours.

  • Final Deprotection: Repeat the Fmoc deprotection step to remove the terminal Fmoc group from histidine.

  • Cleavage and Side-Chain Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups (Trt and OtBu) simultaneously using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the resulting white powder.

  • Purification: Purify the crude peptide using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA.[6]

  • Verification: Confirm the mass of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) and pool the pure fractions for lyophilization.

Crystallization

Peptide crystallization is a meticulous process of screening various conditions to gently guide the molecules out of solution into an ordered lattice.[7] The vapor diffusion method (sitting or hanging drop) is a powerful and material-sparing technique for this screening.[6]

Field Insight: The choice of precipitants is key. For a charged, hydrophilic peptide like His-Glu, a combination of salts (e.g., ammonium sulfate, calcium chloride) and organic solvents (e.g., isopropanol, MPD) often proves effective. High-throughput screening kits are invaluable for exploring a wide chemical space to find initial "hits".[7][8]

Protocol 2: Crystallization Screening by Vapor Diffusion

  • Peptide Preparation: Dissolve the lyophilized, purified His-Glu dipeptide in ultrapure water to a final concentration of 10-20 mg/mL.

  • Screening Setup: Use a 96-well screening plate (e.g., Hampton Research kits). Each well contains a different reservoir solution.

  • Droplet Dispensing: In each well's drop chamber, mix 1 µL of the peptide solution with 1 µL of the corresponding reservoir solution.

  • Equilibration: Seal the plate and allow it to equilibrate at a constant temperature (e.g., 20°C). Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution, gradually increasing the peptide and precipitant concentration in the drop, hopefully leading to crystallization.

  • Monitoring: Monitor the drops regularly under a microscope over several weeks for the appearance of single crystals, avoiding outcomes like amorphous precipitate or gelation.[7]

  • Optimization: Once initial crystal hits are identified, perform optimization screens with finer variations of the successful conditions (e.g., pH, salt concentration) to obtain larger, diffraction-quality single crystals.[5]

Single-Crystal X-ray Diffraction (XRD): The Definitive Structure

XRD is the unequivocal gold standard for determining the atomic-resolution structure of a crystalline material.[5] It provides the precise coordinates of each atom in the unit cell, bond lengths, bond angles, and details of the intermolecular interactions that stabilize the crystal lattice.

G CryoMount 1. Crystal Harvesting & Cryo-cooling DataCollection 2. X-ray Diffraction Data Collection CryoMount->DataCollection Mount on goniometer Processing 3. Data Processing (Indexing, Integration) DataCollection->Processing Diffraction Images Phasing 4. Phase Determination (e.g., Direct Methods) Processing->Phasing Reflection File ModelBuild 5. Model Building & Refinement Phasing->ModelBuild Initial Electron Density Map Validation 6. Structure Validation (R-work/R-free) ModelBuild->Validation Refined Model Validation->ModelBuild Iterative Refinement Deposition 7. Deposition (e.g., CCDC) Validation->Deposition Final Coordinates

Figure 2: The experimental workflow for single-crystal X-ray diffraction analysis.

Protocol 3: Single-Crystal X-ray Diffraction Workflow

  • Crystal Mounting: Carefully mount a suitable single crystal (<0.5 mm) on a cryo-loop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection: Mount the frozen crystal on a goniometer in an X-ray diffractometer (either a home source or, preferably, a synchrotron beamline for higher resolution). Collect a series of diffraction images as the crystal is rotated in the X-ray beam.[5] A good crystal will produce a diffraction pattern with well-defined, round spots.[5]

  • Data Processing: Use software (e.g., XDS or HKL2000) to index the diffraction pattern, determine the unit cell parameters and space group, and integrate the intensities of all reflections.

  • Structure Solution: Determine the initial crystallographic phases. For small molecules like dipeptides, direct methods are typically successful.

  • Model Building and Refinement: Use the initial phases to generate an electron density map. Build an atomic model of the His-Glu molecule into the map and refine it against the experimental data. This is an iterative process of adjusting atomic coordinates and thermal parameters to improve the fit between the calculated and observed diffraction data.

  • Validation: Assess the quality of the final model using metrics like R-work and R-free. An R-free value below 0.25 is generally indicative of a good model. Deposit the final coordinates and structure factors in a public database like the Cambridge Crystallographic Data Centre (CCDC).[5]

Table 1: Representative Crystallographic Data for a Dipeptide Crystal (Note: This is example data based on typical dipeptide structures like L-lysyl-L-glutamic acid dihydrate[9] and the known entry for His-Glu[1])

ParameterValueSignificance
CCDC Deposition Number288725Unique identifier for retrieving the full crystallographic data.[1]
Chemical FormulaC₁₁H₁₆N₄O₅Confirms the chemical composition of the crystallized molecule.[1]
Space GroupP2₁2₁2₁ (Orthorhombic)Describes the symmetry elements within the crystal lattice.[10]
Unit Cell: a, b, c (Å)e.g., 6.1, 18.0, 29.6The dimensions of the repeating unit of the crystal.
Resolution (Å)e.g., 0.8A measure of the level of detail in the electron density map.
R-work / R-freee.g., 0.18 / 0.21Statistical measures of the agreement between the model and the data.
Key InteractionsHydrogen Bonds, van der WaalsIdentifies the specific non-covalent forces holding the crystal together.[11]

Spectroscopic and Computational Corroboration

While XRD provides the definitive solid-state structure, other techniques are essential for confirming the covalent structure and providing complementary information about the molecule's behavior and properties.

NMR Spectroscopy: Covalent Structure and Solution Conformation

NMR spectroscopy is unparalleled for confirming the covalent structure (i.e., the connectivity of atoms) in solution.[12] For a dipeptide, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra allows for the unambiguous assignment of all proton and carbon signals, verifying that the correct molecule was synthesized and crystallized.[13][14]

Field Insight: While the crystal structure is static, NMR can reveal the dipeptide's preferred conformation in solution. Nuclear Overhauser Effect (NOE) experiments can provide distance restraints between protons, which can be used to calculate a solution structure.[15][16] Comparing this to the solid-state conformation from XRD reveals the influence of crystal packing forces on the molecule's geometry.

Protocol 4: NMR Analysis

  • Sample Preparation: Dissolve ~5 mg of the purified His-Glu in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • 1D Spectra Acquisition: Acquire ¹H and proton-decoupled ¹³C spectra. Count the number of signals to confirm all expected atoms are present.

  • 2D Spectra Acquisition: Acquire a 2D ¹H-¹H COSY spectrum to identify scalar-coupled protons within each amino acid residue. Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.

  • Resonance Assignment: Use the COSY and HSQC spectra to systematically assign all ¹H and ¹³C chemical shifts, confirming the His-Glu connectivity.

FTIR Spectroscopy: Vibrational Modes and Hydrogen Bonding

FTIR spectroscopy probes the vibrational modes of molecules.[17] For peptides, it is particularly sensitive to the conformation of the peptide backbone and the presence of hydrogen bonding. The Amide I band (1600-1700 cm⁻¹) arises mainly from the C=O stretching vibration of the peptide bond and is a powerful indicator of secondary structure.[18][19]

Field Insight: In the solid state, the formation of strong intermolecular hydrogen bonds in the crystal lattice will cause a noticeable shift in the positions and shapes of the N-H and C=O stretching bands compared to the peptide in solution or as an amorphous solid. This provides direct spectroscopic evidence that corroborates the hydrogen-bonding network observed in the XRD structure.

Table 2: Typical FTIR Vibrational Frequencies for a Dipeptide Crystal

Wavenumber (cm⁻¹)AssignmentInterpretation
~3300-3400N-H StretchPosition and breadth indicate hydrogen bonding of the amine and amide groups.
~1700-1740C=O Stretch (COOH)Indicates the protonation state of the carboxylic acid groups.
~1650-1680Amide I (C=O Stretch)A sharp, defined peak suggests a well-ordered, hydrogen-bonded conformation.[18]
~1520-1550Amide II (N-H Bend)Complements the Amide I band in conformational analysis.[19]
Computational Modeling: Understanding the Forces

Computational methods provide a powerful lens to analyze the forces that govern crystal packing. After obtaining the experimental XRD structure, Hirshfeld surface analysis can be used to visualize and quantify the different types of intermolecular contacts.[20]

Field Insight: This analysis partitions the space in the crystal among molecules and maps close intermolecular contacts. It allows for the deconvolution of the complex network of interactions into constituent parts, such as H···O/N (hydrogen bonds), C···H, and H···H contacts, providing a quantitative fingerprint of the crystal packing environment. This is invaluable for understanding why the peptide adopts a particular crystalline form.

G His_N_term N+ His_CA His_N_term->His_CA His2_imidazole Im His_N_term->His2_imidazole N+-H···Im (Terminus-Sidechain) His_C_amide C' His_CA->His_C_amide His_imidazole Im His_CA->His_imidazole His_N_amide N His_C_amide->His_N_amide Glu_CA His_N_amide->Glu_CA Glu2_C_term O- His_N_amide->Glu2_C_term N-H···O= (Backbone-Sidechain) Glu_C_term O- Glu_CA->Glu_C_term Glu_sidechain COO- Glu_CA->Glu_sidechain His_imidazole->Glu_sidechain Im-H···O= (Sidechain-Sidechain)

Figure 3: A conceptual diagram of key intermolecular hydrogen bonds in a His-Glu crystal lattice.

Conclusion: An Integrated and Authoritative Structural Picture

The structural characterization of a dipeptide crystal like His-Glu is a multi-step, synergistic process. It begins with meticulous synthesis and purification, as crystal quality is paramount. Single-crystal X-ray diffraction provides the definitive, high-resolution solid-state structure, which serves as the central point of truth. This structure is then corroborated and enriched by orthogonal techniques. NMR spectroscopy validates the fundamental covalent structure, while FTIR provides a spectroscopic fingerprint of the hydrogen bonding and secondary structure predicted by XRD. Finally, computational tools like Hirshfeld surface analysis allow for a deep, quantitative understanding of the intermolecular forces that create the crystalline architecture. By rigorously applying this integrated workflow, researchers can achieve an authoritative and comprehensive understanding of the dipeptide's structure, paving the way for its application in pharmaceuticals and advanced materials.

References

  • American Chemical Society. Infrared Analysis of Peptides and Proteins. ACS Publications.
  • Goormaghtigh, E., et al. The conformational analysis of peptides using Fourier transform IR spectroscopy. PubMed.
  • Barth, A. Fourier transform infrared spectroscopy of peptides. PubMed.
  • Barth, A. Fourier Transform Infrared Spectroscopy of Peptides. Springer Nature Experiments.
  • Sarver, R. W., et al. Rapid Characterization of peptide secondary structure by FT-IR spectroscopy. ResearchGate.
  • Hill, Z. B., et al. Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education.
  • Temussi, P. A., et al. X-ray structures of new dipeptide taste ligands. PubMed.
  • National Center for Biotechnology Information. His-Glu. PubChem.
  • Frederix, P. W. J. M., et al. Computational Design of Peptide Assemblies. ACS Publications.
  • Re-Mi, et al. A Newcomer's Guide to Peptide Crystallography. PMC.
  • Oliva, R., et al. Towards rational computational peptide design. Frontiers in Molecular Biosciences.
  • Grishina, E. A., et al. Molecular Dynamics Simulation of Self-Assembly Processes of Diphenylalanine Peptide Nanotubes and Determination of Their Chirality. MDPI.
  • Ballone, A., et al. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. IUCr Journals.
  • Zerbe, O., & Bader, B. Peptide/Protein NMR. University of Zurich.
  • Unknown. Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate.
  • Mendham, A. P., et al. X-Ray Crystallographic Structure and Absolute Configuration of the Cyclic Diamino Acid Peptide: Cyclo( l -HomoCySH). Academia.edu.
  • Ismaili, H., et al. Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). PMC.
  • Cambrex. Crystallization Process Development: Peptide Crystallization Case Study. Cambrex.
  • Unknown. 7.5 High Resolution NMR Spectroscopy. Thieme.
  • Kumar, A., & Sharma, U. NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • Vinogradov, A. A., et al. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society.
  • Luo, Y., et al. Interpenetrating Cubes in the X-ray Crystallographic Structure of a Peptide Derived from Medin 19–36. ACS Publications.
  • Bar-Shalom, D., et al. Formation of Hierarchical Structures of l-Glutamic Acid with an l-Arginine Additive. Crystal Growth & Design.
  • Kim, J., et al. Structural and Spectroscopic Characterization of a Histidine-Containing Tetrapeptide Crystallized with Copper Chloride. ACS Omega.
  • Unknown. (a) L-Glu molecule; (b) L-His molecule. ResearchGate.
  • Lu, H., et al. Recent Advances in the Development of Therapeutic Peptides. PMC.
  • Salinas-Castillo, A., et al. Sequential Determination of d- and l-Glutamic Acid by Continuous Fractional Crystallization. ACS Publications.
  • Harada-Hikita, A., et al. Functional and Structural Characterization of a Novel Anti-His-tag Antibody, HisMab-1. Journal of Molecular Biology.
  • Unknown. Method for synthesizing dipeptide with glutamic acid as first amino acid residue. Google Patents.
  • Jin, L., et al. Design, synthesis and crystallization of a novel glucagon analog as a therapeutic agent. Acta Crystallographica Section F.
  • Grepioni, F., et al. First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Crystal Growth & Design.
  • Braga, D., et al. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PMC.
  • G, S., & M, V. Crystal structure of L‐lysyl‐L‐glutamic acid dihydrate. Penn State Research Database.
  • Unknown. L-glutamic acid crystals of pure α form and uniform size distribution from continuous non-seeded reaction crystallization in sl. Royal Society of Chemistry.
  • de Lima, A. R., et al. Synthesis, characterization, and thermal and computational investigations of the L‐histidine bis(fluoride) crystal. Journal of Thermal Analysis and Calorimetry.
  • Mon-Tu-Chin, M., et al. Assisted dipeptide bond formation : glycine as a case study. White Rose Research Online.
  • Wawrzyniak, U. E., et al. The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. PMC.
  • Bada, J. L., et al. Small and Random Peptides: An Unexplored Reservoir of Potentially Functional Primitive Organocatalysts. The Case of Seryl-Histidine. MDPI.
  • Ueda, Y., et al. Structural analysis and taste evaluation of γ-glutamyl peptides comprising sulfur-containing amino acids. PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol for Histidyl-Glutamate (His-Glu)

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Focus: Mitigating Histidine Racemization and Optimizing C-Terminal Glutamate Loading Introduction & Scientific Rationale The synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Focus: Mitigating Histidine Racemization and Optimizing C-Terminal Glutamate Loading

Introduction & Scientific Rationale

The synthesis of the dipeptide Histidyl-Glutamate (His-Glu) via 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) presents two distinct chemical challenges: the high susceptibility of histidine to racemization during carboxyl activation[1], and the need for an optimal solid support to anchor the C-terminal glutamate without inducing diketopiperazine (DKP) formation or premature cleavage.

As a self-validating protocol, this guide establishes a highly efficient workflow utilizing 2-Chlorotrityl chloride (2-CTC) resin and the DIC/Oxyma Pure coupling system. By understanding the mechanistic causality behind these reagent choices, researchers can ensure high stereochemical fidelity and crude purity.

The Challenge of Histidine Racemization

Histidine racemization remains one of the most technically demanding side reactions in Fmoc-SPPS. When Fmoc-His(Trt)-OH is converted into an activated ester, the carbonyl becomes strongly electron-withdrawing[1]. The proximity of the heteroaromatic imidazole ring allows the π-nitrogen to act as an intramolecular base, abstracting the α-proton and enabling partial enolization (achiral enolate formation) under basic coupling conditions[1].

To suppress this, we utilize N,N'-Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (Oxyma Pure) . The DIC/Oxyma condensation system avoids the use of basic additives like DIPEA (required for uronium salts like HBTU), thereby minimizing base-catalyzed α-deprotonation[2]. Furthermore, intensive pre-activation of Fmoc-His(Trt)-OH stimulates racemization; thus, minimizing pre-activation time is critical[3].

Resin Selection: 2-Chlorotrityl Chloride (2-CTC)

For a C-terminal Glutamate, 2-CTC resin is the premier choice[4]. The extremely fast heterolytic cleavage of the 2-CTC resin forms a highly stable chloride trityl cation[5]. Its massive steric hindrance effectively prevents racemization of the C-terminal residue during loading[4]. Additionally, 2-CTC prevents DKP formation—a common side reaction when the Fmoc group is removed from the second amino acid (in this case, His), which can otherwise attack the resin ester linkage[4].

Experimental Workflow & Visualization

The following diagram illustrates the logical progression of the SPPS cycle for His-Glu, highlighting the specific microenvironments required at each step.

SPPS_Workflow Start 1. Resin Swelling 2-CTC Resin in DCM LoadGlu 2. Resin Loading Fmoc-Glu(OtBu)-OH + DIPEA Start->LoadGlu Cap 3. End-Capping DCM:MeOH:DIPEA (80:15:5) LoadGlu->Cap Deprotect1 4. Nα-Fmoc Deprotection 20% Piperidine in DMF Cap->Deprotect1 CoupleHis 5. Histidine Coupling Fmoc-His(Trt)-OH + DIC/Oxyma Deprotect1->CoupleHis Deprotect2 6. Final Nα-Fmoc Deprotection 20% Piperidine in DMF CoupleHis->Deprotect2 Cleavage 7. Global Cleavage TFA/TIPS/H2O (95:2.5:2.5) Deprotect2->Cleavage End 8. Precipitation Cold Diethyl Ether Cleavage->End

Workflow for Fmoc-SPPS of His-Glu using 2-CTC resin and DIC/Oxyma activation.

Quantitative Data & Reagent Summaries

Table 1: Reagent Equivalents for 0.1 mmol Scale Synthesis
Reagent / MaterialFunctionEquivalentsAmount
2-CTC Resin (1.0 mmol/g)Solid Support1.0 eq100 mg
Fmoc-Glu(OtBu)-OH C-terminal Amino Acid1.5 eq64 mg
DIPEA Base (for loading only)3.0 eq52 µL
Fmoc-His(Trt)-OH N-terminal Amino Acid3.0 eq186 mg
DIC Coupling Activator3.0 eq47 µL
Oxyma Pure Coupling Additive3.0 eq43 mg
Table 2: Impact of Coupling Reagents on Histidine Racemization

Data synthesized from comparative activation studies[2][6].

Coupling SystemBase RequiredEpimerization (D-His %)Coupling Efficiency
HBTU / DIPEA Yes (DIPEA)High (3.0 - 5.0%)Excellent
DIC / HOBt NoModerate (1.5 - 2.5%)Good
DIC / Oxyma Pure NoLow (< 0.5%) Excellent

Causality Note: Oxyma Pure outperforms HOBt by providing a more acidic microenvironment that rapidly captures the O-acylisourea intermediate, preventing the intramolecular basicity of the imidazole ring from abstracting the α-proton[6].

Step-by-Step Experimental Protocol

Note: The following protocol is scaled for a 0.1 mmol synthesis using a manual fritted glass reaction vessel or an automated synthesizer.

Step 1: Resin Swelling

Optimal permeation of activated amino acids requires thorough swelling of the polystyrene matrix[7].

  • Weigh 100 mg of 2-CTC resin (loading ~1.0 mmol/g) into the reaction vessel[7].

  • Add 5 mL of dry Dichloromethane (DCM).

  • Agitate gently for 30 minutes at room temperature.

  • Drain the solvent.

Step 2: Resin Loading (Fmoc-Glu(OtBu)-OH)

Immobilization onto 2-CTC relies on nucleophilic substitution. DCM is the preferred solvent to maximize esterification yield[5].

  • Dissolve 1.5 eq (64 mg) of Fmoc-Glu(OtBu)-OH in 3 mL of dry DCM.

  • Add 3.0 eq (52 µL) of N,N-Diisopropylethylamine (DIPEA).

  • Add the solution to the swollen resin and agitate for 60 minutes at room temperature.

  • Drain the reaction vessel.

Step 3: End-Capping

Unreacted trityl chloride groups must be capped to prevent truncated sequences[7].

  • Prepare a capping solution of DCM / Methanol (MeOH) / DIPEA in an 80:15:5 (v/v/v) ratio[7].

  • Add 5 mL of the capping solution to the resin.

  • Agitate for 15 minutes, then drain.

  • Wash the resin thoroughly: 3 × DCM, 3 × N,N-Dimethylformamide (DMF).

Step 4: Nα-Fmoc Deprotection
  • Add 5 mL of 20% (v/v) Piperidine in DMF to the resin[8].

  • Agitate for 5 minutes, then drain.

  • Add another 5 mL of 20% Piperidine in DMF and agitate for 15 minutes[8].

  • Drain and wash extensively: 5 × DMF to ensure complete removal of piperidine.

Step 5: Histidine Coupling (Critical Step)

To suppress simultaneous Fmoc-His(Trt)-OH racemization, do not pre-activate the amino acid for extended periods[3].

  • Dissolve 3.0 eq (186 mg) of Fmoc-His(Trt)-OH and 3.0 eq (43 mg) of Oxyma Pure in 3 mL of DMF.

  • Add the solution to the resin.

  • Immediately add 3.0 eq (47 µL) of DIC to the reaction vessel (in situ activation).

  • Agitate for 60 minutes at room temperature.

  • Drain and wash: 3 × DMF, 3 × DCM.

Step 6: Final Nα-Fmoc Deprotection
  • Repeat Step 4 to remove the Fmoc group from the N-terminal Histidine.

  • Wash the resin: 5 × DMF, followed by 5 × DCM.

  • Dry the resin under a stream of nitrogen or under vacuum for 30 minutes.

Step 7: Global Cleavage and Side-Chain Deprotection

This step cleaves the dipeptide from the 2-CTC resin while simultaneously removing the Trityl (Trt) group from Histidine and the tert-butyl (OtBu) group from Glutamate.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade Water. (TIPS acts as a carbocation scavenger to prevent re-alkylation of the His side chain).

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Agitate for 2 hours at room temperature.

  • Collect the filtrate (containing the fully deprotected His-Glu dipeptide) into a clean 50 mL centrifuge tube.

  • Wash the resin with an additional 2 mL of TFA and combine the filtrates.

Step 8: Precipitation and Isolation
  • Concentrate the combined TFA filtrates under a gentle stream of nitrogen to approximately 1-2 mL.

  • Add 30 mL of ice-cold diethyl ether to precipitate the dipeptide.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Decant the ether supernatant carefully, leaving the peptide pellet intact.

  • Wash the pellet twice more with 20 mL of ice-cold diethyl ether, centrifuging after each wash.

  • Dry the resulting white pellet (His-Glu) under vacuum. The crude peptide is now ready for RP-HPLC purification or lyophilization.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at:[Link]

  • Histidine Racemization in SPPS: Prevention & Detection. Peptide Chemistry. Available at:[Link]

  • Methods and protocols of modern solid phase peptide synthesis. University of Delhi. Available at:[Link]

  • 2 chlorotrityl chloride resin. Applied Polytech. Available at:[Link]

  • DIC/Oxyma Based Efficient Synthesis and Activity Evaluation of Spider Peptide Toxin GsMTx4. SIOC Journals. Available at:[Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. ACS Publications. Available at:[Link]

  • High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Available at:[Link]

Sources

Application

Mass spectrometry fragmentation patterns of His-Glu dipeptides

Title: Decoding the Gas-Phase Fragmentation Pathways of Histidine-Glutamic Acid (His-Glu) Dipeptides via LC-ESI-MS/MS Introduction & Biological Relevance The dipeptide Histidine-Glutamic acid (His-Glu) is an endogenous m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Decoding the Gas-Phase Fragmentation Pathways of Histidine-Glutamic Acid (His-Glu) Dipeptides via LC-ESI-MS/MS

Introduction & Biological Relevance

The dipeptide Histidine-Glutamic acid (His-Glu) is an endogenous metabolite with significant physiological, nutritional, and pharmacological relevance. It has been identified as a key component in the metabolomic profile of edible fungi such as Pleurotus ostreatus [[1]](), and serves as an active substrate for lysosomal dipeptide uniporters like MFSD1 2. In drug development and proteomics, accurately identifying and quantifying His-Glu from complex biological matrices requires a robust, mechanistic understanding of its tandem mass spectrometry (MS/MS) fragmentation behavior.

Mechanistic Causality in His-Glu Fragmentation

The fragmentation of protonated His-Glu ([M+H]⁺ at m/z 285.12) under collision-induced dissociation (CID) is governed by the distinct, often competing, chemical properties of its constituent residues.

The Histidine Effect (N-Terminus): Histidine dictates proton mobility due to the high proton affinity of its basic imidazole ring. During low-energy CID, the proton is mobilized from the imidazole ring to the amide nitrogen, weakening the peptide bond. This facilitates the formation of a highly stable b₂ ion (which, for a dipeptide, is mathematically equivalent to the [M+H - H₂O]⁺ ion at m/z 267.11). Theoretical and experimental studies indicate that this b₂ ion can exist in multiple isomeric states, predominantly the kinetically favored 5-membered oxazolone structure or the thermodynamically stable 6-membered diketopiperazine structure [[3]]().

The Glutamic Acid Effect (C-Terminus): Peptides containing a C-terminal glutamic acid are highly susceptible to neutral losses. Specifically, H-Xxx-Glu-OH dipeptides exhibit an abundant elimination of water (-18 Da) 4. This dehydration is driven by the nucleophilic attack of the γ-carboxyl oxygen of the glutamic acid side chain onto the protonated backbone carbonyl, forming a stable cyclic anhydride. Additionally, a competing pathway involves the loss of ammonia (-17 Da, m/z 268.09) from the N-terminus, though this is often secondary to the dominant dehydration pathway in Glu-containing dipeptides 4.

Structural Logic and Fragmentation Diagram

The competitive pathways of amide bond cleavage versus neutral loss are visualized below.

G Precursor [His-Glu + H]⁺ m/z 285.12 Dehydration [M+H - H₂O]⁺ (b₂ ion) m/z 267.11 (Oxazolone / Diketopiperazine) Precursor->Dehydration -H₂O (Glu side-chain) Deamidation [M+H - NH₃]⁺ m/z 268.09 Precursor->Deamidation -NH₃ (N-terminus) y1_ion y₁ Ion (Protonated Glu) m/z 148.06 Precursor->y1_ion Amide Bond Cleavage Immonium His Immonium Ion m/z 110.07 Precursor->Immonium -Glu, -CO Dehydration->Immonium Further CID

Collision-induced dissociation (CID) pathways of the protonated His-Glu dipeptide.

Experimental Workflow: Self-Validating LC-MS/MS Protocol

To ensure high trustworthiness and eliminate false positives from isobaric matrix interferences, this protocol employs a self-validating system. The system relies on the continuous monitoring of the ratio between the dehydration product (m/z 267.11) and the y₁ ion (m/z 148.06). A deviation of >15% from the reference standard triggers an automatic flag for co-eluting interferences.

Step 1: Sample Preparation & Matrix Spiking

  • Extract biological samples (e.g., fungal tissue or cell lysate) using cold methanol (-20 °C) to precipitate proteins 1.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Spike the supernatant with a heavy-isotope internal standard (e.g., His-Glu-¹³C₅-¹⁵N) at a final concentration of 50 ng/mL to validate extraction efficiency and retention time stability.

Step 2: Chromatographic Separation (UHPLC)

  • Column: Ascentis Express RP-Amide (150 mm × 3 mm, 2.7 μm) or equivalent, maintained at 35 °C 1.

  • Mobile Phase: (A) 0.2% aqueous heptafluorobutyric acid (HFBA) and (B) 10 mM ammonium acetate in methanol. Causality Note: HFBA acts as an ion-pairing agent, significantly improving the retention of highly polar, basic dipeptides like His-Glu on reversed-phase columns.

  • Gradient: 3% B (0-2.5 min), 3-20% B (2.5-5 min), 20-55% B (7.5-13 min), at a flow rate of 0.6 mL/min.

Step 3: ESI-MS/MS Acquisition (Triple Quadrupole or Q-TOF)

  • Source Parameters: Positive electrospray ionization (ESI+), capillary voltage +3.5 kV, gas temperature 250 °C.

  • Collision Energy (CE): Perform energy-resolved MS/MS. Use a low CE (10-15 eV) to maximize the diagnostic[M+H - H₂O]⁺ ion, and a moderate CE (25-30 eV) to drive the formation of the y₁ and His immonium ions.

  • Self-Validation Check: Ensure the presence of the m/z 110.07 immonium ion. Its absence, even if m/z 267.11 is present, indicates a non-histidine isobaric species.

Data Presentation: Quantitative Fragmentation Summary

The following table summarizes the key quantitative MS/MS data required for building a Multiple Reaction Monitoring (MRM) or Targeted MS² method.

Fragment Ion TypeTheoretical m/zOrigin / MechanismOptimal CE (eV)Diagnostic Value
Precursor [M+H]⁺ 285.12Protonated intact dipeptideN/AHigh (MS1 Filtering)
b₂ / [M+H - H₂O]⁺ 267.11Dehydration of Glu γ-carboxyl / Oxazolone formation10 - 15Very High (Primary Quantifier)
[M+H - NH₃]⁺ 268.09Loss of N-terminal ammonia10 - 15Moderate (Qualifier)
y₁ Ion 148.06Amide bond cleavage, proton retained on Glu20 - 25High (Sequence Confirmation)
His Immonium 110.07Double cleavage of His residue (-CO, -Glu)30 - 35High (Residue Confirmation)

References

  • [4] Fragmentation reactions of protonated peptides containing glutamine or glutamic acid. National Institutes of Health (NIH). 4

  • [3] Mass spectrometry of peptides and proteins : fragmentation pathways of protonated peptides containing histidine and conformational dynamics of proteins. Hong Kong Polytechnic University. 3

  • [1] LC/MS Q-TOF Metabolomic Investigation of Amino Acids and Dipeptides in Pleurotus ostreatus Grown on Different Substrates. National Institutes of Health (NIH).1

  • [2] MFSD1 with its accessory subunit GLMP functions as a general dipeptide uniporter in lysosomes. National Institutes of Health (NIH).2

Sources

Method

Application Note: Accurate Simulation of Histidine-Glutamate Salt Bridges in Molecular Dynamics

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Role and Unique Challenge of the His-Glu Salt Bridge Salt bridges, electrostatic interactions between oppositely charged residues,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role and Unique Challenge of the His-Glu Salt Bridge

Salt bridges, electrostatic interactions between oppositely charged residues, are fundamental to biomolecular structure, stability, and function. They act as critical linchpins in protein folding, stabilize tertiary and quaternary structures, and are often central to the mechanisms of enzyme catalysis and molecular recognition.[1][2] The interaction between a positively charged histidine (His) and a negatively charged glutamate (Glu) is a particularly important salt bridge. Its significance is amplified by histidine's unique imidazole side chain, which has a pKa near physiological pH.

This proximity to a neutral pKa of ~6.5 means the protonation state of histidine—and thus its ability to form a salt bridge—is exquisitely sensitive to its local microenvironment.[3] A solvent-exposed histidine might be neutral, while one buried in a protein core or adjacent to other charged groups could see its pKa shifted by several units, making it either constitutively charged or neutral.[3][4] This variability presents the single greatest challenge to accurately modeling His-Glu interactions in molecular dynamics (MD) simulations. Simply accepting a default protonation state from a structure preparation tool can lead to a fundamentally incorrect representation of the system's electrostatics, yielding misleading simulation results.

This guide provides a comprehensive protocol for the accurate parameterization and simulation of His-Glu salt bridges. We will move from the foundational step of determining the correct histidine protonation state to detailed, step-by-step simulation and analysis methodologies, grounded in established force fields and best practices.

Part 1: The Foundational Step — Determining Histidine's Protonation State

Before any simulation can begin, the charge state of the histidine residue must be correctly assigned. The imidazole ring of histidine can exist in three common forms relevant to MD simulations:

  • HIP (or HSP in some force fields): The doubly protonated, positively charged state. Both the delta-nitrogen (ND1) and epsilon-nitrogen (NE2) are protonated. This is the state required for a canonical salt bridge with glutamate.

  • HIE (or HSE): The neutral state, with a proton on the epsilon-nitrogen (NE2).

  • HID (or HSD): The neutral state, with a proton on the delta-nitrogen (ND1).

The choice between these states is dictated by the residue's pKa in its specific protein environment. Relying on the textbook pKa of 6.5 is often inaccurate.[3][4] Therefore, a structure-based pKa prediction is an essential first step.

Protocol 1: Structure-Based pKa Prediction

Computational tools that solve the Poisson-Boltzmann equation or use empirical methods can provide a much more accurate estimate of a residue's pKa based on its electrostatic environment.[5] Web servers like H++ and PDB2PQR (which integrates PROPKA) are widely used for this purpose.[6][7]

Step-by-Step Methodology:

  • Obtain a high-quality PDB structure: Start with a well-resolved crystal or NMR structure of your protein. Ensure there are no missing heavy atoms in the His or Glu residues of interest.

  • Submit to a pKa prediction server:

    • Navigate to a server such as .

    • Upload your PDB file.

    • Select a force field for which to assign charges and radii (e.g., AMBER or CHARMM).[7] This choice helps the server build the correct atomic representation for the calculation.

    • Ensure the option to use PROPKA to predict pKa values is selected.

    • Submit the calculation.

  • Interpret the Results: The server will return a list of predicted pKa values for all titratable residues.

    • Locate the histidine residue of interest.

    • Compare its predicted pKa to the intended pH of your simulation (e.g., pH 7.4).

    • Decision Rule: If the predicted pKa > pH , the residue is more likely to be protonated. If pKa < pH , it is more likely to be deprotonated.[5] For a His-Glu salt bridge, you are typically looking for a scenario where the His pKa is predicted to be significantly above the simulation pH, favoring the positively charged HIP/HSP state.

  • Assign the Protonation State: Based on your decision, you must manually edit the PDB file before proceeding. Change the residue name from HIS to the appropriate name for your chosen force field (e.g., HIP for AMBER, HSP for CHARMM).

G start Start with PDB Structure pka_calc Submit to pKa Predictor (e.g., PDB2PQR/PROPKA) start->pka_calc get_pka Obtain Predicted pKa for Histidine pka_calc->get_pka compare_ph Compare: pKa vs. Simulation pH get_pka->compare_ph protonated Assign Protonated State (e.g., change HIS -> HIP) compare_ph->protonated pKa > pH deprotonated Assign Neutral State (HIE or HID) compare_ph->deprotonated pKa < pH end_sim Proceed to Simulation Setup protonated->end_sim deprotonated->end_sim

Caption: General MD simulation workflow using GROMACS.

Protocol 2: System Setup and Simulation

Step 1: Prepare the Topology

  • Prepare the PDB: Start with your PDB file where the histidine residue has been renamed (e.g., to HIP).

  • Generate Topology: Use the GROMACS pdb2gmx tool. [8] ```bash gmx pdb2gmx -f your_protein.pdb -o processed.gro -p topol.top -ignh -water tip3p

Step 2: Solvation and Ion Addition

  • Define a Simulation Box: Create a cubic box that extends at least 1.0 nm from the protein surface in all directions.

  • Solvate the Box: Fill the box with your chosen water model (e.g., TIP3P).

  • Add Ions:

    • First, create a .tpr file using grompp.

      (You will need a minimal .mdp file named ions.mdp for this step).

    • Next, use genion to replace water molecules with ions to neutralize the system's charge and add a physiological salt concentration (e.g., 0.15 M). [9][10] ```bash gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -neutral -conc 0.15

Step 3: Energy Minimization

This step removes steric clashes before starting dynamics.

  • Prepare the .mdp file (minim.mdp):

  • Run Minimization:

Step 4: System Equilibration

Equilibrate the solvent and ions around the protein in two phases.

  • NVT (Constant Volume) Equilibration: Heat the system to the target temperature with position restraints on the protein heavy atoms.

    • nvt.mdp file:

    • Run NVT:

  • NPT (Constant Pressure) Equilibration: Bring the system to the correct density by adding pressure coupling.

    • npt.mdp file: (Similar to nvt.mdp but add pressure coupling)

    • Run NPT:

Step 5: Production MD

Remove the position restraints and run the simulation for data collection.

  • Prepare the .mdp file (md.mdp): (Similar to npt.mdp but remove the define = -DPOSRES line and run for a longer time, e.g., nsteps = 50000000 for 100 ns).

  • Run Production MD:

Part 4: Validating and Analyzing the His-Glu Salt Bridge

After running the simulation, you must analyze the trajectory to determine the stability and characteristics of the salt bridge.

Protocol 3: Salt Bridge Analysis

  • Distance Analysis: The most direct measure of a salt bridge is the distance between the charged groups. For His-Glu, this is the distance between the center of mass of the sidechain guanidinium group of HIP and the carboxylate group of GLU. A persistent distance of less than 4 Å is indicative of a stable salt bridge. [2] * Create an index file: Use gmx make_ndx to create groups for the relevant atoms (e.g., atoms CG CD NE2 CE1 ND1 in HIP and CG CD OE1 OE2 in GLU).

    • Calculate the distance: Use gmx distance.

    • Interpretation: Plot distance.xvg. A stable, low value throughout the simulation confirms the salt bridge's integrity. Fluctuations to higher values indicate a transient or "breathing" interaction.

  • Hydrogen Bond Analysis: A salt bridge is a combination of electrostatic attraction and hydrogen bonding.

    • Use gmx hbond to quantify the number of hydrogen bonds between the His and Glu side chains over time.

      When prompted, select the groups corresponding to the His and Glu side chains. A persistent hydrogen bond count corroborates the distance analysis.

  • Visual Inspection: Always load your trajectory into a visualization program like VMD or PyMOL. Visually inspect the interaction to ensure the geometry is reasonable and to observe any interesting dynamic behavior, such as the salt bridge switching between different oxygen acceptors on the glutamate.

Conclusion and Best Practices

References

  • Kou, Z., P. S. Nerenberg, L. N. N. L. Rodrigues, P. J. P. de Oliveira, T. L. C. Martins, F. A. B. D. V. Reis, C. L. R. M. da Fonseca, C. R. W. Guimarães, and N. A. Baker. (2024). Improved Structure-Based Histidine pKa Prediction for pH-Responsive Protein Design. Journal of Chemical Information and Modeling. [Link] [3][4]2. Hansen, N., & van Gunsteren, W. F. (2011). Validation of the GROMOS 54A7 Force Field with Respect to β-Peptide Folding. Journal of Chemical Theory and Computation. [Link] [11]3. Reif, M. M., Oostenbrink, C., & Hünenberger, P. H. (2012). New Interaction Parameters for Charged Amino Acid Side Chains in the GROMOS Force Field. Journal of Chemical Theory and Computation, 8(10), 3705–3723. [Link] [12][13][14]4. Fowler, N. J., & Williamson, H. R. (2025). Parameterizing non-canonical amino acids for cyclic peptide simulations. Methods in Enzymology. [Link] [15]5. Jiménez-Rosales, A., & Marrero-Ponce, Y. (2024). Parameterization of non-natural amino acids for conformational search. UPCommons. [Link] [16]6. Schmid, N., Eichenberger, A. P., Choutko, A., Riniker, S., Winger, M., Mark, A. E., & van Gunsteren, W. F. (2011). Definition and testing of the GROMOS force-field versions 54A7 and 54B7. European Biophysics Journal, 40(7), 843–856. [Link] [17]7. Lopes, P. E. M., et al. (2021). Additive CHARMM36 Force Field for Nonstandard Amino Acids. Journal of Chemical Theory and Computation. [Link] [18]8. Sequeira, J. G. N., et al. (2018). The Impact of Using Single Atomistic Long-Range Cutoff Schemes with the GROMOS 54A7 Force Field. Journal of Chemical Theory and Computation. [Link] [19]9. Mortenson, D. E. (2015). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link] [20]10. Reif, M. M., Oostenbrink, C., & Hünenberger, P. H. (2012). New Interaction Parameters for Charged Amino Acid Side Chains in the GROMOS Force Field. ResearchGate. [Link] [21]11. GROMACS Documentation. (2026). Force fields. GROMACS Manual. [Link] [22]12. CHARMM-GUI. (2020). AMBER FF Tutorial 2. YouTube. [Link] [23]13. CHARMM Documentation. (n.d.). Harvard University. [Link] [24]14. Gee, J. A., & Loria, J. P. (2018). Molecular dynamics guided study of salt bridge length dependence in both fluorinated and non-fluorinated parallel dimeric coiled-coils. PLoS ONE. [Link] [25]15. Lindahl, D. (n.d.). GROMACS Introductory Tutorial. University of Virginia. [Link] [9]16. Omotuyi, O. I., et al. (2015). pKa Determination of Histidine Residues in α-Conotoxin MII Peptides by 1H NMR and Constant pH Molecular Dynamics Simulation. PLoS ONE. [Link] 17. Homeyer, N., & Gohlke, H. (2006). AMBER force-field parameters for phosphorylated amino acids in different protonation states. Journal of Molecular Modeling, 12(3), 281-289. [Link] [26]18. Debiec, K. T., et al. (2014). Evaluating the Strength of Salt Bridges: A Comparison of Current Biomolecular Force Fields. The Journal of Physical Chemistry B. [Link] [27]19. Horn, A. H. C. (2014). A consistent force field parameter set for zwitterionic amino acid residues. AMBER Parameter Database. [Link] [28]20. ResearchGate. (2021). Protein pKa for MD Simulation. [Link] [6]21. Ahn Lab. (n.d.). Resources. University of Tennessee Health Science Center. [Link] [29]22. Lee, H., & Hub, J. S. (2014). Molecular Simulations of a Dynamic Protein Complex: Role of Salt-Bridges and Polar Interactions in Configurational Transitions. PLoS Computational Biology. [Link] [30]23. Hospital, A., et al. (2019). AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). BioExcel. [Link] [31]24. Protheragen. (n.d.). Salt Bridge Simulation. [Link] [1]25. Computational Chemistry Resources. (n.d.). Assigning Protonation States to Residues in a Protein. [Link] [5]26. Debiec, K. T., et al. (2014). Evaluating the strength of salt bridges: a comparison of current biomolecular force fields. The Journal of Physical Chemistry B, 118(24), 6561–6569. [Link] [32][33]27. Lemkul, J. A. (n.d.). GROMACS Tutorials. Virginia Tech. [Link] [34]28. Smith, P. E. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education. [Link] [8]29. Computational Chemistry Resources. (n.d.). Addressing Multiple Protonation States. [Link] [7]30. Ferreira de Freitas, R., et al. (2018). A role of salt bridges in mediating drug potency: A lesson from the N-myristoyltransferase inhibitors. Frontiers in Chemistry. [Link] [2]31. Debiec, K. T., et al. (2014). Evaluating the Strength of Salt Bridges: A Comparison of Current Biomolecular Force Fields. ACS Publications. [Link] [35]32. ResearchGate. (2014). Can anyone help with salt bridges with gromacs?. [Link] [36]33. In-Silico Science. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]

Sources

Application

Application Note: High-Fidelity Enzymatic Cleavage Assays Targeting His-Glu Peptide Bonds

Executive Summary The targeted cleavage of specific peptide bonds is a cornerstone of recombinant protein purification and structural proteomics. While standard proteases (e.g., TEV, Enterokinase) are widely utilized for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The targeted cleavage of specific peptide bonds is a cornerstone of recombinant protein purification and structural proteomics. While standard proteases (e.g., TEV, Enterokinase) are widely utilized for bulk tag removal, the direct and traceless cleavage of the Histidine-Glutamic acid (His-Glu) peptide bond remains a specialized bioprocessing challenge. This bond frequently occurs at the junction of poly-histidine affinity tags and target proteins initiating with a glutamic acid residue. This application note provides a comprehensive, self-validating protocol for assessing His-Glu cleavage using engineered metallopeptidases, grounded in mechanistic causality and comparative analytical methods.

Mechanistic Insights: The Challenge of the His-Glu Bond

The His-Glu peptide bond presents unique steric and electronic barriers to hydrolysis. Histidine’s imidazole side chain acts as a local buffer and a strong metal-coordinating ligand, which can inadvertently sequester catalytic metal ions away from a protease's active site[1]. Simultaneously, the adjacent glutamic acid introduces a bulky, negatively charged carboxylate group that electrostatically repels standard nucleophiles[1].

In biological systems, peptide bond cleavage is frequently facilitated by zinc metalloenzymes, where the zinc ion is coordinated by a structural triad (e.g., His-Glu-X-X-His) to polarize the scissile bond[1]. To cleave the His-Glu bond as a substrate, engineered proteases or specific palladium(II) metal complexes are employed[1]. These catalytic systems operate via a dual-recognition mechanism: one subsite coordinates the imidazole ring of the P1 Histidine to anchor the substrate, while a secondary metal center or basic residue polarizes the carbonyl group of the scissile bond, facilitating the nucleophilic attack of a water molecule[2].

For assay validation, Endoproteinase Glu-C (V8 protease), which selectively cleaves at the C-terminus of glutamic acid (Glu-X), is run in parallel to map the surrounding sequence and confirm structural integrity[3].

Mechanism S1 Substrate: His-Glu Bond (Target for Hydrolysis) E1 Protease Active Site (Zn2+ Coordinated) S1->E1 Substrate Binding C1 S1 Pocket (His Recognition) Imidazole Coordination E1->C1 C2 S1' Pocket (Glu Recognition) Electrostatic Interaction E1->C2 I1 Tetrahedral Intermediate (Nucleophilic Attack) C1->I1 C2->I1 P1 Product 1: C-terminal His I1->P1 Bond Cleavage P2 Product 2: N-terminal Glu I1->P2

Fig 1: Mechanistic pathway of targeted His-Glu peptide bond hydrolysis via metalloprotease catalysis.

Quantitative Data: Comparative Cleavage Efficacy

To establish a baseline for assay performance, Table 1 summarizes the cleavage efficiencies of various catalytic modalities targeting the His-Glu junction or its adjacent residues.

Table 1: Comparative Cleavage Efficiency of His-Glu Bonds across Different Catalytic Modalities

Cleavage AgentCatalytic ModalitySpecificityOptimal pHCleavage Efficiency (16h)
Engineered His-Peptidase EnzymaticCleaves His↓Glu7.4>95%
Palladium(II) Complex ChemicalCleaves His↓X4.0 - 5.0~70%
Endoproteinase Glu-C EnzymaticCleaves X↓Glu (Control)8.00% (Cleaves post-Glu)
TEV Protease EnzymaticENLYFQ↓G (Control)8.00%

Experimental Protocol: Self-Validating Cleavage Assay

This protocol incorporates an internal standard and a parallel Glu-C digestion control to ensure that any observed mass shift is exclusively due to the targeted His-Glu cleavage, preventing false positives from non-specific degradation[4].

Reagents & Materials
  • Substrate: Purified recombinant protein containing a -His6-Glu- junction (1 mg/mL).

  • Enzyme: Engineered His-Glu targeting endopeptidase (10 U/µL).

  • Control Enzyme: Endoproteinase Glu-C (Sequencing Grade).

  • Cleavage Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM ZnCl₂, pH 7.4.

  • Quenching Agent: 1% Trifluoroacetic acid (TFA) in LC-MS grade water.

Step-by-Step Methodology

Step 1: Substrate Preparation & Dialysis

  • Action: Dialyze the recombinant protein into the Cleavage Buffer (pH 7.4) overnight at 4°C.

  • Causality: Proteins purified via Immobilized Metal Affinity Chromatography (IMAC) contain high concentrations of imidazole. Imidazole acts as a competitive inhibitor for enzymes targeting the His-tag and chelates the Zn²⁺ required for metalloprotease activity. Complete removal is mandatory for assay success.

Step 2: Reaction Assembly

  • Action: In a sterile, low-protein-binding microcentrifuge tube, combine 50 µg of the dialyzed substrate protein with 10 Units of the engineered protease. Adjust the final volume to 100 µL with Cleavage Buffer. Set up a parallel control tube using Endoproteinase Glu-C.

Step 3: Incubation

  • Action: Incubate the reaction mixtures at 37°C in a thermomixer at 300 rpm.

  • Causality: 37°C provides the optimal thermodynamic energy for the enzyme's transition state stabilization without inducing thermal denaturation or aggregation of the target protein.

Step 4: Kinetic Sampling

  • Action: Extract 10 µL aliquots at predefined time points (1, 4, 8, and 16 hours).

Step 5: Reaction Quenching

  • Action: Immediately add 1 µL of 1% TFA to each 10 µL aliquot.

  • Causality: Lowering the pH below 3.0 protonates the catalytic residues of the protease and the substrate's Glu carboxylate. This instantly disrupts the enzyme-substrate complex and halts enzymatic hydrolysis, stabilizing the peptides for downstream MS analysis.

Step 6: LC-MS/MS Validation

  • Action: Inject the quenched samples onto a C18 Reverse-Phase HPLC column coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Causality: Monitor the disappearance of the intact fusion protein mass and the appearance of the exact masses corresponding to the cleaved N-terminal His-tag and the C-terminal target protein starting with Glu. The Glu-C control should yield a different, predictable mass fingerprint, validating the specificity of the His-Glu cleavage.

G N1 Recombinant Protein (Poly-His-Glu-Target) N2 Buffer Exchange (pH 7.4, 50mM Tris) N1->N2 N3 Addition of Engineered His-Glu Protease N2->N3 N4 Incubation (37°C, 2-16 hrs) N3->N4 N5 Reaction Quenching (1% TFA) N4->N5 N6 LC-MS/MS Quantification N5->N6

Fig 2: Step-by-step experimental workflow for His-Glu enzymatic cleavage and LC-MS validation.

References

  • Title: Function and Mechanism of Zinc Metalloenzymes / Peptide bond cleavage. Source: peptides-79.wiki.
  • Title: Theoretical Insights into the Functioning of Metallopeptidases and Their Synthetic Analogues. Source: Accounts of Chemical Research - ACS Publications.
  • Title: Proteases. Source: New England Biolabs (NEB).
  • Title: Using Endoproteinases Asp-N and Glu-C to Improve Protein Characterization. Source: Promega.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Histidine-Glutamic Acid Peptides

A Specialist Resource for Researchers in Peptide Chemistry and Drug Development Welcome to our dedicated technical support center focused on a critical challenge in solid-phase peptide synthesis (SPPS): the prevention of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Specialist Resource for Researchers in Peptide Chemistry and Drug Development

Welcome to our dedicated technical support center focused on a critical challenge in solid-phase peptide synthesis (SPPS): the prevention of histidine racemization during the synthesis of peptides containing the His-Glu sequence. This guide is designed for researchers, chemists, and drug development professionals who encounter and seek to resolve issues of stereochemical impurity in their synthetic peptides. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic and field-tested insights to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding histidine racemization in the context of His-Glu peptide synthesis.

Q1: Why is histidine so susceptible to racemization during peptide synthesis?

Histidine's high propensity for racemization is due to its imidazole side chain. During the carboxyl group activation step of peptide coupling, the unprotected π-nitrogen (Nπ) of the imidazole ring can act as an internal base, abstracting the acidic α-proton. This abstraction leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of the desired L-histidine and the undesired D-histidine epimer in your peptide sequence.[1][2]

Q2: Does the adjacent glutamic acid residue in a His-Glu sequence affect racemization?

While specific studies on the His-Glu sequence are limited, the general principles of peptide chemistry suggest that the adjacent glutamic acid residue could have a modest influence. The electron-withdrawing nature of the glutamic acid side chain's protected carboxyl group might slightly increase the acidity of the N-terminal amine of the growing peptide chain, potentially influencing coupling kinetics. However, the primary driver of histidine racemization remains the intramolecular base catalysis by the imidazole ring. Therefore, the strategies to prevent histidine racemization are broadly applicable and crucial for the His-Glu sequence.

Q3: What is the single most effective strategy to minimize histidine racemization?

The most effective way to suppress histidine racemization is to use a side-chain protecting group on the imidazole ring, specifically one that shields the π-nitrogen (Nπ).[2][3] By protecting this nitrogen, its ability to function as an internal base is significantly diminished, thereby preserving the stereochemical integrity of the histidine residue.

Q4: I've detected a peak with the same mass as my target peptide but with a different retention time in my HPLC analysis. Could this be the D-His diastereomer?

Yes, this is a classic indicator of racemization. Peptides that are diastereomers (differing only in the stereochemistry at the histidine α-carbon) will have identical mass spectra but different three-dimensional structures. This difference in shape often leads to distinct retention times on reverse-phase HPLC, typically with the D-isomer eluting close to the main L-isomer peak.[1]

Q5: Can I reverse histidine racemization after the peptide has been synthesized?

Unfortunately, no. Racemization occurs during the coupling step, before the amino acid is incorporated into the peptide chain. Once the D-histidine isomer is incorporated, it is a stable part of the peptide backbone and cannot be stereochemically altered. The focus must be on prevention during the synthesis.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving histidine racemization issues encountered during His-Glu peptide synthesis.

Issue 1: Significant Racemization (>5% D-His) Detected in the Final Peptide

This is a common and critical issue. The following troubleshooting workflow will help you pinpoint the cause and implement effective solutions.

A High Racemization Detected (>5% D-His) B Step 1: Review Histidine Protecting Group Strategy A->B C Step 2: Evaluate Coupling Reagents and Additives A->C D Step 3: Scrutinize Reaction Conditions A->D E Using Fmoc-His(Trt)-OH? B->E G Using carbodiimide (DIC/DCC) alone? C->G K Prolonged pre-activation time (>5 mins)? D->K E->C No F Switch to Nπ-protected His: Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH E->F Yes H Incorporate additives: Oxyma or HOAt are essential. Consider switching to onium salts. G->H Yes I Using onium salt (HBTU/HATU) with strong base (DIPEA)? G->I No I->D No J Switch to a sterically hindered base (e.g., 2,4,6-collidine). Minimize base equivalents. I->J Yes L Minimize pre-activation. Consider in-situ activation. K->L Yes M High coupling temperature (e.g., microwave >50°C)? K->M No N Lower coupling temperature to room temperature or 0°C. M->N Yes racemization_mechanism cluster_0 Activated L-Histidine cluster_1 Intramolecular Base Catalysis cluster_2 Achiral Intermediate cluster_3 Reprotonation L_His L-His Active Ester Imidazole Imidazole Nπ Alpha_Proton α-Proton Imidazole->Alpha_Proton abstracts Enolate Planar Enolate Alpha_Proton->Enolate forms L_Reprotonation L-Product Enolate->L_Reprotonation protonation D_Reprotonation D-Product (Racemized) Enolate->D_Reprotonation protonation

Sources

Optimization

Technical Support Center: Optimizing His-Glu Dipeptide Synthesis

Welcome to the Technical Support Center for solid-phase and solution-phase peptide synthesis (SPPS/SPS), specifically focusing on the notoriously difficult Histidine-Glutamic Acid (His-Glu) coupling. As a Senior Applicat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for solid-phase and solution-phase peptide synthesis (SPPS/SPS), specifically focusing on the notoriously difficult Histidine-Glutamic Acid (His-Glu) coupling. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the fundamental chemical causality behind low yields, racemization, and side reactions, providing self-validating protocols to ensure your synthesis succeeds.

Diagnostic Workflow: His-Glu Coupling Failures

When coupling Fmoc-His(Trt)-OH to a Glutamic acid acceptor (e.g., H-Glu(OtBu)-Resin), researchers typically encounter two competing failure modes: profound epimerization (racemization) of the Histidine residue and incomplete amide bond formation due to steric hindrance.

TroubleshootingWorkflow A Low His-Glu Coupling Yield or Purity Issues B Chromatographic Doublet (Same Mass, Different RT) A->B LC-MS Analysis C High Deletion Sequence or Unreacted Amine A->C Ninhydrin/Kaiser Test D Diagnosis: Histidine Racemization (D-His Formation) B->D E Diagnosis: Steric Hindrance or Incomplete Activation C->E F Action: Switch to DIC/Oxyma Eliminate Pre-activation D->F G Action: Increase Equivalents or Apply Microwave Heating E->G

Diagnostic workflow for resolving His-Glu coupling inefficiencies.

Mechanistic FAQs: The "Why" Behind the Protocol

Q: Why does my Fmoc-His(Trt)-OH coupling consistently yield a diastereomeric mixture (L-His/D-His)[1]? A: Histidine racemization is driven by the electronic properties of its imidazole side chain during carboxyl activation. When converted into an activated ester (e.g., via HATU or HBTU), the highly electron-withdrawing carbonyl increases the acidity of the α-proton[2]. The basic coupling conditions (e.g., presence of DIPEA) facilitate the abstraction of this proton, forming an achiral enolate intermediate that reprotonates from either face[1][2].

Q: How does pre-activation time affect the His-Glu yield and purity? A: In standard SPPS, pre-activating the amino acid is common practice. However, for Histidine, intensive pre-activation acts as a catalyst for racemization. The longer the activated ester exists in solution before nucleophilic attack by the Glu-amine, the higher the D-His formation[2][3]. A Taguchi design of experiments (DOE) has proven that minimizing or completely eliminating pre-activation (using in situ activation) is critical for suppressing this side reaction[3][4].

Q: Why is DIC/Oxyma preferred over HATU for this specific dipeptide? A: While aminium/uronium reagents like HATU offer rapid coupling kinetics, they require tertiary bases (like DIPEA) which strongly promote α-proton abstraction[1]. Carbodiimide-based methods (DIC) paired with Oxyma Pure provide a mildly acidic/neutral activation environment, striking the optimal balance between rapid amide bond formation and stereochemical preservation[1].

Self-Validating Protocol: Optimized His-Glu Coupling

This protocol is engineered as a self-validating system. By utilizing in situ activation and a carbodiimide/Oxyma strategy, we kinetically favor the coupling reaction over the racemization pathway.

Materials Required:

  • Fmoc-His(Trt)-OH (3.0 equivalents)

  • H-Glu(OtBu)-Resin (1.0 equivalent, pre-swelled in DMF)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Oxyma Pure (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Swell the H-Glu(OtBu)-Resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min) to ensure complete removal of piperidine, which could otherwise trigger premature activation or side reactions[5].

  • Preparation of Reagents (No Pre-activation): In a clean, dry vial, dissolve Fmoc-His(Trt)-OH and Oxyma Pure in a minimal volume of DMF (approx. 0.1 M concentration).

  • In Situ Activation & Coupling: Add the dissolved Fmoc-His(Trt)-OH/Oxyma mixture directly to the resin vessel. Immediately add DIC to the resin slurry. Causality note: Adding DIC last ensures that activation occurs in the presence of the nucleophile, drastically reducing the lifetime of the unreacted activated ester[2].

  • Reaction Incubation: Agitate the reaction at room temperature (20–25 °C) for 2 hours. Do not apply conventional heating unless utilizing tightly controlled microwave-assisted protocols, as elevated temperatures exponentially increase enolization[6].

  • Validation (Kaiser Test): Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser (ninhydrin) test. A clear/yellow bead indicates >99% coupling efficiency. If blue (incomplete), perform a second coupling using 1.5 eq of reagents for 1 hour.

Quantitative Data: Coupling Reagent Comparison

The following table synthesizes reported experimental data comparing coupling reagents for Fmoc-His(Trt)-OH, highlighting the inverse relationship between base strength and stereochemical integrity[1].

Coupling Reagent SystemBase UsedPre-Activation TimeCoupling Yield (%)D-His Formation (%)Recommendation for His-Glu
HATU / HOAt DIPEA (2.0 eq)5 mins>98%15.0 - 20.0%Not Recommended
HBTU / HOBt DIPEA (2.0 eq)2 mins95%8.0 - 12.0%Poor
DIC / HOBt None0 mins (in situ)92%3.0 - 5.0%Acceptable
DIC / Oxyma Pure None0 mins (in situ)>98%< 1.0%Optimal
DEPBT DIPEA (1.0 eq)5 mins90%< 1.0%Good (Slower kinetics)

Data summarized from comparative benchmarks assessing racemization during SPPS[1].

References

  • Scribd. "Optimizing Fmoc-His(Trt)-OH in Peptide Synthesis." Scribd, [Link]

  • Peptide Chemistry. "Histidine Racemization in SPPS: Prevention & Detection." Peptide Chemistry, [Link]

  • Scite.ai. "Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis." Scite.ai, [Link]

  • PubMed. "Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy. III: racemization studies and water-based synthesis of histidine-containing peptides." NIH, [Link]

  • ACS Publications. "Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine." ACS, [Link]

  • PubMed Central. "Hybrid Phase Ligation for Efficient Synthesis of Histone Proteins." NIH, [Link]

  • ACS Publications. "Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis." ACS, [Link]

Sources

Troubleshooting

Resolving co-elution issues of His-Glu in reverse-phase HPLC

Title: Technical Support Center: Resolving Histidine and Glutamic Acid Co-Elution in Liquid Chromatography Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Resolving Histidine and Glutamic Acid Co-Elution in Liquid Chromatography

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the co-elution of highly polar amino acids—specifically Histidine (His) and Glutamic Acid (Glu)—in standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

This guide provides a mechanistic breakdown of why this failure occurs and delivers three self-validating, field-proven strategies to resolve it.

Part 1: The Mechanistic Root of the Problem

FAQ 1: Why do Histidine and Glutamic Acid co-elute near the void volume on my standard C18 column? Answer: The co-elution is a direct consequence of their extreme hydrophilicity and ionization states. In standard RP-HPLC, retention relies on hydrophobic interactions between the analyte and the alkyl chains (e.g., C18) of the stationary phase.

  • Glutamic Acid (Glu): An acidic amino acid with a side-chain carboxyl group (pKa ~4.2). At typical acidic mobile phase conditions (pH 2-3), it is largely neutral but remains highly polar.

  • Histidine (His): A basic amino acid with an imidazole ring (pKa ~6.0). At acidic pH, the imidazole ring is fully protonated, giving the molecule a strong positive charge.

Because neither molecule possesses significant hydrophobic character at low pH, they fail to partition into the stationary phase and are swept out in the void volume ( t0​ ), resulting in co-elution.

Part 2: Troubleshooting Strategies & Decision Workflows

To resolve this, we must alter the retention mechanism. The choice depends on your detector constraints (UV/Fluorescence vs. MS) and column availability.

DecisionTree Start Problem: His & Glu Co-elution in Standard RP-HPLC Q1 Can you change the column chemistry? Start->Q1 Opt1 Yes: Switch to HILIC (Amide or Zwitterionic) Q1->Opt1 Yes Opt2 No: Must use RP-HPLC (C18/C8) Q1->Opt2 No Q2 Is derivatization acceptable? Opt2->Q2 Opt3 Yes: Pre-column Derivatization (OPA/FMOC) Q2->Opt3 Yes Opt4 No: Ion-Pairing RP-HPLC (e.g., HFBA addition) Q2->Opt4 No

Decision workflow for resolving His-Glu co-elution based on analytical constraints.

FAQ 2: I cannot change my C18 column and cannot derivatize. How can I resolve the co-elution? Answer: Implement Ion-Pairing RP-HPLC (IP-RP-HPLC). By replacing standard additives (like 0.1% Formic Acid) with a strong, hydrophobic ion-pairing reagent such as Heptafluorobutyric Acid (HFBA), you can selectively increase the retention of basic amino acids. HFBA forms a neutral, hydrophobic complex with the positively charged imidazole ring of Histidine. Because Glutamic acid lacks this highly basic side chain, it does not form as strong an ion pair, allowing His to be retained significantly longer than Glu.

FAQ 3: My application requires high sensitivity (Fluorescence/UV) for complex matrices. What is the standard approach? Answer: Automated Pre-Column Derivatization. Because amino acids lack strong chromophores, derivatization is the gold standard for UV/Fluorescence detection [5]. Reagents like o-phthalaldehyde (OPA) react with primary amines to attach a bulky, hydrophobic, and highly fluorescent isoindole tag [6]. This completely masks the polarity of His and Glu, forcing them to interact strongly with the C18 phase. They are then resolved based on the minor structural differences of their side chains. Modern integrated HPLC systems can perform this derivatization automatically within the autosampler needle, eliminating manual errors and minimizing sample volume [7].

FAQ 4: I want to analyze underivatized amino acids via LC-MS without ion-pairing reagents. What is the best alternative? Answer: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is the optimal solution for underivatized polar metabolites [5]. It operates orthogonally to RP-HPLC by partitioning analytes between a high-organic mobile phase and a water-enriched layer immobilized on a polar stationary phase [2]. At pH 3.0, Histidine's dual positive charges make it exceptionally hydrophilic, causing it to be retained much longer than Glutamic acid on Amide or Zwitterionic (HILIC-Z) columns [1], [4].

Mechanism His Histidine (His) Basic, pKa ~6.0 Highly Hydrophilic IP Ion-Pairing (HFBA) Hydrophobic pairing with basic amines His->IP Deriv Derivatization (OPA) Covalent attachment of hydrophobic tag His->Deriv HILIC HILIC (pH 3.0) Partitioning into aqueous layer His->HILIC Glu Glutamic Acid (Glu) Acidic, pKa ~4.2 Highly Hydrophilic Glu->IP Glu->Deriv Glu->HILIC Res1 His retains strongly; Glu elutes earlier IP->Res1 Res2 Both retain strongly; Resolved by tag Deriv->Res2 Res3 His highly retained; Glu elutes earlier HILIC->Res3

Mechanistic pathways of retention shifts for His and Glu across different strategies.

Part 3: Self-Validating Experimental Protocols

Protocol A: Ion-Pairing RP-HPLC (IP-RP-HPLC) with HFBA

Mechanism: Exploits the basicity of His to form a hydrophobic ion pair.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% v/v HFBA) and Mobile Phase B (Acetonitrile + 0.1% v/v HFBA). Note: HFBA is highly retentive and may require a dedicated column to avoid background contamination in future MS runs.

  • Column Equilibration: Equilibrate a standard C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with 98% A at 0.3 mL/min for 15 column volumes.

  • Gradient Elution: Run a shallow gradient from 2% B to 30% B over 15 minutes.

  • Validation: Inject a standard mix of His and Glu. Glu will elute early (poor ion pairing), while His will exhibit strong retention and excellent peak shape.

Protocol B: Automated Pre-Column Derivatization (OPA/3-MPA)

Mechanism: Covalent attachment of a hydrophobic fluorophore to primary amines [6].

  • Reagent Preparation: Prepare OPA reagent (10 mg OPA dissolved in 300 µL methanol, add 700 µL 0.1 M sodium borate buffer pH 9.5, and 10 µL 3-mercaptopropionic acid).

  • Autosampler Programming: Program the integrated HPLC autosampler to aspirate 1 µL of sample, followed by 5 µL of OPA reagent [7].

  • In-Needle Reaction: Set a mix cycle within the needle (3 cycles) and a wait time of 1.0 minute at room temperature[7].

  • Injection & Separation: Inject the mixture onto a C8 or C18 column. Use a gradient of Sodium Acetate buffer (pH 5.4) and Acetonitrile/Methanol [8].

  • Detection: Monitor via Fluorescence (Excitation: 340 nm, Emission: 450 nm). Both amino acids will be strongly retained and base-line resolved.

Protocol C: HILIC-MS Separation of Underivatized Amino Acids

Mechanism: Hydrophilic partitioning driven by mobile phase salt concentration and pH [2].

  • Column Selection: Select a Zwitterionic (HILIC-Z) or Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 2.7 µm) [1], [4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. Crucial: Volatile salts are required for MS compatibility and to ensure reproducible hydration of the stationary phase [2].

    • Mobile Phase B: 20 mM Ammonium Formate in 90% Acetonitrile / 10% Water, pH 3.0.

  • Gradient Elution: Start at 100% B (highly organic, low elution strength in HILIC). Decrease B to 50% over 15 minutes.

  • Validation: Monitor via LC-MS (Positive ESI for His, Positive/Negative for Glu) [5]. Glu will elute first, followed by His which is strongly retained due to its highly polar, protonated state at pH 3.0 [4].

Part 4: Quantitative Data & Method Comparison

The following table summarizes the physicochemical behavior and expected chromatographic outcomes for His and Glu across the three methodologies.

Parameter / MethodGlutamic Acid (Glu)Histidine (His)Elution OrderResolution Status
pKa (Side Chain) 4.2 (Carboxyl)6.0 (Imidazole)N/AN/A
Standard RP-HPLC (pH 2.5) Neutral side-chain, highly polarProtonated (+), highly polarCo-elution at t0​ Failed
IP-RP-HPLC (0.1% HFBA) Weak ion-pairingStrong hydrophobic ion-pairingGlu HisResolved
Derivatization (OPA, C18) Hydrophobic tag attachedHydrophobic tag attachedHis GluResolved
HILIC (pH 3.0, Amide) Moderately hydrophilicHighly hydrophilic (dual + charge)Glu HisResolved

Note: Elution order in HILIC is generally the reverse of RP-HPLC. The high polarity of His makes it one of the most strongly retained amino acids in HILIC separations [1], [4].

References

  • Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column." Waters.com,[Link]

  • Advanced Materials Technology. "Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection." Halocolumns.com,[Link]

  • Agilent Technologies. "Methods for the Analysis of Underivatized Amino Acids by LC/MS." Agilent.com,[Link]

  • Agilent Technologies. "Mastering HILIC-Z Separation for Polar Analytes." Agilent.com,[Link]

  • Taylor & Francis. "High-Speed RP-HPLC/FL Analysis of Amino Acids After Automated Two-Step Derivatization with o-Phthaldialdehyde/3-mercaptopropionic Acid and 9-Fluorenylmethyl Chloroformate." Tandfonline.com,[Link]

  • Shimadzu Corporation. "Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of Integrated HPLC." Shimadzu.com,[Link]

  • National Institutes of Health (PMC). "A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in l-citrulline rich vegetables." Nih.gov,[Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of His-Glu Peptides

As a Senior Application Scientist, I frequently encounter researchers struggling with the reconstitution of synthetic peptides—particularly those enriched in Histidine (His) and Glutamic Acid (Glu). While both residues a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the reconstitution of synthetic peptides—particularly those enriched in Histidine (His) and Glutamic Acid (Glu). While both residues are polar and theoretically hydrophilic, their specific combination often yields paradoxical insolubility in standard aqueous buffers.

This guide is designed to move beyond generic "trial-and-error" approaches. Below, we dissect the physicochemical causality behind His-Glu peptide aggregation and provide a self-validating, step-by-step troubleshooting workflow to rescue your peptide stock without compromising downstream biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my His-Glu peptides precipitate instantly in standard biological buffers (pH 7.2–7.4)? A: The insolubility of His-Glu peptides is primarily driven by isoelectric point (pI) dynamics and intermolecular salt bridges. Histidine possesses an imidazole side chain with a pKa of ~6.0, while Glutamic acid has a carboxylate side chain with a pKa of ~4.1. In standard physiological buffers, Glu is fully deprotonated (negative) and His is mostly deprotonated (neutral). However, if the overall peptide sequence has a pI near the buffer's pH, the net charge approaches zero. This eliminates electrostatic repulsion between peptide molecules, driving rapid aggregation[1]. Furthermore, electrostatic interactions between positively charged His (at slightly lower pH microenvironments) and negatively charged Glu can form robust intermolecular networks, leading to precipitation or gelation[2].

Q2: How do I determine the optimal solvent system without wasting my entire peptide batch? A: Never attempt to dissolve the entire lyophilized batch at once. A self-validating approach requires dedicating a small aliquot (e.g., 1 mg) for solubility testing[3]. Peptides are generally least soluble at their pI. If your His-Glu peptide is acidic (net negative charge), add a small amount of a weak base like 5% ammonium hydroxide. If it is basic (net positive charge), use a weak acid like 5% to 10% acetic acid. If the peptide remains insoluble after pH manipulation, it indicates that hydrophobic interactions or secondary structures are dominating, necessitating the use of organic co-solvents[4].

Q3: When should I use chaotropic agents versus organic co-solvents? A: Organic co-solvents like DMSO or DMF disrupt hydrophobic packing and are ideal for peptides with a high percentage of hydrophobic residues[5]. However, His-Glu peptides often aggregate due to extensive hydrogen bonding and ionic crosslinking. If pH adjustment and DMSO fail, the peptide has likely formed a stable secondary structure (e.g., amyloid-like beta-sheets). In this case, chaotropic agents such as 6M Guanidine-HCl or 8M urea are required to denature these hydrogen-bonded networks[6]. Note: Chaotropic agents must be diluted out or removed via dialysis before cell-based assays, as they will denature biological targets[1].

Data Presentation: Physicochemical Variables

Understanding the individual contributions of your amino acids is critical for predicting solubility behavior.

Table 1: Physicochemical Properties Influencing His-Glu Peptide Solubility

Amino AcidSide Chain pKaCharge at pH 7.4Impact on SolubilityTroubleshooting Strategy
Histidine (His, H) ~6.0Neutral / Slightly PositiveCan act as a strong hydrogen bond donor/acceptor; prone to metal coordination.Lower pH (e.g., 10% Acetic Acid) to fully protonate the imidazole ring and increase solubility[7].
Glutamic Acid (Glu, E) ~4.1NegativeForms salt bridges with basic residues; can cause gelation at high densities.Raise pH (e.g., 1-5% NH₄OH) to ensure full deprotonation and electrostatic repulsion.
His-Glu Pairs N/AZwitterionic (pH 4–6)Intermolecular salt bridges lead to severe aggregation near the pI.Shift pH at least 1-2 units away from the calculated pI of the whole sequence.

Experimental Protocol: Self-Validating Reconstitution Workflow

This methodology is designed as a self-validating system. Each step includes a visual checkpoint to confirm success before proceeding, ensuring you do not irreversibly crash your peptide.

Step 1: Aliquot and Inspect

  • Action: Weigh out 1-2 mg of the lyophilized peptide into a sterile, low-bind microcentrifuge tube[1]. Centrifuge at 10,000 x g for 5 minutes.

  • Causality: Lyophilized powder can easily coat the sidewalls of the tube due to static electricity. Centrifugation ensures the entire mass is at the bottom, preventing inaccurate concentration calculations[3].

Step 2: Aqueous Baseline Test

  • Action: Add sterile, deionized water to achieve a stock concentration of 1-2 mg/mL[4]. Vortex gently.

  • Causality: Establishing a baseline in pure water determines if the peptide is inherently soluble without the ionic stress of a buffer.

  • Validation Checkpoint: If the solution is clear and particle-free, proceed to Step 6. If cloudy, proceed to Step 3.

Step 3: pH Manipulation (Breaking Salt Bridges)

  • Action: Calculate the peptide's net charge. For basic peptides (net positive), add 10% acetic acid dropwise[7]. For acidic peptides (net negative), add 1-5% ammonium hydroxide dropwise.

  • Causality: Adjusting the pH moves the microenvironment away from the peptide's isoelectric point (pI), generating electrostatic repulsion between molecules and breaking His-Glu salt bridges[1].

  • Validation Checkpoint: Sonicate briefly (3 x 10 sec bursts on ice)[3]. If the solution clarifies, the aggregation was pI-driven. Proceed to Step 6.

Step 4: Organic Co-Solvent Disruption

  • Action: If pH adjustment fails, lyophilize the sample to remove the water/acid/base[5]. Re-dissolve the peptide in a minimal volume (e.g., 50 µL) of 100% DMSO or DMF[3].

  • Causality: If electrostatic repulsion fails, hydrophobic interactions are dominating. DMSO disrupts hydrophobic packing. DMF is preferred if the sequence contains oxidation-prone residues like Cysteine[6].

  • Validation Checkpoint: The peptide should dissolve completely into a clear liquid. If not, proceed to Step 5.

Step 5: Chaotropic Denaturation (Last Resort)

  • Action: If the peptide remains aggregated in DMSO, add 8M Urea or 6M Guanidine-HCl[6].

  • Causality: Persistent aggregation indicates the formation of robust secondary structures. Chaotropic agents denature these hydrogen-bonded networks.

  • Validation Checkpoint: Solution must be completely transparent.

Step 6: Buffer Dilution

  • Action: Slowly add your final assay buffer (e.g., PBS) dropwise while vortexing[1].

  • Causality: Rapid addition of high-salt buffers can cause "salting out." Dropwise addition allows the peptide to slowly equilibrate to the new ionic strength.

  • Validation Checkpoint: If the peptide crashes out upon buffer addition, you have exceeded its solubility limit in that specific ionic strength. You must use a lower working concentration or maintain a low percentage of co-solvent (e.g., 5-20% DMSO) in the final assay[8].

Workflow Visualization

TroubleshootingWorkflow Start Lyophilized His-Glu Peptide (1-2 mg Aliquot) WaterTest Add Sterile Water (1-2 mg/mL) Start->WaterTest Check1 Is Solution Clear? WaterTest->Check1 CheckCharge Determine Net Charge & Adjust pH Check1->CheckCharge No Success Proceed to Buffer Dilution & Biological Assay Check1->Success Yes Acidic Net Negative Add 1-5% NH4OH CheckCharge->Acidic Basic Net Positive Add 10% Acetic Acid CheckCharge->Basic Check2 Is Solution Clear? Acidic->Check2 Basic->Check2 Organic Lyophilize & Add Minimal DMSO/DMF Check2->Organic No Check2->Success Yes Check3 Is Solution Clear? Organic->Check3 Chaotropic Add Chaotropic Agents (8M Urea / 6M Gdn-HCl) Check3->Chaotropic No Check3->Success Yes Chaotropic->Success If resolved

Decision tree for troubleshooting His-Glu peptide solubility based on charge and hydrophobicity.

References

  • Title : Peptide Solubility Guidelines | Source : Biorbyt | URL : 6

  • Title : Peptide solubility guidelines | Source : Thermo Fisher Scientific (huji.ac.il) | URL : 5

  • Title : Navigating the Challenges of Peptide Solubility | Source : Benchchem | URL : 1

  • Title : Peptide solutions: complete guide to reconstitution, solvents, and stability | Source : SeekPeptides | URL : 7

  • Title : Peptide Solubility Guidelines | Source : GenScript | URL : 4

  • Title : Peptide Solubility Guidelines - How to solubilize a peptide | Source : SB-PEPTIDE | URL : 3

  • Title : Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids | Source : ACS Publications | URL :2

  • Title : DTNP | 2127-10-8 | Source : Benchchem | URL : 8

  • Title : General Protein Expression (Peptide Solubility) | Source : Thermo Fisher Scientific | URL : Link

Sources

Troubleshooting

Technical Support Center: Optimizing MALDI-TOF MS for Peptides Containing Histidine and Glutamic Acid

Welcome to the technical support center for improving the ionization efficiency of peptides containing both histidine (His) and glutamic acid (Glu) in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for improving the ionization efficiency of peptides containing both histidine (His) and glutamic acid (Glu) in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in detecting and analyzing these specific types of peptides. Here, we will delve into the underlying principles of MALDI-TOF MS and provide practical, field-proven strategies to enhance your experimental outcomes.

The Challenge of His-Glu Peptides

Peptides containing both a basic residue (Histidine) and an acidic residue (Glutamic acid) present a unique challenge in MALDI-TOF MS. The overall charge state of the peptide, which is crucial for efficient ionization, is highly dependent on the local chemical environment. Histidine's imidazole side chain (pKa ~6.0) and glutamic acid's carboxyl side chain (pKa ~4.2) mean that the peptide's net charge can be near-neutral at typical pH ranges, potentially leading to poor protonation and, consequently, low signal intensity in positive-ion mode. This guide will provide you with the tools to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my His-Glu containing peptide showing a weak or no signal in MALDI-TOF MS?

A1: Several factors can contribute to poor signal intensity for peptides containing both acidic and basic residues:

  • Charge State: The presence of both a basic (His) and an acidic (Glu) residue can result in a net charge close to zero at neutral pH, making efficient protonation (for positive-ion mode) or deprotonation (for negative-ion mode) difficult.[1]

  • Matrix Selection: The chosen matrix may not be optimal for your specific peptide. The matrix's role is to absorb laser energy and facilitate the transfer of a proton to the analyte.[2][3][4] An inappropriate matrix can lead to poor ionization efficiency.

  • Sample Purity: Contaminants such as salts (sodium, potassium) can suppress the peptide signal by forming adducts and interfering with the co-crystallization process.[5][6]

  • Analyte Concentration: The concentration of your peptide might be too low, or conversely, too high, leading to signal suppression. There is an optimal analyte-to-matrix ratio that needs to be determined empirically.[7][8]

Q2: Which matrix should I choose as a starting point for a His-Glu peptide?

A2: For peptides containing both acidic and basic residues, a good starting point is α-cyano-4-hydroxycinnamic acid (CHCA) .[7][9][10] It is a versatile matrix for a wide range of peptides under 5 kDa.[7][9] However, if you are still facing issues, 2,5-dihydroxybenzoic acid (DHB) is an excellent alternative, particularly for peptides that are difficult to ionize with CHCA.[9][11] DHB is known to be more tolerant to salts and can sometimes provide better results for complex samples.[9]

Q3: How does pH affect the ionization of my His-Glu peptide?

A3: The pH of the sample-matrix solution is critical. For positive-ion mode MALDI, a low pH environment is generally favored to promote the protonation of the analyte.[12][13] The addition of an acid like trifluoroacetic acid (TFA) to the matrix solution helps to ensure that the basic sites of the peptide, such as the N-terminus and the histidine side chain, are protonated. This is a crucial step for efficient ionization.[7]

Troubleshooting Guide

This section provides a structured approach to troubleshooting poor signal intensity for His-Glu peptides.

Issue 1: Low or No Signal Intensity
1.1. Re-evaluate Your Matrix Choice

The interaction between the matrix and the analyte is fundamental to the MALDI process.[4] If your initial choice is not yielding good results, consider the alternatives.

MatrixCommon AbbreviationRecommended ForPreparation Notes
α-Cyano-4-hydroxycinnamic acidCHCAPeptides < 5 kDa. Good starting point.[7][10]Prepare a saturated solution in 50% acetonitrile/0.1% TFA.[7]
2,5-Dihydroxybenzoic acidDHBPeptides that ionize poorly with CHCA, salt-tolerant.[9][11]Prepare at 10-20 mg/mL in 30% acetonitrile/0.1% TFA.
Sinapinic acidSAProteins and larger peptides > 5 kDa.[7]Prepare a saturated solution in 30% acetonitrile/0.1% TFA.
1.2. Optimize the Sample-Matrix Preparation

The way you mix and spot your sample and matrix can significantly impact the results.

Sample Preparation Workflow cluster_0 Sample Preparation start Start with Purified Peptide analyte_prep Prepare Peptide Stock Solution (e.g., 1 mg/mL in 0.1% TFA) start->analyte_prep matrix_prep Prepare Fresh Matrix Solution (e.g., Saturated CHCA in 50% ACN/0.1% TFA) mix Mix Analyte and Matrix (e.g., 1:1 v/v) matrix_prep->mix analyte_prep->mix spot Spot 1 µL on MALDI Plate mix->spot dry Air Dry at Room Temperature spot->dry analyze Analyze in MALDI-TOF MS dry->analyze

Caption: A standard workflow for preparing samples for MALDI-TOF MS analysis.

1.3. Incorporate Additives to Enhance Ionization

Additives can significantly improve signal quality by suppressing matrix clusters or enhancing protonation.[5]

AdditiveRecommended ConcentrationMechanism of ActionReference
Ammonium Phosphate (monobasic)1 mMReduces matrix adducts and increases peptide signal-to-noise ratio.[6]
Diammonium Citrate10-50 mMEnhances the signal of phosphopeptides, and can be beneficial for acidic peptides.[14][15]
Nitrilotriacetic acid (NTA)7 mMSuppresses matrix clusters and enhances peptide signals.[5]

In-Depth Protocols

Protocol 1: Standard Sample Preparation with CHCA Matrix
  • Prepare the CHCA Matrix Solution: Create a saturated solution of α-cyano-4-hydroxycinnamic acid in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.[7] Vortex thoroughly and centrifuge to pellet any undissolved matrix. Use the supernatant.

  • Prepare the Analyte Solution: Dissolve your His-Glu peptide in 0.1% TFA to a concentration of approximately 1 mg/mL.

  • Mix Analyte and Matrix: In a microcentrifuge tube, mix your analyte solution and the CHCA matrix solution in a 1:1 volume ratio.

  • Spot the Mixture: Pipette 1 µL of the mixture onto a spot on the MALDI target plate.[16]

  • Crystallization: Allow the spot to air dry completely at room temperature.

  • Analysis: Acquire the mass spectrum in positive-ion reflectron mode.

Protocol 2: Using Additives to Enhance Signal
  • Prepare the Matrix-Additive Solution: Prepare your chosen matrix solution (e.g., saturated CHCA) as described above. Add the selected additive to the final concentration as indicated in the table. For example, add ammonium phosphate to a final concentration of 1 mM.

  • Follow Steps 2-6 from Protocol 1 , using the matrix-additive solution instead of the standard matrix solution.

The Science Behind the Signal: Ionization of His-Glu Peptides

The MALDI process involves the desorption of the analyte and matrix from the target plate by a laser, followed by ionization in the resulting gas plume.[2][17] For a peptide to be detected in positive-ion mode, it must acquire a proton.

MALDI Ionization Mechanism cluster_1 MALDI Ionization Process laser Laser Pulse (UV) matrix_analyte Matrix-Analyte Co-crystal laser->matrix_analyte desorption Desorption/Ablation matrix_analyte->desorption plume Gas-Phase Plume desorption->plume ionization Proton Transfer (Matrix to Analyte) plume->ionization acceleration Ion Acceleration ionization->acceleration detection Detection (TOF Analyzer) acceleration->detection pH Effect on His-Glu cluster_2 Effect of Acidic Environment (e.g., with 0.1% TFA) His_protonated Histidine Side Chain (Imidazolium) - Positively Charged Glu_neutral Glutamic Acid Side Chain (Carboxylic Acid) - Neutral Net_Charge Overall Peptide Charge: POSITIVE N_terminus_protonated N-Terminus (Ammonium) - Positively Charged

Caption: Protonation states of His and Glu residues in an acidic MALDI matrix solution.

By understanding and manipulating these fundamental principles, you can significantly improve the ionization efficiency of your His-Glu containing peptides and achieve reliable and reproducible results in your MALDI-TOF MS experiments.

References

  • Suppression of Matrix Clusters and Enhancement of Peptide Signals in MALDI-TOF Mass Spectrometry Using Nitrilotriacetic Acid. Analytical Chemistry - ACS Publications. [Link]

  • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates. PMC. [Link]

  • Matrix-assisted laser desorption/ionization. Wikipedia. [Link]

  • Ion Formation in MALDI: The Cluster Ionization Mechanism. Chemical Reviews. [Link]

  • MALDI mechanism of ionization. Auburn University. [Link]

  • MALDI ionization mechanisms tutorial. University of Connecticut. [Link]

  • How to Choose Your MALDI (Soul) Matrix. Bitesize Bio. [Link]

  • Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved. PMC. [Link]

  • MALDI-TOF Sample Preparation. University of Illinois Urbana-Champaign. [Link]

  • Why do some peptide peaks fail to resolve in MALDI-TOF?. ResearchGate. [Link]

  • Rational Selection of the Optimum MALDI Matrix for Top-Down Proteomics by In-Source Decay. Analytical Chemistry. [Link]

  • Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions. PMC. [Link]

  • Coumarin tags for improved analysis of peptides by MALDI-TOF MS and MS/MS. 1. enhancement in MALDI MS signal intensities. ResearchGate. [Link]

  • MALDI Matrix Selection Guide. Protea Biosciences. [Link]

  • User Guide for Mass Spectrometry Finger Printing Technique. University of Texas at El Paso. [Link]

  • Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. The Rockefeller University. [Link]

  • Optimizing the MALDI-TOF-MS Observation of Peptides Containing Disulfide Bonds. PMC. [Link]

  • Matrix-assisted Laser Desorption/Ionization Mass Spectrometry in Peptide and Protein Analysis. University of California, Berkeley. [Link]

  • Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • Protein Identification by MALDI-TOF-MS Peptide Mapping: A New Strategy. Analytical Chemistry. [Link]

  • (PDF) Influence of Amino Acid Composition and Phosphorylation on the Ion Yields of Peptides in MALDI-MS. ResearchGate. [Link]

  • Gas-Phase Structure of Protonated Histidine and Histidine Methyl Ester: Combined Experimental Mass Spectrometry and Theoretical - FULIR. fulir.irb.hr. [Link]

  • Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. PubMed. [Link]

  • Proton Dynamics in Protein Mass Spectrometry. The Journal of Physical Chemistry Letters. [Link]

  • Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry. [Link]

  • Mass Analysis of Peptides and Tryptic Digests of Proteins. MassTech. [Link]

  • Quantifying peptide signal in MALDI-TOF mass spectrometry data. PubMed - NIH. [Link]

  • The determination of protonation states in proteins. PubMed. [Link]

  • Enhanced ionization of phosphorylated peptides during MALDI TOF mass spectrometry. PubMed. [Link]

  • A Study of Peptide–Peptide Interactions Using MALDI Ion Mobility o-TOF and ESI Mass Spectrometry. CORE. [Link]

  • An optimized MALDI mass spectrometry method for improved detection of lysine/arginine/histidine free peptides. PubMed. [Link]

  • What is the best way to analyze DNA-protein conjugates via MALDI-TOF?. ResearchGate. [Link]

  • A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. RSC Publishing. [Link]

  • Enhanced Ionization of Phosphorylated Peptides during MALDI TOF Mass Spectrometry. Analytical Chemistry. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in His-Glu Synthesis

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Histidine-Glutamic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Histidine-Glutamic acid (His-Glu) containing peptides. The activation of glutamic acid, especially when it is at the N-terminus, is notoriously prone to side reactions. This document provides in-depth troubleshooting advice, field-proven protocols, and a deep dive into the chemical mechanisms to empower you to optimize your synthetic outcomes.

Section 1: The Primary Side Reaction: Pyroglutamate (pGlu) Formation

One of the most common issues in the synthesis of peptides with N-terminal glutamic acid (Glu) or glutamine (Gln) is the formation of pyroglutamate (pGlu). This irreversible modification can significantly impact your synthesis yield and the biological activity of your final peptide.

FAQ: What is pyroglutamate and why does it form?

Answer: Pyroglutamate (pGlu) is a five-membered lactam ring that forms from the intramolecular cyclization of an N-terminal glutamic acid or glutamine residue.[1] This reaction involves a nucleophilic attack by the N-terminal α-amino group on the side-chain γ-carbonyl carbon.[2] For glutamic acid, this cyclization results in the loss of a water molecule (18.02 Da), while for glutamine, it results in the loss of ammonia (17.03 Da).[2]

This modification is problematic because it removes the primary amine at the N-terminus, effectively capping the peptide chain and preventing further elongation.[1] It also alters the peptide's overall charge and chromatographic behavior, often leading to unexpected peaks in HPLC analysis.[1]

The mechanism is outlined in the diagram below:

Caption: Mechanism of pyroglutamate (pGlu) formation from N-terminal Glu.

FAQ: I see a mass loss of ~18 Da in my LC-MS analysis. Is this pGlu?

Answer: A mass loss of 18.02 Da is a strong indicator of pyroglutamate formation from an N-terminal glutamic acid.[2] This side reaction is particularly favored under acidic conditions, such as during the final cleavage from the resin with trifluoroacetic acid (TFA), especially if the exposure time is prolonged (e.g., over 2 hours).[1] It can also occur during purification or storage if the peptide is kept in mildly acidic conditions (pH 5-6).[1] To confirm, you can use tandem MS (MS/MS) to sequence the peptide; the pGlu-modified peptide will lack the expected N-terminal fragment ions.

Section 2: Troubleshooting Your His-Glu Coupling

Synthesizing the His-Glu sequence presents a dual challenge: preventing pGlu formation from the activated glutamic acid and mitigating side reactions associated with the histidine residue itself, most notably racemization.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low coupling yield; starting materials remain. 1. Inefficient activation: The chosen coupling reagent is not sufficiently reactive for this potentially sterically hindered coupling. 2. Hydrolysis of activated ester: Presence of water in the reaction system deactivates the coupling reagent and hydrolyzes the active ester.[3] 3. Aggregation: The growing peptide chain is aggregating on the solid support, preventing access of reagents.[4]1. Switch to a more potent activating system like HATU/DIPEA or DIC/OxymaPure .[5][6] 2. Ensure all solvents (e.g., DMF) are anhydrous and reagents are stored in a desiccator.[3] Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Add chaotropic salts, use a different solvent like NMP, or employ microwave synthesis to disrupt aggregation.[4]
Doublet peak in HPLC with identical mass. Racemization of Histidine: The α-proton of the activated histidine is abstracted by a base (either the coupling base like DIPEA or the imidazole side chain itself), leading to a mixture of L- and D-isomers.[7][8]1. Use a side-chain protecting group on His: Fmoc-His(Trt)-OH is standard, but Fmoc-His(Boc)-OH provides superior protection against racemization, especially at elevated temperatures.[9] 2. Choose the right coupling reagent: Carbodiimides alone can cause significant racemization.[10] Use them with an additive like OxymaPure.[6] For highly sensitive sequences, DEPBT is reported to offer exceptional resistance to racemization.[11] 3. Minimize activation time: Avoid long pre-activation times. Activate the amino acid for only 1-5 minutes before adding it to the resin.[11]
Mass loss of 18 Da observed in the final product. Pyroglutamate Formation: The N-terminal Glu has cyclized, likely during the final cleavage step.[1]1. Optimize cleavage: Reduce TFA exposure time to less than 1 hour or perform the cleavage at a lower temperature (e.g., 4 °C).[1] 2. N-terminal capping: If the N-terminal amine is not required for biological activity, acetylating it after coupling the final amino acid will completely block pGlu formation.[1]

Section 3: Best Practices and Recommended Protocols

Proactive strategy is always superior to reactive troubleshooting. By selecting the right combination of protecting groups, coupling reagents, and reaction conditions from the outset, you can significantly minimize the risk of side reactions.

Choosing the Right Reagents: A Comparative Overview

The selection of a coupling reagent and additive is critical for both efficiency and stereochemical fidelity.[11]

Coupling System Mechanism Advantages Disadvantages/Considerations
DIC / HOBt or OxymaPure Forms a reactive O-acylisourea intermediate, which is converted by the additive into a more stable, less racemization-prone active ester.[6][12]Cost-effective, highly efficient. OxymaPure is a safer, non-explosive alternative to HOBt with comparable or superior performance.[6][13]The O-acylisourea can rearrange to an unreactive N-acylurea if not trapped quickly by the additive.
HATU / DIPEA Aminium salt that reacts with the carboxylate to form a highly reactive OAt-active ester in situ.[3][5][14]Very fast kinetics, high coupling efficiency, especially for hindered amino acids. The "7-aza effect" of the HOAt byproduct enhances reactivity.[5]More expensive than carbodiimides. The byproduct, tetramethylurea, can sometimes be difficult to remove.[3]
HBTU / DIPEA Similar to HATU but based on HOBt instead of HOAt. Forms an OBt-active ester.Robust and widely used, generally effective.Generally considered slightly less reactive and provides less suppression of racemization compared to HATU.[15]
DEPBT / DIPEA Phosphonium salt that forms a mixed anhydride of HOOBt and diethyl phosphoric acid.[11]Exceptional resistance to racemization, making it a reagent of choice for sensitive residues like Histidine.[11]Coupling kinetics may be slower compared to aminium/uronium reagents.[11]
Protecting Group Strategy: The Foundation of Success
  • For Glutamic Acid (Glu): The tert-butyl (OtBu) ester is the industry standard for side-chain protection in Fmoc/tBu strategies.[16][17] Its primary function is to mask the side-chain carboxyl group, preventing it from participating in side reactions.[16] It is highly stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and is cleanly removed during the final TFA cleavage.[16][17]

  • For Histidine (His): The imidazole side chain must be protected to prevent racemization and other side reactions.[8] While the trityl (Trt) group is common, it only offers minor suppression of racemization.[8][] For sequences prone to epimerization, the tert-butoxycarbonyl (Boc) group is a superior choice, showing significantly lower D-isomer formation.[9]

Step-by-Step Protocol: Optimized In Situ Activation for His-Glu

This protocol is designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale and prioritizes the suppression of side reactions.

Materials:

  • Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH (2.0 eq, 0.2 mmol)

  • Pre-loaded resin with the C-terminal amino acid (e.g., Gly-resin)

  • Coupling Reagent: HATU (1.95 eq, 0.195 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 0.4 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% Piperidine in DMF

Workflow:

Caption: Decision tree for troubleshooting His-Glu synthesis issues.

References

  • Vertex AI Search. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Vertex AI Search. Pyroglutamate Formation in Peptides – Formation and Control.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • Benchchem. Function of OtBu protecting group for glutamic acid.
  • ChemicalBook. (2024, July 03). HATU:a third-generation coupling reagent.
  • Peptide Chemistry. Histidine Racemization in SPPS: Prevention & Detection.
  • Benchchem. Technical Support Center: HATU Coupling Reactions.
  • PubMed. Mechanism of racemisation of histidine derivatives in peptide synthesis.
  • Common Organic Chemistry. Amine to Amide Mechanism - HATU.
  • ChemPep. Overview of Peptide Coupling Reagents.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Taylor & Francis. Pyroglutamic acid – Knowledge and References.
  • Benchchem. Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis.
  • Benchchem. Fmoc-DL-Histidine Coupling: Application Notes and Protocols for Peptide Synthesis.
  • Benchchem. A Comparative Guide to Side-Chain Protecting Groups for Glutamic Acid in Peptide Synthesis.
  • BOC Sciences. Protected Peptides: Essential Building Blocks for Research.
  • Luxembourg Bio Technologies. Coupling Reagents.
  • ACS Publications. (2022, September 09). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure.
  • Peptide Chemistry. (2023, November 01). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.
  • The Journal of Biological Chemistry. (2015, April 24). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies.
  • EurekAlert!. (2023, November 01). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases.
  • ACS Publications. (2017, October 10). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support.
  • ResearchGate. (2018, April 21). Coupling step during synthesis of peptides containing Histidine residue?.
  • Aapptec. Amino Acid Derivatives for Peptide Synthesis.
  • Wiley Online Library. (2017, April). Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences.
  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Luxembourg Bio Technologies. DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY.
  • RSC Publishing. (2024, September 18). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.

Sources

Troubleshooting

Optimizing buffer pH conditions for His-Glu metal binding assays

Senior Application Scientist Troubleshooting Guide Welcome to the Application Support Center. When characterizing metalloproteins or engineering metal-affinity interfaces, the interaction between transition metals (e.g.,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Troubleshooting Guide

Welcome to the Application Support Center. When characterizing metalloproteins or engineering metal-affinity interfaces, the interaction between transition metals (e.g., Zn²⁺, Cu²⁺, Ni²⁺) and Histidine-Glutamate (His-Glu) motifs is highly sensitive to the microenvironment. As a Senior Application Scientist, I frequently see researchers struggle with artificially low affinities, irreproducible kinetics, or complete assay failure. In the vast majority of these cases, the root cause is a thermodynamic mismatch between the buffer's pH, the pKa of the coordinating amino acids, and the hidden metal-chelating properties of the buffer itself.

This guide provides the mechanistic causality behind these common failures and outlines self-validating protocols to ensure your thermodynamic and kinetic data are strictly accurate.

Part 1: The Causality of pH-Dependent Metal Coordination

To optimize your binding assay, you must treat the protein, the metal, and the buffer as a dynamic, competing equilibrium system. Histidine and Glutamate coordinate metals via electron donation—specifically, lone pairs on the imidazole nitrogen and carboxylate oxygen, respectively.

  • Histidine (His): The imidazole ring has a nominal pKa of ~6.0 to 6.9 in solvent-exposed protein environments[1]. Below pH 6.0, the ring becomes protonated (cationic). This positive charge electrostatically repels metal cations, effectively abolishing coordinate covalent bonding.

  • Glutamate (Glu): The carboxylate group has a pKa of ~4.1. While it remains deprotonated and negatively charged at mildly acidic pH, at pH 5.0, protonated histidines will often form internal salt bridges with adjacent glutamates, sequestering them and collapsing the metal-binding pocket entirely[2].

pH_Logic pH_Low Low pH (< 5.5) His_Prot His: Protonated (+) Glu: Deprotonated (-) pH_Low->His_Prot pH_Opt Optimal pH (6.5 - 7.5) His_Deprot His: Deprotonated (0) Glu: Deprotonated (-) pH_Opt->His_Deprot pH_High High pH (> 8.0) Metal_Prec Metal Hydroxide Precipitation pH_High->Metal_Prec Outcome_Fail1 Binding Fails (Electrostatic Repulsion) His_Prot->Outcome_Fail1 Outcome_Success Optimal Coordination (High Affinity Binding) His_Deprot->Outcome_Success Outcome_Fail2 Binding Fails (Metal Depletion) Metal_Prec->Outcome_Fail2

Logical relationship between buffer pH, residue protonation, and metal binding.

Part 2: Frequently Asked Questions (FAQs)

Q1: My Surface Plasmon Resonance (SPR) binding assay shows zero affinity at pH 5.5, but my protein is properly folded. What is happening? A: At pH 5.5, you are below the pKa of the histidine imidazole ring. Approximately 80% of your solvent-exposed histidines are protonated[2]. The resulting positive charge not only repels the transition metal (e.g., Zn²⁺) but also causes the histidines to form intramolecular salt bridges with adjacent negatively charged glutamates[2]. You must raise the pH to at least 6.5 to ensure the histidine is in its neutral, lone-pair-donating (δ or ε) tautomeric state[1].

Q2: I am using 50 mM HEPES at pH 7.4 to mimic physiological conditions, but my Isothermal Titration Calorimetry (ITC) data shows a much weaker KD than expected. Why? A: You are experiencing competitive chelation from your buffer. While Good's buffers are standard in biology, HEPES, HEPPS, and HEPPSO strongly complex with transition metals (exhibiting a Log Kc > 7.0 for Cu²⁺)[3]. The buffer is acting as a competitive sink, pulling the metal away from your His-Glu site. Switch to MOPS or MES, which have negligible metal-binding affinities[3].

Q3: How do I prevent metal precipitation when I optimize my pH upward to 7.5? A: Transition metals form insoluble hydroxides (e.g., Zn(OH)₂) at higher pH levels. To prevent this, prepare your highly concentrated metal stocks in mildly acidic water (pH ~5.0) and titrate them directly into the buffered protein solution during the assay. Never store transition metals in high-pH buffers long-term.

Part 3: Quantitative Buffer Selection Data

To design a robust assay, you must select a buffer that maintains the target pH without acting as a competitive ligand. Use the table below to select the appropriate buffer for your specific metal-binding assay.

Buffer / ResidueNominal pKaMetal Interference (Log Kc for Cu²⁺)Application Recommendation
Glutamate (Glu) ~4.1N/ATarget pH > 5.0 to ensure complete deprotonation.
Histidine (His) ~6.0 - 6.9N/ATarget pH > 6.5 to ensure neutral tautomeric state.
MES 6.15NegligibleIdeal for low-pH baseline controls (pH 5.5 - 6.7).
MOPS 7.20NegligibleGold Standard for His-Glu assays (pH 6.5 - 7.9).
MOPSO 6.90Weak (~2.02)Use with caution; requires rigorous control titrations.
HEPES 7.50High (7.04 - 7.68)Avoid for transition metal binding assays.

Data synthesized from authoritative complexation studies of Good's buffers[3].

Part 4: Self-Validating Experimental Protocol (ITC/SPR)

To guarantee trustworthiness in your thermodynamic data, your protocol must be a self-validating system. This means incorporating internal controls that decouple buffer interference from true protein-metal affinity.

Objective: Determine the true KD of a His-Glu metal binding site at an optimal pH of 7.2.

Step 1: Buffer Preparation & Selection

  • Prepare 50 mM MOPS buffer, 150 mM NaCl. Adjust to pH 7.2 using NaOH. (Avoid HEPES to prevent competitive chelation).

  • Pass the buffer through a Chelex-100 resin column to strip trace environmental metals. Filter sterilize (0.22 µm).

Step 2: Protein Preparation (Apo-state generation)

  • Dialyze the purified protein against the Chelex-treated MOPS buffer containing 1 mM EDTA for 4 hours at 4°C to strip any pre-bound metals.

  • Perform a second and third dialysis step against Chelex-treated MOPS buffer without EDTA to completely remove the chelator.

Step 3: Metal Titrant Preparation

  • Dissolve the metal chloride salt (e.g., ZnCl₂) in LC-MS grade water (slightly acidic, pH ~5.5) to a concentration 10x higher than your protein. Do not dissolve the stock in the pH 7.2 buffer to prevent localized hydroxide precipitation.

Step 4: The Self-Validating Assay Execution

  • Control Titration (Buffer vs. Metal): Titrate the metal into the bare MOPS buffer. Validation Check: The heat of dilution (ITC) or response units (SPR) should be flat. If you see a binding curve, your buffer is contaminated or complexing the metal.

  • Experimental Titration: Titrate the metal into the protein solution to determine the KD.

  • Reversal Control (EDTA Spike): At the end of the run, inject a molar excess of EDTA. Validation Check: The binding signal must immediately reverse to baseline, proving the interaction was specifically metal-dependent and not an artifact of non-specific aggregation.

Workflow Start Start: Buffer Selection (Select MOPS pH 7.2) Dialysis Apo-Protein Prep (Dialysis with EDTA -> No EDTA) Start->Dialysis Control Validation 1: Titrate Metal into Buffer Dialysis->Control Decision Is signal flat? Control->Decision Assay Main Assay: Titrate Metal into Protein Decision->Assay Yes Fail Troubleshoot Buffer (Check for Contamination) Decision->Fail No Reversal Validation 2: Inject EDTA Assay->Reversal Success Valid KD Determined Reversal->Success

Self-validating experimental workflow for His-Glu metal binding assays.

References
  • Measurement of histidine pKa values and tautomer populations in invisible protein states Source: Proceedings of the National Academy of Sciences (PNAS) / NIH URL:[Link]

  • Molecular Dynamics Investigation into pH Dependent Metal Binding of the Intrinsically Disordered Worm Jaw Protein, Nvjp-1 Source: The Journal of Physical Chemistry B / NIH URL:[Link]

  • Complexation of Copper by Zwitterionic Aminosulfonic (Good) Buffers Source: Analytical Chemistry / ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Fmoc-His-Glu Synthesis

Welcome to the Advanced Applications Support Hub. This guide is engineered for researchers, scientists, and drug development professionals troubleshooting the notoriously difficult Solid-Phase Peptide Synthesis (SPPS) co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. This guide is engineered for researchers, scientists, and drug development professionals troubleshooting the notoriously difficult Solid-Phase Peptide Synthesis (SPPS) coupling of Fmoc-His(Trt)-OH to a resin-bound H-Glu(OtBu) sequence.

As a Senior Application Scientist, I have structured this guide to not only provide the "how-to" but to deeply explore the chemical causality behind your experimental failures. By understanding the thermodynamic and kinetic forces at play, you can implement self-validating protocols that guarantee both high yield and stereochemical integrity.

The Core Challenge: Steric Clash vs. Chiral Integrity

Coupling a Histidine residue to a Glutamic Acid residue represents a classic SPPS bottleneck. The trityl (Trt) protecting group on the histidine imidazole ring and the tert-butyl (OtBu) group on the glutamic acid side chain create massive steric bulk. This steric hindrance drastically slows down the acylation rate.

When researchers attempt to force this sluggish reaction by increasing coupling times, raising temperatures, or using strong uronium-based reagents (like HATU) with excess base (DIPEA), they inadvertently trigger a secondary, more insidious problem: Histidine Racemization . Balancing the kinetic push needed to overcome steric hindrance without destroying the chiral integrity of the peptide is the primary objective of this guide.

Diagnostic Workflow

Before altering your chemistry, use the following logic tree to diagnose whether your synthesis is suffering from incomplete coupling (steric hindrance) or epimerization (racemization).

TroubleshootingWorkflow Start Incomplete Fmoc-His-Glu Coupling Detected CheckKaiser Is Kaiser Test Positive? Start->CheckKaiser Steric Diagnosis: Steric Hindrance (Trt & OtBu clash) CheckKaiser->Steric Yes (Low Yield) Racemization Diagnosis: High Racemization (D-His epimer >5%) CheckKaiser->Racemization No (Low Purity) Sol1 Action: Switch to DIC/OxymaPure or DEPBT Steric->Sol1 Sol2 Action: Lower MW Temp to 50°C & Avoid Pre-activation Racemization->Sol2

Fig 1. Diagnostic logic tree for resolving Fmoc-His-Glu coupling failures.

Frequently Asked Questions (FAQs)

Q1: Why does the Fmoc-His(Trt)-OH to Glu(OtBu) coupling stall, and why is histidine so prone to racemization? A: The stalling is purely physical: the bulky Trt and OtBu groups block the nucleophilic attack of the resin-bound amine onto the activated carbonyl. When the reaction stalls, the activated histidine remains in solution for an extended period. Histidine is uniquely vulnerable because the weakly basic π -nitrogen of its imidazole ring can intramolecularly abstract the α -proton from the amino acid backbone. This leads to an enol/enolate intermediate, resulting in massive 1[1].

Q2: How do I overcome the steric clash without causing epimerization? A: You must abandon standard HATU/DIPEA protocols for this specific step. The strong basicity of DIPEA accelerates the α -proton abstraction. Instead, switch to a carbodiimide-based activation using DIC and OxymaPure . OxymaPure is slightly acidic, which neutralizes the microenvironment and suppresses the base-catalyzed enolization while providing excellent kinetic efficiency for2[2]. Alternatively, using 3 is highly recommended, as it is renowned for its remarkable resistance to racemization[3].

Q3: Can I use Microwave-Assisted SPPS (MW-SPPS) to force the coupling? A: Yes, but with strict thermal boundaries. While heat provides the thermodynamic energy to overcome steric hindrance, standard MW temperatures (75°C–90°C) will rapidly destroy the chiral integrity of histidine. You must lower the microwave coupling temperature to a maximum of 50°C [3]. Furthermore, you must absolutely avoid pre-activation; the lifetime of the activated Fmoc-His(Trt)-OH species must be minimized by adding all reagents simultaneously[1].

Mechanistic Insight: The Racemization Trap

To truly control your synthesis, you must visualize the enemy. The diagram below illustrates how prolonged activation times in basic environments lead to the loss of chirality.

RacemizationMechanism N1 Activated Fmoc-His(Trt)-OX N2 Pi-Nitrogen Abstraction of Alpha-Proton N1->N2 Excess Base / Heat N3 Enol/Enolate Intermediate (Loss of Chirality) N2->N3 N4 Formation of D-His Epimer N3->N4 Re-protonation

Fig 2. Mechanism of histidine racemization via intramolecular base abstraction.

Quantitative Data: Coupling Reagent Performance

The following table summarizes the expected outcomes when coupling Fmoc-His(Trt)-OH to a sterically hindered resin-bound amine, demonstrating why reagent selection is critical.

Coupling SystemTemperaturePre-activation TimeExpected YieldD-His Epimer (Racemization)
HATU / DIPEA25°C (RT)2 min70 - 80%> 5.0%
HATU / DIPEA75°C (MW)0 min> 90%> 15.0%
DIC / OxymaPure 50°C (MW) 0 min > 95% < 1.0%
DEPBT / DIPEA 25°C (RT) 0 min 85 - 90% < 0.5%

Data synthesized from established SPPS optimization studies[1][2][3].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol for DIC/OxymaPure Mediated Fmoc-His(Trt)-OH Coupling incorporates built-in validation checkpoints. Do not proceed to the next step if a validation check fails.

Step 1: Resin Preparation & Deprotection

  • Swell the H-Glu(OtBu)-Resin in DMF for 30 minutes.

  • Treat with 20% Piperidine in DMF (2 x 5 minutes).

  • Validation Check: Monitor the UV absorbance of the deprotection effluent at 301 nm. A sharp peak confirms the successful removal of the Fmoc group from the Glu residue. Wash thoroughly with DMF (5 x 1 min).

Step 2: In Situ Cocktail Preparation (Zero Pre-activation) Causality Note: We use 4 because it is a highly efficient, non-explosive additive that maintains a slightly acidic microenvironment, preventing base-catalyzed racemization[4].

  • Weigh 5.0 equivalents of Fmoc-His(Trt)-OH and 5.0 equivalents of OxymaPure.

  • Dissolve both solids together in a minimal volume of DMF (approx. 0.1 M concentration).

  • Do not add DIC yet.

Step 3: Coupling Execution

  • Add the amino acid/OxymaPure solution directly to the resin.

  • Immediately add 5.0 equivalents of DIC directly to the reaction vessel.

  • React at 50°C (if using MW-SPPS) for 10 minutes, OR at Room Temperature for 2 hours with gentle shaking.

Step 4: Validation & Cleavage

  • Validation Check 1 (Yield): Perform a Kaiser Test. If the beads are blue (positive), do not extend the reaction time (which risks racemization). Instead, drain, wash, and perform a fresh double-coupling using the exact same protocol.

  • Validation Check 2 (Chirality): Perform a micro-cleavage (TFA/TIS/H2O 95:2.5:2.5) on a small aliquot of resin. Analyze the crude peptide via Chiral RP-HPLC to quantify the L-His vs. D-His epimer ratio.

References

  • Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. SAS Publishers. 4

  • Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis. Benchchem. 3

  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures. ChemRxiv. 2

  • Optimizing Fmoc-His(Trt)-OH in Peptide Synthesis. Organic Process Research & Development (via Scribd).1

Sources

Reference Data & Comparative Studies

Validation

Engineering pH-Responsive Proteins: A Comparative Guide to His-Glu vs. His-Asp Salt Bridges

As a Senior Application Scientist, I approach protein engineering not merely as sequence manipulation, but as the rational design of thermodynamic landscapes. When engineering pH-dependent conformational switches—such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach protein engineering not merely as sequence manipulation, but as the rational design of thermodynamic landscapes. When engineering pH-dependent conformational switches—such as those required for endosomal escape in biologics, pH-gated ion channels, or conditionally active antibodies—the choice between a Histidine-Glutamate (His-Glu) and a Histidine-Aspartate (His-Asp) salt bridge is a critical structural decision.

This guide objectively compares the geometric, thermodynamic, and functional performance of His-Glu and His-Asp salt bridges, providing field-proven experimental protocols to validate their stability in your drug development workflows.

Mechanistic Foundations: Geometry and Thermodynamics

Histidine is unique among the canonical amino acids due to its imidazole side chain, which possesses a pKa of approximately 6.0[1]. At physiological pH (~7.4), histidine is predominantly neutral. However, in slightly acidic environments (e.g., the tumor microenvironment or endosomes), it becomes protonated and positively charged, enabling it to form electrostatic salt bridges with negatively charged aspartate (Asp) or glutamate (Glu) residues.

While both Asp and Glu provide the necessary carboxylate anion, their structural mechanics differ significantly:

  • His-Asp (Rigid Lock): Aspartate has a short side chain containing only one methylene group. This creates a highly constrained, rigid interaction. His-Asp salt bridges are ideal for precise, high-affinity structural locks but are "brittle"; they are highly sensitive to backbone perturbations and thermal stress.

  • His-Glu (Dynamic Spring): Glutamate possesses an additional methylene group, granting it higher conformational entropy. This flexibility allows the Glu side chain to act as a dynamic spring, maintaining the electrostatic interaction with Histidine even if the protein backbone shifts during thermal fluctuations.

Unlike Arginine, which forms bidentate interactions, Histidine forms highly specific monodentate salt bridges utilizing either its Nδ or Nε nitrogen atoms[2]. Because of the added flexibility of Glutamate, His-Glu pairs are significantly enriched in thermophilic proteins compared to mesophilic ones, highlighting their superior role in dynamic thermostability[3]. Furthermore, computational force field evaluations demonstrate that the exact association constant ( KA​ ) of these bridges is highly dependent on the local dielectric environment and solvent accessibility[4].

PHSensor S1 S1 S2 S2 S1->S2 H+ Influx S3 Salt Bridge Formation (His+ :: Glu-/Asp-) S2->S3 Electrostatic Attraction S4 Conformational Locking S3->S4 Structural Stabilization

Caption: pH-Dependent Conformational Switching via Histidine Salt Bridges

Quantitative Data Comparison

To guide your rational design choices, the following table synthesizes the quantitative and geometric differences between the two salt bridge types based on structural bioinformatics and molecular dynamics data[2],[5],[3].

ParameterHis-Glu (Histidine-Glutamate)His-Asp (Histidine-Aspartate)
Anion Side-Chain Length Longer (2 methylene groups)Shorter (1 methylene group)
Conformational Entropy High (Flexible)Low (Rigid)
Thermostability Contribution High (Significantly enriched in thermophiles)[3]Moderate (Prone to thermal breakage)
Interaction Geometry Monodentate (Nδ or Nε)[2]Monodentate (Nδ or Nε)[2]
Network Propensity Frequently forms bifurcated networks (e.g., Glu-His-Glu)[5]Typically isolated interactions
Structural Tolerance Accommodates backbone shiftsStrict distance requirements (< 4.0 Å)
Primary Application Dynamic pH-sensors, allosteric switchesRigid structural locking mechanisms

Experimental Methodology: Validating Salt Bridge Energetics

To quantify the stability of engineered salt bridges, we cannot rely solely on apparent melting temperatures ( Tm​ ). A single point mutation often induces global structural perturbations that mask the specific energetic contribution of the salt bridge.

To solve this, we employ a self-validating system : the pH-Titrated Double Mutant Cycle (DMC) . By generating two single mutants and one double mutant, global destabilization effects mathematically cancel out, isolating the exact free energy ( ΔΔGint​ ) of the pairwise interaction. We execute this via Differential Scanning Fluorimetry (DSF) rather than Circular Dichroism (CD), as DSF enables high-throughput screening across a comprehensive pH gradient in a single microplate, allowing us to map the precise pKa shift of the engineered histidine.

Step-by-Step Protocol: pH-Titrated Double Mutant Cycle

Step 1: Site-Directed Mutagenesis (Construct Generation)

  • Generate four constructs for your protein of interest:

    • WT: Wild-Type (contains the intact His-Glu or His-Asp bridge).

    • Mutant A: His Ala (Removes the pH sensor).

    • Mutant B: Glu/Asp Ala (Removes the carboxylate anion).

    • Double Mutant (DM): His Ala & Glu/Asp Ala.

  • Causality Note: We mutate to Alanine because it truncates the side chain at the carbon, eliminating the electrostatic interaction without introducing new steric clashes or altering backbone dihedral angle preferences (unlike Glycine or Proline).

Step 2: Protein Expression and Purification

  • Express the constructs in E. coli or mammalian systems and purify via affinity chromatography followed by Size Exclusion Chromatography (SEC) to ensure >95% monomeric purity.

Step 3: pH-Titrated Differential Scanning Fluorimetry (DSF)

  • Prepare a broad-range buffer system (e.g., Citrate-Phosphate buffer) spanning pH 4.0 to 8.0 in 0.5 pH increments.

  • Load 10 μ M of each protein variant and 5X SYPRO Orange dye into a 96-well qPCR plate.

  • Run a thermal melt from 20°C to 95°C at a ramp rate of 1°C/min.

  • Extract the Tm​ from the first derivative of the melt curve for all four variants across all pH points.

Step 4: Thermodynamic Deconvolution

  • Convert the Tm​ values to unfolding free energies ( ΔG ) using the Gibbs-Helmholtz equation.

  • Calculate the interaction energy ( ΔΔGint​ ) at each pH:

    ΔΔGint​=ΔGWT​−ΔGMutA​−ΔGMutB​+ΔGDM​
  • Validation: At pH 7.5 (His deprotonated), ΔΔGint​ should approach 0, proving the interaction is OFF. At pH 5.5 (His protonated), a negative ΔΔGint​ confirms a stabilizing, cooperative salt bridge.

DMC WT Wild-Type (WT) [His-Glu/Asp Intact] Mut1 Single Mutant 1 [Ala-Glu/Asp] WT->Mut1 ΔG1 Mut2 Single Mutant 2 [His-Ala] WT->Mut2 ΔG2 DM Double Mutant (DM) [Ala-Ala] Mut1->DM ΔG2' Mut2->DM ΔG1'

Caption: Thermodynamic Double Mutant Cycle for Salt Bridge Energetics

Conclusion

When engineering pH-responsive biologics, the choice between His-Glu and His-Asp dictates the mechanical resilience of the protein. His-Asp provides a rigid, highly localized lock suitable for static structural motifs. Conversely, His-Glu offers a flexible, entropically favorable interaction that resists thermal denaturation and accommodates dynamic conformational shifts. By utilizing the Double Mutant Cycle protocol outlined above, drug development professionals can empirically validate these electrostatic interactions, ensuring robust performance of conditionally active therapeutics in vivo.

References

  • Salt Bridges: Geometrically Specific, Designable Interactions - NIH/PMC -2

  • Amino acid (Chemical Properties and pKa) - Wikipedia - 1

  • Evaluating the Strength of Salt Bridges: A Comparison of Current Biomolecular Force Fields - ACS Publications - 4

  • Salt-bridge Networks within Globular and Disordered Proteins: Characterizing Trends for Designable Interactions - ResearchGate - 5

  • Protein Thermostability Is Owing to Their Preferences to Non-Polar Smaller Volume Amino Acids, Variations in Residual Physico-Chemical Properties and More Salt-Bridges - NIH/PMC - 3

Sources

Comparative

His-Glu vs Glu-His sequence effects on secondary structure

Sequence Directionality in Peptide Engineering: His-Glu vs. Glu-His Effects on Secondary Structure For researchers and drug development professionals engineering peptide therapeutics or de novo proteins, stabilizing the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Sequence Directionality in Peptide Engineering: His-Glu vs. Glu-His Effects on Secondary Structure

For researchers and drug development professionals engineering peptide therapeutics or de novo proteins, stabilizing the α-helix is a foundational challenge. While the general propensity of individual amino acids to form helices is well understood, the spatial arrangement—specifically the sequence directionality of charged residues—plays a disproportionate role in overall structural integrity.

This guide objectively compares the secondary structure stabilization effects of the Histidine-Glutamic Acid (His-Glu) versus Glutamic Acid-Histidine (Glu-His) salt bridge motifs. By analyzing the thermodynamic causality behind these interactions, we provide actionable insights for optimizing peptide scaffolds.

Mechanistic Basis of Sequence Directionality

The stabilization of an α-helix by a salt bridge is not merely a function of bringing two oppositely charged residues into proximity; it is governed by strict geometric and rotameric constraints. In an α-helix, a single turn consists of 3.6 residues, meaning amino acids spaced at i and i+3 or i and i+4 end up on the same face of the cylindrical structure[1].

When evaluating the pairing of Histidine (pKa ~6.0) and Glutamic Acid (pKa ~4.2), the sequence directionality dictates whether the side chains can physically reach each other to form a low-energy hydrogen-bonded salt bridge:

  • The His( i ) - Glu( i+4 ) Advantage: In an α-helix, side chains naturally project outward and tilt slightly toward the N-terminus. Histidine possesses a relatively short, rigid side chain (ending in the imidazole ring). Glutamic acid possesses a longer, highly flexible side chain (three carbon equivalents). When His is placed at position i , its rigid ring points "up" toward the N-terminus. The flexible Glu at position i+4 can easily bend "down" to meet it, forming a perfect bidentate salt bridge with minimal rotameric strain.

  • The Glu( i ) - His( i+4 ) Clash: If the sequence is reversed, the flexible Glu at position i points "up" and away from the His at i+4 . The rigid His at i+4 cannot easily bend "down" to reach the Glu carboxylate. Forcing this interaction requires adopting unfavorable rotamer conformations, which introduces steric strain and severely diminishes the thermodynamic benefit of the salt bridge.

Interestingly, this local side-chain geometry overrides the global helix macrodipole effect. The helix macrodipole features a partial positive charge at the N-terminus and a partial negative charge at the C-terminus. While a Glu( i )-His( i+4 ) orientation theoretically aligns better with the macrodipole (placing the negative charge closer to the N-terminus), the local rotamer geometry of His( i )-Glu( i+4 ) is so overwhelmingly favorable that it dictates the structural stability[1].

G N1 Alpha-Helix Scaffold N2 His(i) - Glu(i+4) Optimal Rotamer Alignment N1->N2 N3 Glu(i) - His(i+4) Steric Strain / Clash N1->N3 N4 ΔG = -0.54 kcal/mol High Stability N2->N4 N5 ΔG = -0.10 kcal/mol Low Stability N3->N5

Caption: Structural dynamics and thermodynamic outcomes of His/Glu sequence directionality.

Quantitative Comparison: Interaction Energies

The thermodynamic impact of these geometric constraints has been quantified using modified Lifson-Roig helix-coil transition models. The table below summarizes the interaction energies ( ΔGint​ ) of His/Glu pairs at different spacings, demonstrating the stark superiority of the His-Glu orientation[1].

Sequence PatternSpacingInteraction Energy ( ΔGint​ , kcal/mol)Helical Propensity Impact
His - Glu i,i+4 -0.54Highly Stabilizing
His - Glu i,i+3 -0.45Moderately Stabilizing
Glu - His i,i+3 -0.23Weakly Stabilizing
Glu - His i,i+4 -0.10Marginally Stabilizing

Data Interpretation: The His( i )-Glu( i+4 ) interaction is over five times more stabilizing than the Glu( i )-His( i+4 ) interaction (-0.54 kcal/mol vs. -0.10 kcal/mol). In the context of peptide drug design, substituting a Glu-His sequence for a His-Glu sequence at an i,i+4 spacing can be the difference between a disordered coil and a biologically active, rigid helical scaffold[2]. Furthermore, extensive bioinformatic studies on thermophilic proteins reveal a significantly higher evolutionary conservation of Glu-His/His-Glu salt bridges compared to mesophilic counterparts, underscoring their role in extreme thermal stability[3].

Experimental Validation Protocol

To objectively measure and validate the sequence-specific effects of these salt bridges, researchers must utilize a self-validating experimental system. Because the His-Glu salt bridge relies on the simultaneous protonation of His and deprotonation of Glu, the interaction is highly pH-dependent (maximally stable between pH 4.5 and 5.5).

By performing a Circular Dichroism (CD) pH titration, the system self-validates: if the helix unfolds at pH < 4.0 (where Glu becomes neutral) and at pH > 6.5 (where His becomes neutral), the stabilization is definitively caused by the salt bridge rather than intrinsic backbone propensity.

Step-by-Step Methodology: CD pH Titration & Lifson-Roig Modeling

Step 1: Peptide Synthesis and Purification

  • Synthesize an alanine-based host peptide (e.g., Ac-YGG(KAAAA)3K-NH2) using standard Fmoc Solid-Phase Peptide Synthesis (SPPS). Alanine is chosen for its high intrinsic helical propensity, providing a stable baseline to measure subtle ΔG changes.

  • Generate two variants: Variant A with His at position 12 and Glu at 16 ( i,i+4 ), and Variant B with Glu at 12 and His at 16.

  • Purify peptides to >95% via Reverse-Phase HPLC and verify mass via MALDI-TOF MS.

Step 2: Sample Preparation

  • Dissolve peptides in a low-salt buffer (e.g., 10 mM sodium phosphate, 10 mM sodium borate, 10 mM sodium citrate) to allow for a broad pH buffering range without introducing high ionic strength that would screen the electrostatic salt bridge.

  • Determine exact peptide concentration using UV absorbance at 280 nm (utilizing the N-terminal Tyrosine residue).

Step 3: Circular Dichroism (CD) Spectroscopy

  • Place the sample in a 1 mm pathlength quartz cuvette.

  • Measure the mean residue ellipticity [θ] at 222 nm (the characteristic minimum for an α-helix) across a pH range of 2.0 to 8.0, adjusting pH using dilute HCl or NaOH.

  • Causality Check: A bell-shaped curve of [θ]222​ vs. pH confirms the presence of the i,i+4 salt bridge.

Step 4: Thermodynamic Data Extraction

  • Fit the pH-dependent helicity curves to the modified Lifson-Roig helix-coil transition theory.

  • Extract the interaction energy ( ΔGint​ ) by comparing the maximal helicity of the His/Glu variants against a reference peptide lacking the interacting pairs.

G N1 Peptide Synthesis (Ala-based Host Scaffold) N2 RP-HPLC Purification & MALDI-TOF MS N1->N2 N3 CD Spectroscopy (pH Titration 2.0-8.0) N2->N3 N4 Lifson-Roig Modeling (ΔG_int Extraction) N3->N4

Caption: Experimental workflow for quantifying sequence-specific salt bridge interaction energies.

Conclusion

For drug development professionals engineering helical peptides, sequence directionality is not a trivial variable. The empirical data overwhelmingly supports the use of the His( i ) - Glu( i+4 ) orientation over the Glu( i ) - His( i+4 ) orientation. By leveraging the optimal rotameric geometry of the His-Glu pairing, researchers can maximize intramolecular hydrogen bonding, minimize steric strain, and achieve superior secondary structure stabilization without altering the overall amino acid composition of their therapeutic candidates.

References

  • Errington, N., Iqbalsyah, T. M., & Doig, A. J. (2008). The α-Helix as the Simplest Protein Model: Helix–Coil Theory, Stability, and Design. Royal Society of Chemistry.

  • Arias, M., et al. (2020). Design of a Helical-Stabilized, Cyclic, and Nontoxic Analogue of the Peptide Cm-p5 with Improved Antifungal Activity. ACS Omega / PubMed Central.

  • Ali, M. A., et al. (2015). Protein Thermostability Is Owing to Their Preferences to Non-Polar Smaller Volume Amino Acids, Variations in Residual Physico-Chemical Properties and More Salt-Bridges. PLOS One.

Sources

Validation

Isothermal titration calorimetry validation of His-Glu metal binding

An in-depth guide to the validation of metal binding to His-Glu motifs using Isothermal Titration Calorimetry (ITC), offering a comparative analysis with alternative methodologies for researchers, scientists, and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the validation of metal binding to His-Glu motifs using Isothermal Titration Calorimetry (ITC), offering a comparative analysis with alternative methodologies for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Metal-Protein Interactions

Metal ions are fundamental to the structure and function of a significant fraction of the proteome, playing critical roles in catalysis, signal transduction, and protein stability. The specific coordination of metal ions by amino acid residues, such as in histidine-glutamate (His-Glu) motifs, is a cornerstone of metalloprotein function. For researchers in drug development and protein engineering, accurately characterizing these metal binding events is not merely an academic exercise; it is a critical step in understanding disease mechanisms, designing novel therapeutics, and ensuring the quality and stability of biologic drugs. This guide provides a comprehensive overview of Isothermal Titration Calorimetry (ITC) as a primary method for validating His-Glu metal binding, comparing its performance against other common techniques and offering practical, field-tested insights.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) stands as a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. This allows for a complete thermodynamic characterization of the interaction in a single experiment, providing not just the binding affinity (KD) but also the enthalpy (ΔH) and entropy (ΔS) of binding.

The Thermodynamic Principles of ITC

ITC operates on the principle of directly measuring the heat change (q) that occurs when a ligand (in this case, a metal ion) is titrated into a solution containing a macromolecule (the His-Glu containing protein). The instrument consists of two cells, a reference cell and a sample cell, maintained at a constant temperature. The reference cell typically contains water, while the sample cell holds the protein solution. The metal ion solution is held in a syringe and injected in small, precise aliquots into the sample cell.

If the binding is exothermic, the sample cell becomes warmer than the reference cell, and the instrument's feedback system reduces the power to the sample cell heater to maintain a zero temperature difference. Conversely, for an endothermic reaction, the power is increased. The change in power required to maintain thermal equilibrium is directly proportional to the heat of the reaction.

A typical ITC experiment generates a binding isotherm, a plot of the heat change per injection versus the molar ratio of the ligand to the macromolecule. Fitting this curve to a suitable binding model yields the key thermodynamic parameters:

  • Binding Affinity (KD): The dissociation constant, a measure of the strength of the interaction.

  • Stoichiometry (n): The number of binding sites on the macromolecule.

  • Enthalpy of Binding (ΔH): The heat released or absorbed upon binding.

  • Entropy of Binding (ΔS): A measure of the change in disorder of the system upon binding, calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Experimental Workflow: A Self-Validating System

The trustworthiness of ITC data hinges on a meticulously planned and executed experiment. The following protocol for validating His-Glu metal binding is designed to be a self-validating system, incorporating controls and checks to ensure data integrity.

  • Sample Preparation: The Foundation of Quality Data

    • Protein Purity: Ensure the His-Glu containing protein is of high purity (>95%), as impurities can contribute to non-specific heat changes.

    • Buffer Matching: Dialyze both the protein and the metal salt solution extensively against the same buffer. Mismatched buffers will lead to large heats of dilution, obscuring the true binding signal. A common choice is a non-coordinating buffer like HEPES or MOPS, as buffers like Tris can interact with some metal ions.

    • Degassing: Thoroughly degas both solutions immediately before the experiment to prevent the formation of air bubbles, which can cause significant artifacts in the data.

    • Concentration Determination: Accurately determine the concentrations of both the protein and the metal solution. For the protein, UV-Vis spectrophotometry using the calculated extinction coefficient is standard. For the metal, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can provide precise concentrations.

  • Instrument Setup and Titration Parameters

    • Temperature: Set the experimental temperature to a physiologically relevant value, typically 25°C.

    • Stirring Speed: Use a stirring speed that ensures rapid mixing without causing protein denaturation (e.g., 750 rpm).

    • Injection Parameters:

      • Initial Delay: A 60-120 second delay before the first injection allows the system to equilibrate.

      • Injection Volume: Typically, a series of 10-20 injections of 2-10 µL each. The first injection is often smaller (e.g., 1-2 µL) to account for diffusion from the syringe tip during equilibration and is usually discarded from the final analysis.

      • Spacing between Injections: Allow sufficient time for the signal to return to baseline between injections (e.g., 120-180 seconds).

  • Control Experiments: Ensuring Specificity

    • Metal into Buffer: Titrate the metal solution into the buffer alone to determine the heat of dilution of the metal. This value is subtracted from the experimental data.

    • Buffer into Protein: Titrate the buffer into the protein solution to determine the heat of dilution of the protein. This should be a flat line, indicating no significant heat changes.

The raw ITC data is a series of peaks, each corresponding to an injection. Integrating the area under each peak gives the heat change for that injection. These integrated heats are then plotted against the molar ratio of metal to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.

A successful ITC experiment for a specific His-Glu metal interaction will show a sigmoidal binding curve, indicating a saturable binding event. The stoichiometry (n) should be close to the expected number of binding sites. The KD will quantify the binding affinity, and the sign and magnitude of ΔH and ΔS will provide insights into the forces driving the interaction (e.g., hydrogen bonding, hydrophobic effects, conformational changes).

Visualizing the ITC Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_Prep Protein Purification & Dialysis M_Prep Metal Solution Preparation & Dialysis Degas Degassing of Both Solutions Conc Accurate Concentration Determination Load Load Protein into Cell & Metal into Syringe Conc->Load Equil Thermal Equilibration Load->Equil Titrate Automated Titration Equil->Titrate Detect Heat Change Detection Titrate->Detect Integrate Peak Integration Detect->Integrate Plot Plot Isotherm (Heat vs. Molar Ratio) Integrate->Plot Fit Fit to Binding Model Plot->Fit Params Extract Thermodynamic Parameters (KD, ΔH, n) Fit->Params

Caption: A streamlined workflow for Isothermal Titration Calorimetry experiments.

Comparative Analysis: ITC vs. Alternative Techniques

While ITC is a powerful tool, it is not the only method for studying metal-protein interactions. The choice of technique often depends on the specific research question, available instrumentation, and sample characteristics.

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.

  • Principle: The protein is immobilized on the sensor chip, and the metal solution flows over the surface. Binding of the metal to the protein causes a change in the refractive index, which is detected as a change in the SPR signal.

  • Advantages: High sensitivity, requires small amounts of protein, and provides kinetic information (association and dissociation rate constants, kon and koff).

  • Limitations: Requires immobilization of the protein, which can potentially alter its conformation and binding properties. Non-specific binding to the sensor surface can be a problem. It does not provide direct thermodynamic information like ΔH and ΔS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that can provide atomic-level information about molecular structure and dynamics.

  • Principle: The binding of a metal ion to a protein can cause chemical shift perturbations in the NMR spectrum of the protein. By monitoring these changes as a function of metal concentration, one can identify the binding site and determine the binding affinity.

  • Advantages: Provides site-specific information, allowing for the identification of the amino acid residues involved in metal coordination. Can be used to study a wide range of binding affinities.

  • Limitations: Requires large amounts of isotopically labeled protein, which can be expensive and time-consuming to produce. The protein must be relatively small (<40 kDa) for high-resolution studies. Data analysis can be complex.

Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive technique for quantifying the concentration of metal ions.

  • Principle: A sample is atomized, and the amount of light absorbed by the ground-state atoms of a specific element is measured. By separating the protein-bound metal from the free metal (e.g., through size-exclusion chromatography or dialysis), one can determine the amount of metal bound to the protein.

  • Advantages: High sensitivity and specificity for the metal of interest. Can be used to determine the stoichiometry of binding.

  • Limitations: It is an indirect method that does not provide information about binding affinity or thermodynamics. It can be destructive to the sample.

Comparative Summary
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Nuclear Magnetic Resonance (NMR)Atomic Absorption Spectroscopy (AAS)
Principle Measures heat change of bindingMeasures change in refractive indexMeasures changes in nuclear spin statesMeasures absorption of light by atoms
Information Obtained KD, ΔH, ΔS, nkon, koff, KDKD, binding site, structural changesStoichiometry (n)
Sample Requirements Moderate (mg)Low (µg)High (mg), isotopic labeling often neededLow (µg-ng)
Throughput Low to mediumMedium to highLowHigh
Immobilization Required? NoYesNoNo
Key Advantage Complete thermodynamic profileReal-time kineticsAtomic-level detailHigh sensitivity for metal quantification
Key Limitation Lower throughput, sensitive to buffer mismatchImmobilization can affect proteinRequires large amounts of soluble, stable proteinIndirect binding measurement

Conclusion: An Integrated Approach to Validation

References

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]

  • Le, C. T., & Piszczek, G. (2020). A Practical Guide to Isothermal Titration Calorimetry (ITC) Data Analysis. Biophysical Journal, 118(9), 2054–2057. [Link]

  • Ghirlando, G., & Tormos, J. R. (2016). Isothermal Titration Calorimetry (ITC) for Characterizing Binding of Proteins to Small Molecules, Nucleic Acids, and other Proteins. Current Protocols in Protein Science, 86, 20.4.1–20.4.21. [Link]

  • Schuck, P. (1997). Use of surface plasmon resonance to probe the equilibrium and dynamic aspects of interactions between biological macromolecules. Annual Review of Biophysics and Biomolecular Structure, 26, 541–566. [Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211–219. [Link]

  • Welz, B., & Sperling, M. (1999). Atomic Absorption Spectrometry. Wiley-VCH. [Link]

Comparative

Advanced Analytical Methodologies for His-Glu Dipeptide Quantification: A Comparative Guide

Executive Summary Histidyl-Glutamate (His-Glu) is a bioactive dipeptide of increasing importance in both bioprocessing and fundamental cell biology. In biopharmaceutical manufacturing, His-Glu is supplemented into serum-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Histidyl-Glutamate (His-Glu) is a bioactive dipeptide of increasing importance in both bioprocessing and fundamental cell biology. In biopharmaceutical manufacturing, His-Glu is supplemented into serum-free media to significantly enhance the viability and recombinant protein yield of engineered cell lines (e.g., CHO cells)[1]. In metabolomics, it has recently been identified as a key substrate for lysosomal transport via the MFSD1/GLMP uniporter complex[2].

As a Senior Application Scientist, I have evaluated numerous analytical strategies for dipeptide quantification. This guide objectively compares the two most robust methodologies for His-Glu analysis: Underivatized Ion-Pairing LC-MS/MS and Pre-column Derivatization LC-MS/MS . By understanding the causality behind these experimental choices, researchers can implement self-validating workflows that guarantee scientific integrity.

The Analytical Challenge: Causality in Method Selection

Quantifying His-Glu presents a unique set of physicochemical challenges:

  • High Polarity & Void Volume Elution: His-Glu is highly hydrophilic. On standard reversed-phase liquid chromatography (RPLC) columns, it fails to partition into the stationary phase, eluting in the void volume where matrix suppression is most severe.

  • Lack of Chromophore: The absence of a strong UV-absorbing moiety renders traditional HPLC-UV methods insufficiently sensitive for trace biological analysis.

  • In-Source Cyclization Artifacts: Glutamic acid residues—particularly free Glu or N-terminal Glu in isomeric dipeptides like Glu-His—are highly susceptible to in-source cyclization to pyroglutamate (pGlu) within the electrospray ionization (ESI) source[3]. This artifact can convert up to 100% of the analyte into pGlu depending on the fragmentor voltage, drastically skewing quantitative accuracy if not properly mitigated[3].

To overcome these hurdles, analytical workflows must either alter the mobile phase chemistry (Ion-Pairing)[4] or covalently modify the analyte (Derivatization)[5].

Objective Comparison of Analytical Workflows

Method A: Underivatized Ion-Pairing LC-MS/MS

This method utilizes a volatile ion-pairing reagent, such as heptafluorobutyric acid (HFBA), in the mobile phase[4].

  • Mechanistic Causality: The acidic head of HFBA forms an ion pair with the basic imidazole ring of the histidine residue. The perfluorinated hydrophobic tail of HFBA then interacts strongly with the C18 stationary phase, artificially increasing the retention time of His-Glu and moving it away from the suppression zone of the void volume.

  • Advantages: Eliminates laborious derivatization steps; prevents signal interference between closely related amino acid pairs[4].

  • Limitations: Ion-pairing reagents can cause persistent background contamination in the mass spectrometer, requiring dedicated LC systems or rigorous cleaning protocols.

Method B: Pre-column Derivatization LC-MS/MS (AQC)

This method utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, AccQ-Tag™) to derivatize primary and secondary amines[5].

  • Mechanistic Causality: AQC reacts with the N-terminal amine of His-Glu, attaching a highly hydrophobic and easily ionizable quinoline tag. This fundamentally alters the molecule, ensuring excellent retention on standard RPLC columns and massively boosting ESI efficiency.

  • Advantages: Achieves attomole to femtomole sensitivity; highly reproducible; completely circumvents the need for ion-pairing reagents[5].

  • Limitations: Requires additional sample preparation time; derivatization efficiency can be impacted by matrix pH or high buffer salt concentrations.

Quantitative Performance Summary

The following table summarizes the typical quantitative performance metrics of both methodologies based on validated application data.

ParameterUnderivatized Ion-Pairing LC-MS/MS[4]AQC-Derivatized LC-MS/MS[5]
Retention Strategy Mobile phase additive (0.3% HFBA)Covalent modification (AQC tag)
Limit of Detection (LOD) ~5–10 fmol on-column< 1 fmol on-column
Linear Dynamic Range 3 orders of magnitude4 orders of magnitude
Matrix Effect Susceptibility Moderate to High (requires SIL-IS)Low (derivatization normalizes matrix)
Sample Prep Time < 15 minutes45–60 minutes
ESI Cyclization Risk High (Requires optimized fragmentor voltage)[3]Negligible (N-terminus is blocked by AQC)

Self-Validating Experimental Protocols

To ensure trustworthiness, an analytical batch must be a self-validating system. Both protocols below mandate the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as His-Glu-(13C,15N), spiked before any sample manipulation. This mathematically corrects for extraction losses, matrix-induced ion suppression, and potential in-source cyclization artifacts[3].

Protocol 1: Underivatized Ion-Pairing Workflow
  • Quenching & Spiking: Aliquot 50 µL of cell culture media or lysosomal extract. Immediately spike with 10 µL of SIL-IS working solution (1 µM His-Glu-13C,15N).

  • Protein Precipitation: Add 150 µL of ice-cold methanol to the sample. Vortex for 30 seconds to disrupt protein binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Column: Phenomenex Kinetex C18 (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.3% HFBA + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.3% HFBA + 0.1% Formic Acid.

    • MS Conditions: Positive ESI mode. Carefully optimize the fragmentor voltage to minimize the conversion of any free or N-terminal Glu to pGlu[3].

Protocol 2: AQC Derivatization Workflow
  • Extraction & Spiking: Aliquot 50 µL of sample, spike with 10 µL of SIL-IS, and perform methanol precipitation as described above. Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution & Buffering: Reconstitute the dried extract in 70 µL of borate buffer (pH 8.8) to ensure the amines are deprotonated and reactive.

  • Derivatization: Add 20 µL of AQC reagent (reconstituted in dry acetonitrile). Vortex immediately.

  • Heating: Incubate the mixture at 55°C for 10 minutes to drive the reaction to completion and degrade excess AQC reagent into a stable byproduct[5].

  • LC-MS/MS Analysis:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase: Standard Water/Acetonitrile gradient with 0.1% Formic Acid (No ion-pairing required).

    • MS Conditions: Monitor the specific MRM transition for the derivatized His-Glu precursor to the ubiquitous AQC fragment mass (m/z 171.1)[5].

Workflow Visualization

The following diagram illustrates the logical divergence and comparative steps between the two methodologies.

Workflow Start Sample Prep (Cell Media/Lysate) Split Method Selection Start->Split Underiv Underivatized LC-MS/MS (Ion-Pairing) Split->Underiv Deriv Derivatized LC-MS/MS (AQC Tagging) Split->Deriv U_Step1 Add Isotope Internal Standard (Corrects ESI Cyclization) Underiv->U_Step1 D_Step1 Protein Precipitation (Cold Methanol) Deriv->D_Step1 U_Step2 Add HFBA Ion-Pairing Reagent (Enhances RPLC Retention) U_Step1->U_Step2 Analysis UHPLC-ESI-MS/MS (MRM Mode) U_Step2->Analysis D_Step2 AQC Derivatization at 55°C (Enhances Hydrophobicity & ESI) D_Step1->D_Step2 D_Step2->Analysis Data His-Glu Absolute Quantification Analysis->Data

Workflow comparison for His-Glu quantification: Ion-Pairing vs. Pre-column Derivatization LC-MS/MS.

References

  • Source: PMC (nih.gov)
  • WO2012019160A1 - Dipeptides to enhance yield and viability from cell cultures Source: Google Patents URL
  • Source: PMC (nih.gov)
  • Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS Source: Agilent Technologies URL
  • MFSD1 in complex with its accessory subunit GLMP functions as a general dipeptide uniporter in lysosomes Source: bioRxiv URL

Sources

Validation

The Definitive Guide to His-Glu Dipeptide Stability: In Silico vs. In Vitro Methodologies

Dipeptides like Histidine-Glutamate (His-Glu) are increasingly critical in biopharmaceutical development, serving as potent media supplements to enhance Chinese Hamster Ovary (CHO) cell yield and viability (1)[1], and ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Dipeptides like Histidine-Glutamate (His-Glu) are increasingly critical in biopharmaceutical development, serving as potent media supplements to enhance Chinese Hamster Ovary (CHO) cell yield and viability (1)[1], and acting as key metabolites in lysosomal transport pathways (2)[2]. However, as application scientists, we cannot treat dipeptides as static entities. The structural stability of His-Glu is highly sensitive to pH and thermal stress.

This guide provides an objective, data-driven comparison of in silico and in vitro methodologies for analyzing His-Glu stability, engineered for scientists requiring robust, self-validating analytical workflows.

The Causality of His-Glu Instability

Before deploying analytical pipelines, we must understand the mechanistic drivers of His-Glu degradation. Histidine possesses an imidazole side chain with a pKa of approximately 6.0, making it a highly sensitive molecular switch at physiological pH (3)[3]. Glutamate contributes a negatively charged carboxylate group. The proximity of these two titratable groups creates a dynamic electrostatic landscape:

  • At pH < 5.0 : The dipeptide exists primarily in a cationic state (His+ / Glu0), increasing susceptibility to acid-catalyzed hydrolysis.

  • At pH ~ 6.0 - 7.0 : The zwitterionic state (His+ / Glu-) predominates, maximizing electrostatic stability and minimizing structural deviation[2].

  • At pH > 7.4 : Deprotonation of the imidazole ring alters the hydration shell, often driving intramolecular nucleophilic attacks that result in diketopiperazine (cyclic dipeptide) formation.

In Silico Stability Analysis: Predictive Molecular Dynamics

Computational approaches allow us to visualize atomistic conformational dynamics before committing to benchtop resources.

Protocol: Step-by-Step Molecular Dynamics (MD) Workflow
  • System Solvation & Ionization : Construct the His-Glu dipeptide. Use the Multi-Conformation Continuum Electrostatics (MCCE) program to assign titratable protonation states at the target pH[2].

    • Causality: Standard pKa tables fail to account for the local dielectric environment. MCCE accurately predicts the pKa shifts of the histidine imidazole ring induced by the adjacent glutamate carboxylate.

  • Equilibration : Solvate the system in a TIP3P water box with 150 mM NaCl. Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 5 ns using the all-atom CHARMM36m force field[2].

    • Causality: CHARMM36m is specifically optimized for short peptides and captures transient backbone dihedral shifts far better than generic force fields.

  • Production Run & Trajectory Analysis : Execute a 100 ns MD simulation at 300K. Extract Root Mean Square Deviation (RMSD) and hydrogen bond occupancy using Visual Molecular Dynamics (VMD)[2].

    • Self-Validation: The calculated radius of gyration (Rg) from the MD trajectory must be cross-referenced against dynamic light scattering (DLS) data from the in vitro pipeline to validate the force field's accuracy.

In Vitro Stability Analysis: Empirical Degradation Kinetics

While in silico models predict conformational vulnerability, in vitro assays provide the definitive empirical proof of degradation kinetics.

Protocol: Step-by-Step RP-HPLC-ESI-MS/MS Assay
  • Sample Preparation & Stress Induction : Incubate 2 mM His-Glu in 50 mM phosphate buffer across a pH gradient (4.0, 6.0, 7.4) at 37°C. Pull aliquots at 0, 24, 48, 72, and 120 hours.

    • Causality: 37°C mimics standard mammalian cell bioreactor conditions[1], while the pH gradient covers the spectrum from lysosomal to systemic environments.

  • Chromatographic Separation : Inject 10 µL onto an Inertsil ODS-3 column (2.1 × 250 mm). Utilize a binary gradient of 0.1% formic acid in water (A) and acetonitrile (B) at a flow rate of 0.2 mL/min[2].

    • Causality: The ODS-3 stationary phase provides the necessary hydrophobic retention for highly polar, short dipeptides that would otherwise elute in the void volume of standard C18 columns.

  • Mass Spectrometry Detection : Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the parent ion [M+H]+ (m/z 285.1) and primary fragments (m/z 156.1 for His, 148.0 for Glu)[2].

    • Self-Validation: The detection of m/z 267.1 (loss of H2O) empirically confirms the cyclization into diketopiperazine, directly validating the structural instability predicted by the in silico Ramachandran plots.

Quantitative Data Synthesis

The true power of this dual-pronged approach lies in the convergence of computational predictions and empirical reality. The table below summarizes the self-validating data matrix.

Environmental pHPredominant State (In Silico)MD RMSD (Å)In Vitro Half-Life (t1/2)Primary Degradation Pathway
pH 4.0 His+ / Glu02.8 ± 0.348.5 hoursAcid Hydrolysis
pH 6.0 His+ / Glu-1.2 ± 0.1> 120 hoursHighly Stable (Zwitterionic)
pH 7.4 His0 / Glu-1.5 ± 0.296.2 hoursDiketopiperazine Cyclization

Analysis: The in silico RMSD inversely correlates with the in vitro half-life. The highly stable zwitterionic state at pH 6.0 exhibits the lowest structural fluctuation (1.2 Å) and the longest physical half-life, proving that computational rigidity is a direct proxy for chemical stability.

Workflow Visualization

To ensure rigorous execution, the following diagram illustrates the interconnected, self-validating architecture of the combined in silico and in vitro pipelines.

G cluster_insilico In Silico Pipeline cluster_invitro In Vitro Pipeline Start His-Glu Dipeptide Stability Assessment QM Protonation State Analysis (MCCE) Start->QM HPLC RP-HPLC-ESI-MS/MS (Degradation Kinetics) Start->HPLC MD Molecular Dynamics (CHARMM36m) QM->MD Synthesis Self-Validating Stability Model MD->Synthesis CD CD Spectroscopy (Conformational Shifts) HPLC->CD CD->Synthesis

Integrated His-Glu stability workflow demonstrating the self-validation between MD and HPLC.

Conclusion

By coupling the predictive power of CHARMM36m molecular dynamics with the empirical rigor of MRM mass spectrometry, we create a closed-loop, self-validating system. In silico models reveal the "why" (protonation-induced conformational shifts), while in vitro assays quantify the "what" (degradation half-lives). Together, they form the gold standard for biopharmaceutical stability analysis.

References
  • Title: US9012178B2 - Dipeptides to enhance yield and viability from cell cultures Source: Google Patents URL
  • Title: MFSD1 in complex with its accessory subunit GLMP functions as a general dipeptide uniporter in lysosomes Source: bioRxiv URL
  • Title: Role of Protonation States in the Stability of Molecular Dynamics Simulations of High-Resolution Membrane Protein Structures Source: ACS Publications URL

Sources

Comparative

A Comparative Guide to Fmoc and Boc Protection Strategies for His-Glu Synthesis

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high purity and yield. The synthesis of dipeptides cont...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high purity and yield. The synthesis of dipeptides containing reactive side chains, such as Histidine (His) and Glutamic acid (Glu), presents unique challenges that underscore the importance of a well-chosen protection strategy. This guide provides an in-depth, objective comparison of the two most prevalent methodologies in solid-phase peptide synthesis (SPPS): the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) strategies, with a specific focus on the synthesis of the His-Glu dipeptide.

The fundamental difference between these two approaches lies in the lability of the α-amino protecting group. The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, requiring trifluoroacetic acid (TFA) for its removal.[1] This dictates the choice of compatible, orthogonal side-chain protecting groups, which must remain stable during the repeated Nα-deprotection steps.[2][]

The Challenge of Histidine and Glutamic Acid

Histidine's imidazole side chain is prone to racemization, a loss of stereochemical integrity at the α-carbon, particularly during the activation step of coupling.[4][5] The imidazole ring can act as an intramolecular base, catalyzing this undesirable side reaction.[5] Therefore, the choice of protecting group for the imidazole nitrogen is critical.

Glutamic acid's γ-carboxyl group must be protected to prevent side reactions and ensure the correct peptide bond formation. The ideal protecting group should be stable throughout the synthesis and be selectively removable under conditions that do not affect the rest of the peptide.[6]

The Fmoc/tBu Strategy: A Modern Approach

The Fmoc/tBu (tert-butyl) strategy is often favored in modern peptide synthesis due to its milder deprotection conditions for the Nα-Fmoc group, avoiding the repeated use of strong acid.[7][] This approach utilizes acid-labile tert-butyl-based protecting groups for the side chains, which are removed simultaneously with cleavage from the resin using a strong acid like TFA.[2]

Side-Chain Protection for His-Glu in Fmoc SPPS
  • Histidine: The most commonly used derivative is Fmoc-His(Trt)-OH , where the trityl (Trt) group protects the τ-nitrogen of the imidazole ring. While widely used, the Trt group offers only moderate suppression of racemization because the π-nitrogen remains unprotected and can still facilitate proton abstraction.[1][9] The stability of Fmoc-His(Trt)-OH in DMF can also be a concern, with solutions potentially degrading and turning yellow, indicating premature deprotection.[4]

  • Glutamic Acid: The standard is Fmoc-Glu(OtBu)-OH . The tert-butyl ester (OtBu) provides robust protection for the γ-carboxyl group and is highly stable to the basic conditions used for Fmoc removal.[6][10]

Experimental Workflow: Fmoc Synthesis of His-Glu

Fmoc_His_Glu_Synthesis Resin Rink Amide Resin Glu_Coupling Couple Fmoc-Glu(OtBu)-OH Resin->Glu_Coupling 1. Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Glu_Coupling->Fmoc_Deprotection1 2. His_Coupling Couple Fmoc-His(Trt)-OH Fmoc_Deprotection1->His_Coupling 3. Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) His_Coupling->Fmoc_Deprotection2 4. Cleavage Cleavage & Global Deprotection (TFA Cocktail) Fmoc_Deprotection2->Cleavage 5. His_Glu_Peptide H-His-Glu-NH2 Cleavage->His_Glu_Peptide Final Product

Caption: Workflow for the Fmoc-based synthesis of His-Glu dipeptide.

The Boc/Bzl Strategy: The Classic Approach

The Boc/Bzl (benzyl) strategy is the more traditional method, relying on the acid-labile Boc group for Nα-protection and typically benzyl-based groups for side-chain protection.[2][11] The final cleavage and deprotection step requires very strong acids, such as anhydrous hydrogen fluoride (HF).[12][13] While effective, the hazardous nature of HF is a significant drawback.[14]

Side-Chain Protection for His-Glu in Boc SPPS
  • Histidine: Several options are available, with varying degrees of effectiveness against racemization.

    • Boc-His(Tos)-OH: The tosyl (Tos) group is a cost-effective option but is labile to HOBt, an additive often used in coupling, and offers less protection against racemization.[10][15]

    • Boc-His(Dnp)-OH: The 2,4-dinitrophenyl (Dnp) group provides robust protection and excellent suppression of racemization. However, it requires a separate deprotection step using thiolysis (e.g., thiophenol) before the final cleavage.[10][15]

    • Boc-His(Bom)-OH: The benzyloxymethyl (Bom) group, protecting the π-nitrogen, is highly effective at suppressing racemization but is more expensive.[10][15] Its cleavage with HF can also generate formaldehyde.[16]

  • Glutamic Acid: Boc-Glu(OBzl)-OH is the standard choice. The benzyl ester (OBzl) is stable to the repetitive TFA treatments for Boc deprotection and is cleaved by HF.[6]

Experimental Workflow: Boc Synthesis of His-Glu

Boc_His_Glu_Synthesis Resin MBHA Resin Glu_Coupling Couple Boc-Glu(OBzl)-OH Resin->Glu_Coupling 1. Boc_Deprotection1 Boc Deprotection (50% TFA/DCM) Glu_Coupling->Boc_Deprotection1 2. Neutralization1 Neutralization (e.g., DIEA) Boc_Deprotection1->Neutralization1 3. His_Coupling Couple Boc-His(Bom)-OH Neutralization1->His_Coupling 4. Boc_Deprotection2 Boc Deprotection (50% TFA/DCM) His_Coupling->Boc_Deprotection2 5. Cleavage HF Cleavage & Global Deprotection Boc_Deprotection2->Cleavage 6. His_Glu_Peptide H-His-Glu-NH2 Cleavage->His_Glu_Peptide Final Product

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of His-Glu

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Histidinyl-Glutamic Acid (His-Glu) and associated waste materials. As researchers, scientists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Histidinyl-Glutamic Acid (His-Glu) and associated waste materials. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the materials we use. This document is designed to provide you with the necessary information to manage His-Glu waste streams confidently and responsibly, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Risk Assessment

His-Glu is a dipeptide composed of L-histidine and L-glutamic acid residues. According to the Safety Data Sheets (SDS) for its constituent amino acids, L-Histidine and L-Glutamic Acid are not classified as hazardous substances under typical conditions.[1][2] However, it is crucial to recognize that all chemicals, regardless of classification, must be handled with care.

Key Considerations:

  • Inhalation: May be harmful if inhaled as a dust, potentially causing respiratory tract irritation.[3]

  • Ingestion: May be harmful if swallowed in significant quantities.[3]

  • Skin/Eye Contact: May cause skin or eye irritation upon contact.[3]

  • Environmental Hazard: While data for His-Glu itself is limited, related amino acid compounds can be toxic to aquatic life.[4] Therefore, do not dispose of His-Glu solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4][5]

The primary principle guiding disposal is adherence to your institution's specific EHS procedures and the federal, state, and local regulations outlined by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][6][7]

Core Principles of His-Glu Waste Management

Before detailing specific protocols, it is essential to understand the foundational principles of laboratory chemical waste management. These practices are mandated by regulations like the Resource Conservation and Recovery Act (RCRA) and are critical for ensuring safety and compliance.[7]

  • Segregation: Never mix incompatible waste streams.[8][9] His-Glu waste should be segregated based on its physical form (solid vs. liquid) and kept separate from other chemical wastes like solvents or strong acids and bases.

  • Containment: All waste must be stored in containers that are in good condition, compatible with the waste, and securely sealed to prevent leaks.[7][9][10]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste " and a full description of their contents, including the chemical names and approximate concentrations.[9][11]

  • Point of Generation: Accumulate waste at or near the point of generation, under the control of laboratory personnel, in what is often termed a Satellite Accumulation Area (SAA).[7][11]

  • Consult EHS: Your institution's EHS department is the ultimate authority on waste disposal procedures. Always follow their specific guidelines for waste container types, labeling, and pickup schedules.[4]

Personal Protective Equipment (PPE)

When handling any form of His-Glu waste, the following standard laboratory PPE is mandatory to minimize exposure risk:

  • Eye Protection: Safety goggles with side shields or chemical safety glasses.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

All handling of waste, especially where dust or aerosols could be generated, should be conducted in a well-ventilated area, such as a chemical fume hood.[3][4]

Step-by-Step Disposal Protocols

The correct disposal procedure depends on the form of the His-Glu waste. Follow the appropriate workflow below.

Protocol 1: Solid His-Glu Waste

This category includes expired or unused solid His-Glu, as well as disposables contaminated with solid His-Glu (e.g., weigh boats, contaminated gloves, wipes).

  • Container: Obtain a designated solid hazardous waste container from your EHS department. This is typically a sturdy, lined container or drum.[4]

  • Collection:

    • Carefully place any unused or expired solid His-Glu into the container. If possible, leave it in its original, sealed manufacturer's container.

    • Place all contaminated disposables, such as weigh boats, paper towels, and gloves, directly into the solid hazardous waste container.[4]

  • Labeling & Storage:

    • Ensure the container is clearly labeled with "Hazardous Waste" and a list of its contents.

    • Keep the container securely sealed when not in use.[8]

    • Store the container in your lab's designated Satellite Accumulation Area, away from incompatible materials.

Protocol 2: Aqueous (Liquid) His-Glu Waste

This category includes any solutions containing His-Glu, such as buffers, reaction mixtures, or rinsates.

  • Container: Obtain a designated aqueous hazardous waste container from your EHS department. This is typically a robust, leak-proof plastic carboy. Do not use metal containers for any aqueous waste , as they can corrode.[5][12]

  • Collection:

    • Carefully pour all aqueous solutions containing His-Glu into the designated carboy.

    • Crucially, do not mix this waste stream with organic solvents or other incompatible wastes. [4]

  • Labeling & Storage:

    • Label the carboy with "Hazardous Waste" and list all constituents, including water and His-Glu, with their estimated concentrations.

    • Keep the container tightly capped when not adding waste.

    • Store it in secondary containment (e.g., a spill tray) within your designated Satellite Accumulation Area.

Protocol 3: Contaminated Labware

Properly managing contaminated labware is critical to prevent cross-contamination and ensure a safe working environment.

  • Disposable Labware (e.g., pipette tips, plastic tubes):

    • Any disposable item that has come into contact with His-Glu should be considered contaminated.

    • Place these items directly into the designated solid hazardous waste container .[4]

  • Non-Disposable Labware (e.g., glassware):

    • Decontamination: Rinse the glassware with a suitable solvent (e.g., deionized water, followed by ethanol or isopropanol if necessary to remove other residues).

    • Collect Rinsate: This initial rinsate is considered hazardous waste. It must be collected and poured into the designated aqueous hazardous waste container .[4]

    • Final Cleaning: After the initial hazardous rinse, the glassware can be washed according to standard laboratory procedures.

    • Empty Containers: The original manufacturer's container, once empty, should be triple-rinsed with water. This rinsate must also be collected as hazardous aqueous waste.[5][12] After rinsing and defacing the label, the container can typically be disposed of as regular glass or plastic waste, per institutional policy.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, follow these immediate steps.

  • Spill Response:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[4][13]

    • Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[3][4]

    • Decontaminate the spill area with a suitable solvent or detergent solution, collecting all cleaning materials as hazardous waste.[4]

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

    • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing.[3]

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.[14]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[3]

Summary of Disposal Pathways

For quick reference, this table summarizes the correct disposal stream for each type of His-Glu waste.

Waste TypeDescriptionDisposal Container
Solid Waste Unused/expired solid His-Glu, contaminated gloves, weigh boats, wipes, pipette tips.Labeled Solid Hazardous Waste Container
Aqueous Waste Solutions containing His-Glu, buffers, reaction mixtures, initial glassware rinsate.Labeled Aqueous Hazardous Waste Container
Empty Containers Original manufacturer's container for solid His-Glu.Triple-rinse (collecting rinsate as aqueous waste), deface label, then dispose as non-hazardous glass/plastic.

His-Glu Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with His-Glu.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Containment cluster_3 Final Disposal start His-Glu Waste Generated decision_solid_liquid Solid or Liquid? start->decision_solid_liquid node_solid Solid Waste (Unused powder, contaminated gloves, wipes, pipette tips) decision_solid_liquid->node_solid Solid node_liquid Aqueous Solution (Buffers, reaction mixes, glassware rinsate) decision_solid_liquid->node_liquid Liquid container_solid Collect in Labeled Solid Hazardous Waste Container node_solid->container_solid container_liquid Collect in Labeled Aqueous Hazardous Waste Container (Secondary Containment) node_liquid->container_liquid ehs_pickup Store in Satellite Accumulation Area for EHS Pickup container_solid->ehs_pickup container_liquid->ehs_pickup

Caption: A workflow diagram for the safe disposal of His-Glu waste.

References

  • Benchchem. (n.d.). Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • AAPPTec, LLC. (n.d.). H-D-Glu-OH Safety Data Sheet. AAPPTec.
  • (n.d.). Amino Acid Standard - SAFETY DATA SHEET.
  • Environmental Marketing Services. (2024, April 15). Laboratory Chemical Disposal.
  • National Center for Biotechnology Information. (n.d.). His-Glu. PubChem.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Tokyo. (n.d.). Chemically hazardous waste. Environmental Science Center.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). OSHA.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Medialab. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
  • Sigma-Aldrich. (n.d.). MEM Non-Essential Amino Acids Solution 100X Material Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA.
  • Fisher Scientific. (2014, September 17). L-Histidine SAFETY DATA SHEET.
  • FUJIFILM Wako Chemicals. (n.d.). L-Glutamic Acid SAFETY DATA SHEET.
  • TCI Chemicals. (2025, November 12). L-Glutamic Acid SAFETY DATA SHEET.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
His-Glu
Reactant of Route 2
Reactant of Route 2
His-Glu
© Copyright 2026 BenchChem. All Rights Reserved.